CH1055
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C54H44N6O8S2 |
|---|---|
Molecular Weight |
969.1 g/mol |
IUPAC Name |
3-[4-[4-(2-carboxyethyl)-N-[4-[8-[4-[4-(2-carboxyethyl)-N-[4-(2-carboxyethyl)phenyl]anilino]phenyl]-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]phenyl]anilino]phenyl]propanoic acid |
InChI |
InChI=1S/C54H44N6O8S2/c61-45(62)29-9-33-1-17-39(18-2-33)59(40-19-3-34(4-20-40)10-30-46(63)64)43-25-13-37(14-26-43)49-51-53(57-69-55-51)50(54-52(49)56-70-58-54)38-15-27-44(28-16-38)60(41-21-5-35(6-22-41)11-31-47(65)66)42-23-7-36(8-24-42)12-32-48(67)68/h1-8,13-28H,9-12,29-32H2,(H,61,62)(H,63,64)(H,65,66)(H,67,68) |
InChI Key |
LTJDYGCWCCRPBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)N(C2=CC=C(C=C2)CCC(=O)O)C3=CC=C(C=C3)C4=C5C(=C(C6=NSN=C46)C7=CC=C(C=C7)N(C8=CC=C(C=C8)CCC(=O)O)C9=CC=C(C=C9)CCC(=O)O)N=S=N5 |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to CH1055 NIR-II Fluorescent Dye
Introduction
Fluorescence imaging in the second near-infrared window (NIR-II, 1000-1700 nm) represents a significant advancement in biomedical imaging, offering deeper tissue penetration, reduced autofluorescence, and higher spatial resolution compared to traditional visible and NIR-I (700-900 nm) imaging.[1][2][3][4] A key challenge in this field has been the development of biocompatible, excretable contrast agents. This compound is a small-molecule organic dye that has emerged as a highly promising NIR-II fluorophore for in vivo applications.[5][6] Developed by Professor Hong Xuechuan's group at Wuhan University, this compound was the first synthetic small-molecule dye designed for NIR-II imaging that combines bright fluorescence with rapid renal clearance, addressing a critical barrier to the clinical translation of NIR-II technology.[1][5][6]
This guide provides a comprehensive technical overview of this compound, summarizing its core properties, synthesis and conjugation methodologies, and key applications, with a focus on the experimental data and protocols relevant to research and drug development.
Core Properties of this compound
This compound is a 970-Da organic molecule with a donor-acceptor-donor (D-A-D) structure, which is fundamental to achieving its NIR-II fluorescence properties.[1][7][8][9] Its small size is significantly below the renal excretion threshold (~40 kDa), facilitating its rapid removal from the body, which minimizes long-term toxicity risks.[1][10]
Physicochemical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Reference(s) |
| Molecular Weight | 969.09 g/mol (~970 Da) | [10][11] |
| Chemical Formula | C54H44N6O8S2 | [11] |
| CAS Number | 1622250-38-7 | [10][11] |
| Appearance | Solid | [10][11] |
| Storage Conditions | -20°C | [11] |
Optical Properties
This compound's photophysical characteristics are central to its function as a NIR-II probe. It is typically excited using an 808 nm laser.[7][10]
| Property | Value | Reference(s) |
| Excitation Wavelength | 808 nm | [10] |
| Absorbance Peak | ~750 nm | [7][12] |
| Emission Peak | 1055 nm | [7][8][10] |
| Imaging Window | NIR-II (1000-1700 nm) | [5] |
Synthesis and Bioconjugation
The synthesis of this compound is achieved with high yield from 4,4'-(phenylazanediyl)dibenzaldehyde.[7] Its structure incorporates modifiable sites that allow for the attachment of other molecules, such as polyethylene glycol (PEG) or targeting ligands, to enhance its functionality.[6]
PEGylation
To improve water solubility and biocompatibility for in vivo use, this compound is often conjugated with polyethylene glycol (PEG).[2] This modification also enables passive targeting of tumors through the enhanced permeability and retention (EPR) effect.
Bioconjugation for Targeted Imaging
A significant advantage of this compound is its ability to be conjugated to targeting moieties like antibodies or small proteins (e.g., Affibodies) for molecular imaging.[5][10] This allows for the specific visualization of cells or tissues that overexpress a particular biomarker, such as the epidermal growth factor receptor (EGFR) in certain cancers.[1][5][7]
Key Applications and Experimental Methodologies
This compound has demonstrated superior performance compared to the clinically approved NIR-I dye indocyanine green (ICG), particularly in resolving fine structures and achieving high target-to-background ratios.[1][7]
High-Resolution Vasculature Imaging
This compound-PEG allows for exceptionally clear imaging of blood and lymphatic vessels.[1][7]
Experimental Protocol Summary:
-
Subject: Immunodeficient mice (e.g., BALB/c nude).
-
Probe: this compound-PEG dissolved in a biocompatible solvent (e.g., PBS).
-
Administration: Intravenous or intradermal injection.
-
Imaging System: An in vivo imaging system equipped with an 808 nm excitation laser and an InGaAs camera sensitive to the 1000-1700 nm range. A long-pass filter (e.g., 1000 nm LP) is used to collect only the NIR-II emission signal.
-
Procedure: Following injection, images are acquired at various time points to visualize vasculature dynamics. For lymphatic imaging, an intradermal injection is administered, and the draining lymphatic vessels and sentinel lymph nodes are monitored.[7]
Non-invasive Tumor Imaging
PEGylated this compound accumulates in tumors via the EPR effect, enabling non-invasive detection. It has successfully imaged brain tumors through the intact scalp and skull of mice at a depth of approximately 4 mm.[1][7][8]
Experimental Protocol Summary:
-
Subject: Nude mice bearing xenograft tumors (e.g., U87MG glioblastoma).
-
Probe: this compound-PEG.
-
Administration: Intravenous (tail vein) injection.
-
Imaging: The tumor region is imaged at set time points (e.g., 1, 6, 24 hours) post-injection to track probe accumulation and determine the optimal imaging window.[7]
Targeted Molecular Imaging and Image-Guided Surgery
When conjugated to a targeting ligand, this compound provides highly specific tumor imaging. For instance, this compound-Affibody has been used to target EGFR-positive squamous cell carcinoma.[13] The resulting high tumor-to-normal tissue (T/NT) ratio allows for precise, real-time surgical guidance to remove malignant tissue.[1][7][8][13]
Experimental Protocol Summary:
-
Cell Staining (in vitro): Before in vivo studies, target cell lines (e.g., EGFR-positive SAS) and control lines (e.g., low-EGFR U87MG) are incubated with the this compound-conjugate to confirm specific binding via fluorescence microscopy.[13]
-
Subject: Mice with xenograft tumors expressing the target receptor.
-
Probe: this compound-Affibody conjugate (e.g., 60 µg dose).[13] A blocking dose, consisting of the conjugate plus an excess of free ligand, is used in a control group to confirm targeting specificity.[13]
-
Administration: Intravenous injection.
-
Imaging: Mice are imaged at multiple time points (e.g., 1h, 6h, 24h) to monitor tumor uptake and clearance from non-target tissues. The T/NT ratio is calculated by measuring fluorescence intensity in the tumor versus adjacent normal tissue.[13]
-
Image-Guided Surgery: At the optimal imaging time point (when T/NT ratio is maximal), the animal is anesthetized, and the NIR-II imaging system is used to provide a real-time fluorescent map of the tumor for precise surgical excision.[13]
Advantages and Clinical Potential
The unique combination of properties makes this compound a powerful tool for preclinical research and a candidate for clinical translation.
-
High Biocompatibility: As a small organic molecule, this compound avoids the potential long-term retention and toxicity issues associated with inorganic NIR-II agents like quantum dots and carbon nanotubes.[6]
-
Rapid Excretion: The fast renal clearance is a major safety advantage, making it more suitable for potential clinical use.[1][5][8]
-
Versatility: The dye's modifiable structure allows it to be adapted for various applications, from general vasculature imaging to highly specific molecular targeting of diseases like cancer and osteosarcoma.[6][14][15]
-
Superior Imaging Quality: It provides a significantly better T/NT ratio than NIR-I probes, which is critical for accurate diagnosis and complete surgical resection of tumors.[7][14]
This compound is a landmark NIR-II fluorescent dye that effectively bridges the gap between high-performance imaging and biological safety. Its combination of small molecular size, bright NIR-II emission, rapid renal clearance, and chemical versatility makes it an invaluable tool for preclinical research in cancer biology, neuroscience, and vascular imaging. The successes achieved with this compound and its derivatives pave the way for the development of a new generation of clinically translatable optical contrast agents that could revolutionize disease diagnosis and surgical guidance.
References
- 1. A small-molecule dye for NIR-II imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Near-infrared-II molecular dyes for cancer imaging and surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in near-infrared II imaging technology for biological detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Near-Infrared-II Bioimaging for in Vivo Quantitative Analysis [frontiersin.org]
- 5. Novel benzo-bis(1,2,5-thiadiazole) fluorophores for in vivo NIR-II imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in near-infrared II fluorophores for multifunctional biomedical imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. apexbt.com [apexbt.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 2024.sci-hub.st [2024.sci-hub.st]
- 15. Specific Small-Molecule NIR-II Fluorescence Imaging of Osteosarcoma and Lung Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Deep Tissue Insights: The In Vivo Mechanism of Action of CH1055
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
CH1055 is a synthetic, small-molecule organic dye that has emerged as a significant tool in the field of in vivo imaging.[1][2][3] Classified as a near-infrared II (NIR-II) fluorophore, this compound operates within the 1000-1700 nm spectral window, a range that offers distinct advantages for deep-tissue imaging.[4][5] This technical guide will delve into the in vivo mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its operational principles. The primary application of this compound lies not in therapeutic intervention but in its capacity as a high-contrast imaging agent for preclinical research, with potential for clinical translation.[1][2]
Core Mechanism of Action: A NIR-II Imaging Probe
The "mechanism of action" of this compound is centered on its photophysical properties as a fluorescent dye. Unlike traditional therapeutic molecules that interact with specific biological pathways to elicit a pharmacological response, this compound's function is to absorb and emit light in the NIR-II spectrum, enabling visualization of biological structures and processes in vivo.[6]
This compound possesses a donor-acceptor-donor (D-A-D) structure, which is key to its NIR-II fluorescence.[4][5] When excited by an external light source, typically a laser with a wavelength around 808 nm, the this compound molecule absorbs photons and transitions to an excited electronic state.[6] It then rapidly returns to its ground state by emitting photons at a longer wavelength, around 1055 nm.[6] This emission in the NIR-II window is advantageous for in vivo imaging due to reduced photon scattering, lower tissue autofluorescence, and deeper tissue penetration compared to visible and NIR-I imaging.[1][5]
A significant aspect of this compound's in vivo performance is its rapid renal clearance.[1][7] With a molecular weight of approximately 970 Da, it is well below the renal excretion threshold, allowing for about 90% of the dye to be excreted through the kidneys within 24 hours.[1][3] This rapid clearance minimizes the potential for long-term toxicity associated with the accumulation of contrast agents in the body.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and its performance in various in vivo imaging applications.
| Property | Value | Reference |
| Molecular Weight | ~970 Da | [1][3] |
| Excitation Wavelength | ~808 nm | [6] |
| Emission Wavelength | ~1055 nm | [6] |
| Clearance Route | Renal | [1][7] |
| Excretion Rate | ~90% within 24 hours | [1] |
| Application | Animal Model | Tumor-to-Normal Tissue (T/NT) Ratio | Time Post-Injection | Reference |
| EGFR-Targeted Tumor Imaging | Mouse (Squamous Cell Carcinoma) | ~5 | 6 hours | [8] |
| Brain Tumor Imaging (PEGylated this compound) | Mouse (Glioblastoma) | 4.25 ± 0.35 | 24 hours | [9] |
Key Experimental Methodologies
This section outlines the typical protocols for utilizing this compound in preclinical in vivo imaging studies.
In Vivo Tumor Imaging with this compound-Affibody Conjugate
-
Animal Model: Nude mice bearing subcutaneous squamous cell carcinoma (SAS) xenografts.
-
Imaging Agent Preparation: this compound is conjugated to an anti-EGFR Affibody. The final product, this compound-affibody, is purified and suspended in a biocompatible buffer such as PBS.
-
Administration: A solution of this compound-affibody (e.g., 60 μg in 200 μL of PBS) is administered intravenously via the tail vein.[8] For blocking experiments, a co-injection of excess unconjugated Affibody is performed.[8]
-
Imaging System: A custom-built or commercial NIR-II imaging system equipped with an 808 nm laser for excitation and an InGaAs camera for detection is used. A long-pass filter (e.g., 1000 nm or 1100 nm) is placed before the camera to block the excitation light.
-
Imaging Procedure: Mice are anesthetized and placed on the imaging stage. NIR-II fluorescence images are acquired at various time points post-injection (e.g., 1, 2, 4, 6, and 24 hours).[8]
-
Data Analysis: The fluorescence intensity of the tumor and adjacent normal tissue is quantified using image analysis software. The tumor-to-normal tissue (T/NT) ratio is calculated to assess targeting efficacy.[8]
Image-Guided Tumor Resection
-
Procedure: Following the final imaging time point in a tumor imaging study (e.g., 24 hours post-injection), the mouse is kept under anesthesia.[8]
-
Surgical Guidance: The real-time NIR-II fluorescence signal from the this compound-affibody conjugate accumulated in the tumor is used to guide the surgical resection of the tumor.[8] The high T/NT ratio allows for clear demarcation of the tumor margins.
-
Post-Resection Imaging: After the tumor is excised, the surgical bed and the resected tumor are imaged to confirm complete removal and to visualize the fluorescence distribution within the tumor.[8]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key processes involved in the in vivo application of this compound.
Conclusion
This compound represents a significant advancement in the field of in vivo optical imaging. Its mechanism of action, rooted in its favorable photophysical properties and rapid pharmacokinetics, enables high-resolution, deep-tissue visualization with a high signal-to-background ratio. The ability to conjugate this compound to targeting moieties further enhances its utility for specific molecular imaging applications, including image-guided surgery. This technical guide provides a foundational understanding of this compound's in vivo behavior, offering valuable insights for researchers and drug development professionals seeking to leverage the power of NIR-II fluorescence imaging in their preclinical studies.
References
- 1. A small-molecule dye for NIR-II imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A small-molecule dye for NIR-II imaging. | Semantic Scholar [semanticscholar.org]
- 3. apexbt.com [apexbt.com]
- 4. Tumor-Associated Immune Cell Mediated Tumor Targeting Mechanism with NIR-II Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel bright-emission small-molecule NIR-II fluorophores for in vivo tumor imaging and image-guided surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Clearance pathways of near-infrared-II contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
CH1055 Fluorophore: A Technical Guide to its Spectral Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
CH1055 is a small-molecule, near-infrared II (NIR-II) fluorophore that has garnered significant attention in the field of in vivo imaging.[1][2][3] Its emission in the NIR-II window (1000-1700 nm) allows for deeper tissue penetration and higher resolution imaging compared to traditional NIR-I fluorophores, primarily due to reduced photon scattering and minimal tissue autofluorescence. This technical guide provides a comprehensive overview of the core spectral properties of the this compound fluorophore, details the experimental protocols for their determination, and offers visualizations of key experimental workflows.
Core Spectral Properties
The utility of a fluorophore is defined by its unique spectral characteristics. For this compound, these properties enable its application in high-contrast, deep-tissue imaging.
Quantitative Spectral Data
| Property | Value | Notes |
| Absorption Maximum (λ_abs_) | ~750 nm | In solution.[4] |
| Excitation Maximum (λ_ex_) | ~808 nm | Commonly used excitation wavelength for in vivo imaging.[1] |
| Emission Maximum (λ_em_) | ~1055 nm | Falls within the NIR-II window, enabling deep-tissue imaging.[1][4] |
| Quantum Yield (Φ) | Low in aqueous solution. For this compound-PEG, Φ is ~0.3%. The quantum yield of a sulfonated derivative, CH-4T, is significantly enhanced upon binding to proteins (e.g., in Fetal Bovine Serum). | The low quantum yield is a common characteristic of many NIR-II organic dyes. |
| Molar Extinction Coefficient (ε) | Not explicitly reported in the literature. | A generalized protocol for its determination is provided below. |
| Fluorescence Lifetime (τ) | Not explicitly reported in the literature. | A generalized protocol for its determination is provided below. |
Experimental Protocols
Accurate characterization of a fluorophore's spectral properties is crucial for its effective application. The following are detailed methodologies for key experiments.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a critical parameter for quantifying the concentration of a substance from its absorbance.
Methodology:
-
Preparation of a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., DMSO) to create a stock solution of known concentration.
-
Serial Dilutions: Perform a series of precise dilutions of the stock solution to obtain a range of concentrations.
-
Spectrophotometer Measurement: Using a UV-Vis-NIR spectrophotometer, measure the absorbance of each dilution at the absorption maximum (λ_abs_ ≈ 750 nm). Ensure the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).
-
Beer-Lambert Law: Plot the absorbance at λ_abs_ versus the concentration of this compound.
-
Calculation: The molar extinction coefficient (ε) is determined from the slope of the resulting linear fit, according to the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.
Methodology (Relative Method):
-
Selection of a Standard: Choose a well-characterized fluorescent standard with a known quantum yield and similar absorption and emission properties to this compound (e.g., IR-26 in a suitable solvent).
-
Preparation of Solutions: Prepare a series of dilute solutions of both the this compound sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
-
Absorbance Measurement: Measure the absorbance of all solutions at the chosen excitation wavelength (e.g., 808 nm).
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the this compound sample and the standard.
-
The quantum yield of this compound (Φ_sample_) is calculated using the following equation: Φ_sample_ = Φ_std_ * (m_sample_ / m_std_) * (η_sample_^2 / η_std_^2) where Φ_std_ is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
-
Determination of Fluorescence Lifetime
Fluorescence lifetime (τ) is the average time a fluorophore spends in the excited state before returning to the ground state. It is an intrinsic property that can be sensitive to the fluorophore's environment.
Methodology (Time-Correlated Single Photon Counting - TCSPC):
-
Instrumentation: Utilize a TCSPC system equipped with a pulsed laser source for excitation (e.g., a laser diode at or near 808 nm) and a sensitive single-photon detector.
-
Sample Preparation: Prepare a dilute solution of this compound in the solvent of interest. The concentration should be low enough to avoid aggregation and self-quenching.
-
Instrument Response Function (IRF): Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample.
-
Data Acquisition: Excite the this compound sample with the pulsed laser and collect the emitted photons. The TCSPC electronics measure the time difference between the laser pulse and the arrival of each photon at the detector. This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times.
-
Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials for more complex decays) after deconvolution with the IRF. The fluorescence lifetime (τ) is the time constant of the exponential decay.
Signaling Pathways and Logical Relationships
This compound is primarily utilized as an exogenous fluorescent probe for in vivo imaging and is not known to be directly involved in endogenous signaling pathways. Its application in drug development and research is centered on its ability to be conjugated to targeting moieties (e.g., antibodies, peptides) to visualize specific biological targets or processes. The logical relationship in its application is therefore a workflow for targeted imaging.
Conclusion
The this compound fluorophore represents a significant tool for advancing preclinical and potentially clinical imaging due to its favorable spectral properties in the NIR-II window. While key parameters such as its excitation and emission maxima are well-documented, a full characterization of its molar extinction coefficient and fluorescence lifetime in various solvent environments would further enhance its applicability and allow for more quantitative imaging studies. The experimental protocols provided in this guide offer a roadmap for researchers to obtain these critical data points and to fully harness the potential of this promising NIR-II fluorophore.
References
CH1055: A Technical Guide to a Near-Infrared II Emitter for Advanced In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
CH1055 is a small-molecule near-infrared II (NIR-II) fluorescent dye that has garnered significant attention within the scientific community for its exceptional properties conducive to deep-tissue in vivo imaging.[1][2] Operating within the NIR-II window (1000-1700 nm), this compound circumvents the limitations of traditional visible and NIR-I fluorophores, offering enhanced tissue penetration, reduced autofluorescence, and improved spatial resolution.[3] A key characteristic that distinguishes this compound is its rapid renal excretion, a critical feature for potential clinical translation as it minimizes long-term toxicity concerns associated with the accumulation of contrast agents in the body.[1][2] This technical guide provides a comprehensive overview of the excitation and emission spectra of this compound, its photophysical properties, and detailed methodologies for its application in pre-clinical research and drug development.
Photophysical Properties
Table 1: Spectral Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | ~808 nm | [1] |
| Emission Maximum (λem) | ~1055 nm | [1] |
Table 2: Photophysical Data of this compound and Related NIR-II Dyes
| Compound | Quantum Yield (QY) | Molar Extinction Coefficient (ε) | Fluorescence Lifetime (τ) | Solvent/Conditions | Reference |
| This compound | Not specified | Not specified | Not specified | ||
| CH-4T (a this compound derivative) | 0.11% | Not specified | Not specified | Methanol | [4] |
| FT-TQT (a related NIR-II dye) | 0.49% | Not specified | Not specified | Methanol | [4] |
| FT-BBT (a related NIR-II dye) | 0.23% | Not specified | Not specified | Methanol | [4] |
Experimental Protocols
The utility of this compound in biomedical research is primarily demonstrated through its application in in vivo imaging. Its modifiable structure allows for conjugation with various biomolecules, such as peptides and antibodies, enabling targeted imaging of specific biological processes and disease states.[3][5]
General Protocol for In Vivo Imaging with this compound Conjugates
This protocol provides a general framework for NIR-II fluorescence imaging in a mouse tumor model using a this compound conjugate. Optimization of specific parameters such as dosage, imaging time points, and instrument settings is crucial for each experimental setup.
Materials:
-
This compound conjugate (e.g., this compound-peptide or this compound-antibody)
-
Tumor-bearing mouse model
-
Sterile phosphate-buffered saline (PBS)
-
In vivo fluorescence imaging system equipped for NIR-II detection
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Probe Preparation: Reconstitute the lyophilized this compound conjugate in sterile PBS to the desired concentration. The optimal concentration should be determined empirically but is typically in the range of 1-10 mg/mL.
-
Animal Preparation: Anesthetize the mouse using a calibrated vaporizer with isoflurane. Monitor the animal's vital signs throughout the procedure.
-
Probe Administration: Administer the this compound conjugate solution via intravenous (tail vein) injection. The volume and concentration will depend on the specific conjugate and animal model. A typical starting dose is 100-200 µL of a 1 mg/mL solution.
-
Image Acquisition:
-
Place the anesthetized mouse in the imaging chamber.
-
Set the imaging system parameters for NIR-II fluorescence detection. This will typically involve an excitation wavelength around 808 nm and a long-pass emission filter to collect light above 1000 nm.
-
Acquire images at various time points post-injection (e.g., 1, 4, 8, 24 hours) to determine the optimal imaging window for tumor accumulation and clearance from non-target tissues.
-
-
Data Analysis:
-
Use the imaging software to draw regions of interest (ROIs) over the tumor and a non-target tissue area (e.g., muscle).
-
Quantify the fluorescence intensity in each ROI to determine the tumor-to-background ratio.
-
General Protocol for Peptide Conjugation to this compound
This compound can be functionalized with reactive groups to enable covalent linkage to biomolecules. The following is a general protocol for conjugating a peptide containing a free cysteine residue to a maleimide-activated this compound.
Materials:
-
Maleimide-activated this compound
-
Cysteine-containing peptide
-
Conjugation buffer (e.g., PBS, pH 7.0-7.5)
-
Size-exclusion chromatography column (e.g., PD-10)
-
DMF or DMSO (if needed to dissolve the peptide)
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the conjugation buffer. If the peptide has poor aqueous solubility, it can first be dissolved in a minimal amount of DMF or DMSO and then added to the buffer.
-
Dye Preparation: Dissolve the maleimide-activated this compound in the conjugation buffer.
-
Conjugation Reaction: Mix the peptide and activated this compound solutions. The molar ratio of peptide to dye should be optimized, but a starting point of 1:5 to 1:10 is common. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Remove the unreacted dye and peptide by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.
-
Characterization: Confirm the successful conjugation and determine the dye-to-peptide ratio using UV-Vis spectroscopy and mass spectrometry.
Signaling Pathway Visualization: EGFR-Targeted Imaging
A significant application of this compound is in targeted molecular imaging, where the dye is conjugated to a ligand that binds to a specific cellular receptor.[2] A prominent example is the targeting of the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers.[6] The following diagram illustrates the EGFR signaling pathway, which is activated upon ligand binding and leads to downstream cellular responses such as proliferation, survival, and migration.[7][8]
Caption: EGFR Signaling Pathway Activation.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for targeted in vivo imaging using a this compound-peptide conjugate.
Caption: Workflow for Targeted In Vivo Imaging.
Conclusion
This compound is a promising NIR-II fluorescent dye with significant potential for advancing preclinical and, potentially, clinical in vivo imaging. Its favorable photophysical properties, coupled with its rapid renal clearance, make it an attractive tool for researchers in drug development and molecular imaging. While a lack of comprehensive, publicly available quantitative data on its photophysical characteristics presents a current limitation, the existing body of research clearly demonstrates its utility. The experimental protocols and workflows provided in this guide offer a solid foundation for the successful implementation of this compound in a variety of research applications. As research in the field of NIR-II fluorescence imaging continues to expand, it is anticipated that more detailed characterization of this compound and the development of standardized protocols will further enhance its impact on biomedical science.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Acceptor engineering for NIR-II dyes with high photochemical and biomedical performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Chemical Structure and Applications of CH1055
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the novel near-infrared II (NIR-II) fluorescent dye, CH1055. The document details its chemical structure, synthesis, and key photophysical properties. It further outlines its applications in preclinical imaging, complete with relevant experimental protocols and data presented for comparative analysis.
Core Chemical Structure and Properties
This compound is a small-molecule, donor-acceptor-donor (D-A-D) type fluorescent dye with a core structure based on benzobis(1,2,5-thiadiazole). This architecture is fundamental to its favorable NIR-II fluorescence properties. The molecule was first synthesized in 2016 by a team led by Professors Hong Xuechuan, Hongjie Dai, and Zhen Cheng.
The key characteristics of this compound are its emission in the NIR-II window (1000-1700 nm), a molecular weight of approximately 970 Da, and its rapid renal excretion profile, with about 90% cleared within 24 hours.[1][2] This rapid clearance is a significant advantage as it minimizes the potential for long-term toxicity associated with the accumulation of contrast agents in the body.[2]
Quantitative Photophysical and Physicochemical Data
The following table summarizes the key quantitative data reported for this compound and its PEGylated form.
| Property | Value | Reference |
| Molecular Weight | ~970 Da | [1][2] |
| Excitation Wavelength (λex) | 808 nm | [2] |
| Emission Wavelength (λem) | 1055 nm | [2] |
| Emission Range | 1000 - 1600 nm | |
| Quantum Yield (QY) | 0.3% (relative to IR-26) | [3] |
| Renal Excretion (24h) | ~90% | [1] |
| Tissue Penetration Depth | Up to ~40 µm |
Synthesis and Bioconjugation
The synthesis of this compound involves a multi-step process that leverages key chemical reactions to construct its unique D-A-D core. For many biological applications, this compound is conjugated to targeting moieties such as polyethylene glycol (PEG) or antibodies to enhance its biocompatibility, circulation time, and target specificity.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is based on a methodology involving a cross-Suzuki coupling reaction, iron reduction, and an N-thionylaniline induced ring closure. The four carboxylic acid groups are introduced to provide aqueous solubility and enable straightforward conjugation to various biomolecules.
Workflow for the Synthesis of this compound
Caption: A simplified workflow for the synthesis of the this compound core structure.
Experimental Protocol: PEGylation of this compound
For in vivo applications, this compound is often PEGylated to improve its solubility and pharmacokinetic profile.
-
Activation of this compound: The carboxylic acid groups of this compound are activated.
-
Conjugation: The activated this compound is reacted with an amino-terminated polyethylene glycol (PEG-NH2).
-
Purification: The resulting this compound-PEG conjugate is purified to remove unconjugated this compound and excess PEG.
Experimental Protocol: Conjugation of this compound to an Affibody
This compound can be conjugated to targeting proteins, such as an anti-EGFR Affibody, for molecularly targeted imaging.[1]
-
Activation of this compound: The carboxylic acid groups on this compound are activated.
-
Conjugation: The activated this compound is reacted with the free amine groups on the Affibody molecule.
-
Purification: The this compound-Affibody conjugate is purified to remove any unreacted components.
Logical Flow for this compound Bioconjugation
Caption: General workflow for the bioconjugation of this compound to targeting molecules.
In Vivo Imaging Applications and Protocols
This compound and its conjugates have been successfully employed for a range of in vivo imaging applications, including high-resolution imaging of vasculature, tumor targeting, and sentinel lymph node mapping.[1]
Experimental Protocol: In Vivo Imaging in a Mouse Model
The following is a general protocol for in vivo NIR-II fluorescence imaging using this compound in a mouse model.
-
Animal Model: An appropriate mouse model is selected (e.g., a tumor-bearing mouse for cancer imaging).
-
Probe Administration: The this compound-based probe is administered to the mouse, typically via intravenous injection.
-
Image Acquisition: The animal is anesthetized and placed in an in vivo imaging system equipped for NIR-II detection.
-
Excitation: An 808 nm laser is used for excitation.
-
Emission: A long-pass filter (e.g., >1000 nm) is used to collect the emitted fluorescence.
-
Image Capture: Images are acquired at various time points post-injection to monitor the biodistribution of the probe.
-
Workflow for In Vivo Imaging with this compound
Caption: A typical workflow for conducting in vivo imaging experiments with this compound.
Biocompatibility Assessment
The biocompatibility of this compound is a critical aspect of its potential for clinical translation. Its rapid renal clearance suggests a favorable safety profile by minimizing long-term retention.[2]
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
A common method to assess the in vitro cytotoxicity of a compound is the MTT assay.
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Compound Incubation: Treat the cells with varying concentrations of this compound for a specified period (e.g., 24-48 hours).
-
MTT Addition: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) to determine the percentage of viable cells compared to an untreated control.
Conclusion
This compound represents a significant advancement in the field of in vivo imaging. Its unique chemical structure provides it with desirable NIR-II fluorescence properties and a favorable safety profile. The ability to conjugate this compound to various targeting moieties opens up a wide range of possibilities for its application in preclinical research and has the potential for future clinical translation in diagnostics and image-guided surgery. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development and molecular imaging.
References
CH1055 Dye: A Technical Guide to Biocompatibility and Safety
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The near-infrared II (NIR-II) fluorescent dye, CH1055, presents significant opportunities in preclinical and potentially clinical in vivo imaging due to its favorable optical properties. This technical guide provides a comprehensive overview of the current understanding of its biocompatibility and safety profile. The available data indicates that this compound, particularly when functionalized with polyethylene glycol (PEG), is a biocompatible molecule with a favorable safety profile characterized by rapid renal excretion and low in vitro cytotoxicity at concentrations relevant for imaging. This document summarizes key experimental findings, details relevant protocols, and visualizes workflows to support further research and development of this promising imaging agent.
In Vitro Biocompatibility: Cytotoxicity Assessment
The primary method for evaluating the in vitro biocompatibility of this compound has been through cytotoxicity assays, particularly the MTS assay, performed on human glioblastoma astrocytoma (U87MG) cells.
Quantitative Data on Cytotoxicity
Published studies have qualitatively reported that PEGylated this compound (this compound-PEG) exhibits no cellular toxicity at doses required for imaging.[1] However, specific quantitative data from these assays, such as dose-dependent cell viability percentages, are not extensively detailed in the primary literature. The available information suggests high cell viability is maintained at typical imaging concentrations.
| Cell Line | Assay | Compound | Concentration Range | Reported Outcome | Reference |
| U87MG | MTS | This compound-PEG | Not specified in abstracts | No cellular toxicity observed at imaging doses | [1] |
Note: While the MTS assay is mentioned, specific quantitative cell viability data is not available in the reviewed literature. The table reflects the qualitative statements made.
Experimental Protocol: MTS Cytotoxicity Assay
The following is a generalized protocol for an MTS assay to determine the cytotoxicity of this compound-PEG on a cell line such as U87MG, based on standard laboratory procedures.
Objective: To assess the effect of this compound-PEG on the metabolic activity and viability of U87MG cells.
Materials:
-
U87MG cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound-PEG, sterile solution
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well cell culture plates
-
Spectrophotometer (plate reader) capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: U87MG cells are harvested and seeded into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete culture medium. The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: A stock solution of this compound-PEG is serially diluted in culture medium to achieve a range of desired concentrations. The culture medium is removed from the wells and replaced with 100 µL of the medium containing the different concentrations of this compound-PEG. Control wells containing untreated cells and wells with medium only (blank) are also included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTS Assay: Following incubation, 20 µL of the MTS reagent is added to each well. The plate is then incubated for an additional 1-4 hours at 37°C. During this time, viable cells with active metabolism convert the MTS tetrazolium compound into a colored formazan product.
-
Data Acquisition: The absorbance of the formazan product is measured at 490 nm using a microplate reader.
-
Data Analysis: The absorbance of the blank wells is subtracted from all other readings. Cell viability is expressed as a percentage relative to the untreated control cells, which are considered 100% viable.
Diagram of Experimental Workflow: In Vitro Cytotoxicity
Caption: Workflow for assessing this compound-PEG cytotoxicity using an MTS assay.
In Vivo Biocompatibility and Safety
The in vivo safety of this compound is primarily attributed to its rapid excretion profile.
Pharmacokinetics and Excretion
Studies have demonstrated that this compound is a small molecule (approximately 970 Da) that, when PEGylated, is rapidly cleared from the body.[2][3]
| Parameter | Value | Timeframe | Excretion Route | Reference |
| Renal Excretion | ~90% | 24 hours | Kidneys | [2] |
This rapid renal clearance significantly reduces the potential for long-term accumulation and associated toxicity.[3]
In Vivo Toxicity Studies
Comprehensive in vivo toxicology studies, including hematological and histological analyses, are not extensively detailed in the currently available literature. The prevailing assessment is that the dye is "non-toxic" based on its rapid excretion and the absence of adverse effects observed during imaging studies.[4]
Logical Relationship: Biocompatibility and Excretion
Caption: Factors contributing to the biocompatibility of this compound dye.
Genotoxicity
A thorough search of the available scientific literature did not yield any specific studies on the genotoxicity of the this compound dye. Standard genotoxicity assays, such as the Ames test, micronucleus assay, or comet assay, have not been reported for this compound. The absence of this data represents a knowledge gap that should be addressed in future safety evaluations.
Signaling Pathways
Currently, there is no published research detailing the interaction of the this compound dye with specific cellular signaling pathways. The primary application of this compound is as a fluorescent probe for in vivo imaging, and its design prioritizes biological inertness to minimize perturbation of the systems being observed.
Conclusion and Future Directions
The this compound dye, particularly in its PEGylated form, demonstrates a promising biocompatibility and safety profile for in vivo imaging applications. Its key safety feature is its rapid renal excretion, which minimizes systemic exposure and potential for long-term toxicity. While in vitro studies indicate a lack of cytotoxicity at imaging-relevant concentrations, there is a notable absence of detailed quantitative data in the public domain. Furthermore, comprehensive in vivo toxicology and genotoxicity studies have not been reported.
For the progression of this compound towards clinical translation, the following areas warrant further investigation:
-
Quantitative Cytotoxicity: Dose-response studies on a wider range of cell lines to establish IC50 values.
-
Genotoxicity Assessment: A battery of standard genotoxicity assays to evaluate mutagenic and clastogenic potential.
-
In Vivo Toxicology: Detailed studies including hematological analysis, blood chemistry, and histopathological examination of major organs following acute and chronic administration in animal models.
-
Immunogenicity: Assessment of the potential for an immune response to this compound and its conjugates.
Addressing these knowledge gaps will be crucial for a complete and robust safety assessment of the this compound dye and for paving the way for its future applications in diagnostic imaging.
References
- 1. researchgate.net [researchgate.net]
- 2. A high quantum yield molecule-protein complex fluorophore for near-infrared II imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. US20160244614A1 - Small molecule dye for molecular imaging and photothermal therapy - Google Patents [patents.google.com]
The Renal Excretion Pathway of CH1055: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CH1055 is a near-infrared II (NIR-II) fluorescent dye notable for its rapid and efficient clearance from the body, a critical attribute for its potential clinical translation as an in vivo imaging agent. This technical guide provides an in-depth examination of the renal excretion pathway of this compound. We consolidate available quantitative data, detail relevant experimental methodologies, and present visual representations of the underlying biological processes and experimental workflows. The primary mechanism of clearance is renal excretion, with approximately 90% of an administered dose of this compound-PEG (the PEGylated form of this compound) being eliminated through the kidneys within 24 hours.[1] This rapid clearance is largely attributed to its low molecular weight, which facilitates efficient glomerular filtration. This guide serves as a comprehensive resource for researchers and professionals engaged in the development and application of NIR-II fluorescent probes.
Introduction
The advent of near-infrared II (NIR-II, 1000-1700 nm) fluorescence imaging has opened new avenues for deep-tissue, high-resolution biological visualization. A key challenge in the clinical translation of fluorescent probes is their potential for long-term retention in the body, which can lead to toxicity. This compound, a small-molecule organic dye with a molecular weight of approximately 970 Da, was specifically designed to address this challenge.[2][3] Its chemical structure facilitates rapid renal clearance, minimizing systemic exposure and potential side effects.[4][5] This document provides a detailed overview of the renal excretion pathway of this compound, including its pharmacokinetic profile and the experimental methods used to characterize its clearance.
Pharmacokinetics and Renal Clearance
The pharmacokinetic profile of this compound is characterized by rapid distribution and subsequent elimination, primarily through the renal system. The low molecular weight of this compound is well below the renal filtration threshold of approximately 40 kDa, allowing for its efficient passage from the bloodstream into the urinary filtrate.[2]
Quantitative Excretion Data
Studies have demonstrated that the PEGylated form of this compound (this compound-PEG) is predominantly excreted via the kidneys. Quantitative analysis of urine collected from animal models following intravenous administration of this compound-PEG revealed that approximately 90% of the injected dose is eliminated within 24 hours.[1]
| Parameter | Value | Species | Reference |
| Renal Excretion (24h) | ~90% | Mouse | [1] |
| Molecular Weight | ~970 Da | N/A | [2][3] |
Experimental Protocols
This section outlines the key experimental methodologies for characterizing the renal excretion of this compound. While specific protocols for this compound are not exhaustively detailed in publicly available literature, the following represents standard and widely accepted methods for such investigations.
In Vivo Renal Clearance Study
This protocol describes a typical procedure for quantifying the in vivo renal clearance of a fluorescent dye like this compound in a murine model.
-
Animal Model: Healthy, male or female mice (e.g., Balb/c) of a specific age and weight range are used.
-
Housing: Mice are housed in metabolic cages that allow for the separate collection of urine and feces.
-
Administration: this compound-PEG, dissolved in a sterile vehicle (e.g., phosphate-buffered saline), is administered intravenously via the tail vein at a predetermined dose.
-
Urine Collection: Urine is collected at specified time intervals (e.g., 0-4h, 4-8h, 8-12h, 12-24h) post-injection. The volume of urine collected at each interval is recorded.
-
Sample Storage: Urine samples are stored at -80°C until analysis to prevent degradation of the analyte.
-
Quantification: The concentration of this compound in the urine samples is determined using a sensitive analytical method, such as fluorescence spectroscopy or high-performance liquid chromatography (HPLC) with fluorescence detection.
-
Data Analysis: The total amount of this compound excreted in the urine over 24 hours is calculated and expressed as a percentage of the administered dose.
Quantification of this compound in Urine by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the accurate quantification of small molecules in biological fluids.
-
Sample Preparation:
-
Thaw frozen urine samples on ice.
-
Centrifuge the samples to pellet any precipitates.
-
Perform a protein precipitation step by adding a solvent like acetonitrile, followed by centrifugation.
-
The supernatant is collected and may be further diluted or directly injected into the HPLC system.
-
-
HPLC System and Conditions (Representative):
-
Column: A reverse-phase C18 column is typically used for separating nonpolar to moderately polar compounds.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: A fluorescence detector is used, with excitation and emission wavelengths set to the optimal values for this compound.
-
Quantification: A standard curve is generated using known concentrations of this compound to quantify the amount in the urine samples.
-
Mechanisms of Renal Excretion
The renal excretion of drugs and other xenobiotics is a complex process involving three main mechanisms: glomerular filtration, active tubular secretion, and passive tubular reabsorption.
Glomerular Filtration
Due to its small molecular size, this compound is readily filtered from the blood in the glomerulus into the Bowman's capsule, initiating its journey through the nephron. This passive process is the primary driver of this compound's rapid renal clearance.
Active Tubular Secretion and Reabsorption
While glomerular filtration is the main pathway, the potential for active transport of this compound across the renal tubules cannot be entirely ruled out without specific experimental evidence. Active tubular secretion, mediated by transporters such as Organic Anion Transporters (OATs) and Organic Cation Transporters (OCTs), can further enhance the elimination of certain compounds. Conversely, passive tubular reabsorption can move substances from the filtrate back into the blood. Given the hydrophilic nature often imparted by PEGylation, significant passive reabsorption of this compound-PEG is less likely. To date, there is no direct published evidence to suggest that this compound is a substrate for major renal uptake or efflux transporters.
Potential for Metabolism
The metabolic fate of this compound has not been extensively reported. It is plausible that the molecule is excreted largely unchanged, particularly given its rapid clearance. However, the potential for phase I (e.g., oxidation, reduction, hydrolysis) and phase II (e.g., glucuronidation, sulfation) metabolism exists. Investigating the metabolic profile of this compound would involve the analysis of urine and plasma for potential metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS).
Conclusion
The renal excretion pathway of this compound is a key feature that underpins its promise as a safe and effective NIR-II fluorescent probe for in vivo applications. Its low molecular weight facilitates rapid and efficient clearance primarily through glomerular filtration, with approximately 90% of the administered dose excreted via the kidneys within 24 hours. While the roles of active transport and metabolism in the disposition of this compound have not been fully elucidated, the available data strongly support a favorable pharmacokinetic profile dominated by renal clearance. Further research into these areas will provide a more complete understanding and further support the clinical development of this compound and similar next-generation imaging agents.
References
- 1. Developing a Bright NIR-II Fluorophore with Fast Renal Excretion and Its Application in Molecular Imaging of Immune Checkpoint PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule dye for NIR-II imaging. | Semantic Scholar [semanticscholar.org]
- 3. A small-molecule dye for NIR-II imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. mdpi.com [mdpi.com]
CH1055: A Technical Guide to a Leading NIR-II Fluorophore for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the properties and applications of CH1055, a near-infrared II (NIR-II) fluorophore, and provides a comparative analysis with other commonly used dyes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced fluorescence imaging technologies.
Introduction to NIR-II Fluorescence Imaging and this compound
Fluorescence imaging in the second near-infrared window (NIR-II, 1000-1700 nm) offers significant advantages for in vivo applications, including deeper tissue penetration and higher signal-to-background ratios compared to traditional imaging in the visible and first near-infrared (NIR-I) regions.[1][2] this compound is a small-molecule organic dye that has emerged as a promising agent for NIR-II imaging.[2] Developed by Professor Hong Xuechuan's group at Wuhan University, this compound was first synthesized in 2016 and possesses favorable characteristics for in vivo use, including biocompatibility and the ability to be metabolized and excreted by the kidneys.[2] Its molecular structure is based on a donor-acceptor-donor (D-A-D) architecture, which is tunable to modulate its optical properties.[3]
Comparative Analysis of this compound with Other NIR Fluorophores
A critical aspect of selecting a fluorophore is its performance relative to other available options. This section provides a quantitative comparison of this compound with the clinically approved NIR-I dye, indocyanine green (ICG), and another common NIR-I dye, IRDye800CW.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound, ICG, and IRDye800CW.
| Property | This compound | Indocyanine Green (ICG) | IRDye800CW |
| Excitation Wavelength (nm) | ~750 - 808 | ~780 | ~774 |
| Emission Wavelength (nm) | ~1055 | ~810 | ~789 |
| Quantum Yield (QY) | ~0.3% (as this compound-PEG) | 0.9% (in aqueous solution) | 3.3% (in aqueous solution) |
| Molecular Weight (Da) | ~970 | 775 | ~1100 (as IRDye 800CW NHS Ester) |
| Excretion Pathway | Primarily renal (>90% within 24h) | Primarily hepatic | Primarily renal |
Note: Quantum yields can vary depending on the solvent and conjugation status. The provided values are for comparison under specified conditions.[4][5]
In Vivo Imaging Performance
The performance of a fluorophore in a biological context is paramount. The table below highlights the in vivo imaging capabilities of this compound.
| In Vivo Metric | This compound Performance |
| Tissue Penetration Depth | Up to ~4 mm for brain tumor imaging |
| Tumor-to-Normal Tissue (T/NT) Ratio | Up to 15 with anti-EGFR Affibody conjugation |
| Imaging Application | Lymphatic vasculature, sentinel lymph node mapping, brain tumor imaging, image-guided surgery |
This compound has demonstrated superior performance in resolving mouse lymphatic vasculature and in sentinel lymphatic mapping compared to ICG.[6][7] When conjugated with an anti-EGFR Affibody, this compound achieved a five-fold higher tumor-to-normal tissue ratio compared to NIR-I imaging with a similar targeted probe.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Synthesis of this compound-F3 (A Targeted Derivative)
This protocol describes the synthesis of a targeted version of this compound, as derived from available literature.
Materials:
-
This compound-Maleimide (this compound-Mal)
-
F3-Cys peptide
-
Phosphate-buffered saline (PBS)
Procedure:
-
Dissolve this compound-Mal in a suitable organic solvent.
-
Dissolve F3-Cys peptide in PBS.
-
Mix the this compound-Mal solution with the F3-Cys peptide solution.
-
Allow the maleimide-thiol coupling reaction to proceed for a specified time at room temperature.
-
Purify the resulting this compound-F3 conjugate using methods such as high-performance liquid chromatography (HPLC).
-
Confirm the structure and purity of the final product using techniques like MALDI-TOF mass spectrometry.[8]
General Protocol for Antibody Conjugation
This protocol outlines a general procedure for conjugating this compound to an antibody.
Materials:
-
This compound with a reactive group (e.g., NHS ester)
-
Antibody of interest in a suitable buffer (e.g., PBS, pH 8.0-8.5)
-
Anhydrous DMSO
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Dissolve the this compound-NHS ester in anhydrous DMSO to prepare a stock solution.
-
Adjust the concentration of the antibody to 1-2 mg/mL in a buffer that is free of primary amines (e.g., Tris). The pH should be between 8.0 and 8.5 to facilitate the reaction.
-
Add the this compound-NHS ester stock solution to the antibody solution at a specific molar ratio (e.g., 10:1 dye-to-antibody).
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Remove the unreacted dye and purify the this compound-antibody conjugate using a desalting column or dialysis.
-
Characterize the final conjugate to determine the degree of labeling and confirm the retention of antibody binding activity.[]
In Vivo Tumor Imaging Protocol
This protocol provides a general workflow for in vivo tumor imaging using a this compound conjugate in a mouse model.
Materials:
-
Tumor-bearing mouse model
-
This compound conjugate (e.g., this compound-antibody)
-
Anesthesia (e.g., isoflurane)
-
NIR-II imaging system with an appropriate excitation source (e.g., 808 nm laser) and emission filter (e.g., >1000 nm long-pass).
Procedure:
-
Anesthetize the tumor-bearing mouse using a suitable anesthetic agent.
-
Intravenously inject the this compound conjugate at a predetermined dose.
-
Allow the conjugate to circulate and accumulate at the tumor site. The optimal imaging time point will depend on the specific targeting ligand and should be determined empirically (e.g., 1, 6, 24 hours post-injection).[10]
-
Place the mouse in the NIR-II imaging system.
-
Acquire fluorescence images using the appropriate laser excitation and emission filters.
-
Analyze the images to determine the tumor-to-background ratio and assess tumor localization.
-
For image-guided surgery, the real-time fluorescence signal can be used to delineate tumor margins.[10]
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to this compound.
This compound Molecular Structure
Caption: Simplified Donor-Acceptor-Donor (D-A-D) structure of this compound.
In Vivo Tumor Imaging Workflow
Caption: Experimental workflow for in vivo tumor imaging using a this compound conjugate.
EGFR-Targeted Imaging Signaling
Caption: Signaling pathway for EGFR-targeted imaging with a this compound-antibody conjugate.
Conclusion
This compound represents a significant advancement in the field of NIR-II fluorescence imaging. Its favorable optical properties, combined with its excellent biocompatibility and pharmacokinetic profile, make it a powerful tool for a wide range of in vivo applications, from fundamental biological research to preclinical drug development and potentially clinical translation. The ability to conjugate this compound to targeting moieties further enhances its utility for specific and sensitive molecular imaging. This guide provides a comprehensive overview to aid researchers in harnessing the full potential of this innovative fluorophore.
References
- 1. researchgate.net [researchgate.net]
- 2. jk-sci.com [jk-sci.com]
- 3. Near-infrared-II molecular dyes for cancer imaging and surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20160244614A1 - Small molecule dye for molecular imaging and photothermal therapy - Google Patents [patents.google.com]
- 5. biorxiv.org [biorxiv.org]
- 6. A small-molecule dye for NIR-II imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Near-Infrared II Dye CH1055: Synthesis, Properties, and Applications in Biomedical Imaging
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of CH1055, a novel organic small-molecule dye engineered for fluorescence imaging in the second near-infrared (NIR-II) window. We delve into the discovery and synthesis of this compound, its unique photophysical properties, and its significant contributions to in vivo imaging, particularly in the realm of oncology. This document offers detailed experimental protocols for its synthesis, bioconjugation, and application in fluorescence-guided surgery, providing a valuable resource for researchers and clinicians. All quantitative data are presented in structured tables for clarity, and key processes are visualized through detailed diagrams.
Introduction
Fluorescence imaging in the second near-infrared window (NIR-II, 1000-1700 nm) has emerged as a powerful modality for deep-tissue biomedical imaging, offering superior spatial resolution and signal-to-background ratios compared to traditional visible and NIR-I imaging.[1] A significant breakthrough in this field was the development of this compound, a donor-acceptor-donor (D-A-D) structured organic dye, first reported in 2016 by Professor Hong Xuechuan and his team at Wuhan University.[2]
This compound exhibits strong absorbance and emission within the NIR-II window, with an excitation maximum around 808 nm and an emission peak at approximately 1055 nm.[3][4] A key characteristic of this 970 Da molecule is its rapid renal clearance, with about 90% of the dye excreted through the kidneys within 24 hours.[1] This favorable pharmacokinetic profile minimizes long-term toxicity concerns and enhances its potential for clinical translation.
Furthermore, this compound possesses modifiable sites that allow for conjugation with various biomolecules, such as polyethylene glycol (PEG) to improve aqueous solubility (forming this compound-PEG), and targeting ligands like affibodies for specific molecular imaging applications.[2] These features have positioned this compound and its derivatives as promising tools for a range of biomedical applications, including high-resolution imaging of vasculature, sentinel lymph node mapping, and targeted tumor visualization for image-guided surgery.[1][2]
Physicochemical and Pharmacokinetic Properties
Table 1: Photophysical Properties of this compound and its Derivatives
| Property | Value | Citation |
| Excitation Wavelength (λex) | ~808 nm | [3][4] |
| Emission Wavelength (λem) | ~1055 nm | [3][4] |
| Molecular Weight | ~970 Da | [3] |
| Structure Type | Donor-Acceptor-Donor (D-A-D) |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Citation |
| Primary Route of Excretion | Renal | [1] |
| Excretion Rate | ~90% within 24 hours | [1] |
| Half-life of similar Affibody conjugates | ~37.5 minutes (in blood) | [5] |
Note: The half-life provided is for a similar affibody conjugate and may not be exact for this compound-affibody conjugates. Detailed pharmacokinetic studies for this compound are not yet publicly available.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is based on a multi-step process. The following is a generalized protocol derived from the available patent literature. For precise details, including reagent quantities and reaction conditions, consulting the primary literature is recommended.
Logical Flow of this compound Synthesis
Caption: Logical workflow for the synthesis of the this compound dye.
Protocol:
-
Suzuki Coupling: The synthesis typically begins with a Suzuki cross-coupling reaction to form the core structure.
-
Iron Reduction: A reduction step, often using iron powder, is then employed.
-
Ring Closure: An N-thionylaniline induced ring closure is a key step to form the heterocyclic system of the dye.
-
Functionalization: Carboxylic acid groups are introduced to provide aqueous solubility and enable conjugation to other molecules.
-
Purification: The final product is purified using standard techniques such as chromatography.
Conjugation of this compound-PEG to Anti-EGFR Affibody
For targeted tumor imaging, this compound-PEG can be conjugated to a targeting ligand, such as an anti-EGFR affibody.
Workflow for this compound-Affibody Conjugation
Caption: Experimental workflow for conjugating this compound-PEG to an anti-EGFR affibody.
Protocol:
-
Affibody Preparation: An anti-EGFR affibody with a C-terminal cysteine residue is required. If the cysteine is oxidized, it should be reduced using a reducing agent like TCEP.[3]
-
Dye Activation: The carboxylic acid groups on this compound-PEG are activated using a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
-
Conjugation: The activated this compound-PEG is then reacted with the thiol group of the cysteine residue on the affibody. Alternatively, a maleimide-functionalized this compound-PEG can be reacted directly with the reduced affibody.[3]
-
Purification: The resulting this compound-PEG-affibody conjugate is purified to remove any unreacted dye and affibody, typically using size-exclusion chromatography.[3]
In Vivo Tumor Imaging with this compound-Affibody
The following protocol outlines a general procedure for in vivo NIR-II imaging of tumors in a mouse model using a this compound-affibody conjugate.
Protocol:
-
Animal Model: Use an appropriate tumor xenograft mouse model with tumors expressing the target receptor (e.g., EGFR).
-
Probe Administration: Intravenously inject the this compound-affibody conjugate (e.g., 60 µg in PBS) into the tail vein of the mouse.[6]
-
Imaging: At various time points post-injection (e.g., 1, 6, and 24 hours), anesthetize the mouse and perform NIR-II fluorescence imaging.[6]
-
Excitation: Use an 808 nm laser.
-
Emission: Collect the fluorescence signal using a long-pass filter (e.g., >1000 nm).
-
Image Analysis: Quantify the tumor-to-background signal ratio to assess targeting efficiency.
-
Signaling Pathway and Applications
EGFR Signaling Pathway
This compound-affibody conjugates are designed to target the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival. Upon binding of a ligand, such as the this compound-affibody, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades.
Simplified EGFR Signaling Pathway
Caption: Simplified representation of the EGFR signaling cascade targeted by this compound-affibody.
Application: NIR-II Fluorescence-Guided Tumor Surgery
A significant application of this compound is in fluorescence-guided surgery, where the dye illuminates tumor margins, enabling more precise and complete resection.
Workflow for NIR-II Fluorescence-Guided Surgery
Caption: Step-by-step workflow for NIR-II fluorescence-guided tumor resection.
Protocol:
-
Probe Administration: Administer the this compound-based imaging probe intravenously to a tumor-bearing animal model.[6]
-
Incubation: Allow sufficient time for the probe to accumulate in the tumor and for background signal to clear (typically 24 hours).[6]
-
Surgical Preparation: Anesthetize the animal and surgically expose the tumor.
-
Initial Resection: Perform an initial resection of the bulk tumor under standard white light illumination.[7]
-
Fluorescence Guidance: Switch to a NIR-II imaging system to visualize the surgical cavity. The residual tumor tissue will fluoresce due to the accumulated probe.[7]
-
Targeted Resection: Carefully resect any remaining fluorescent tissue identified by the imaging system.[7]
-
Confirmation: Perform a final scan of the surgical bed to ensure no fluorescent tissue remains, indicating a complete resection.[7]
-
Validation: The resected tissues can be further analyzed by histology to confirm the presence of tumor cells in the fluorescent areas.
Conclusion
This compound represents a significant advancement in the field of NIR-II fluorescence imaging. Its favorable photophysical properties, combined with its excellent biocompatibility and rapid renal clearance, make it a highly attractive candidate for clinical translation. The ability to conjugate this compound with targeting moieties opens up a wide range of possibilities for specific molecular imaging and image-guided interventions. This technical guide provides a foundational resource for researchers looking to utilize this promising NIR-II dye in their work, from basic synthesis to advanced in vivo applications. Further research to precisely quantify its photophysical parameters and detailed pharmacokinetic profile will undoubtedly accelerate its journey towards clinical use.
References
- 1. Affibody-DyLight Conjugates for In Vivo Assessment of HER2 Expression by Near-Infrared Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific Small-Molecule NIR-II Fluorescence Imaging of Osteosarcoma and Lung Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Affibody Molecules for In vivo Characterization of HER2-Positive Tumors by Near-Infrared Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High molar extinction coefficient organic sensitizers for efficient dye-sensitized solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Affibody-DyLight conjugates for in vivo assessment of HER2 expression by near-infrared optical imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to CH1055 Derivatives for Advanced Bio-imaging
For Researchers, Scientists, and Drug Development Professionals
Abstract
CH1055 and its derivatives represent a class of small-molecule near-infrared II (NIR-II) fluorescent dyes that are revolutionizing in vivo imaging. With a core structure based on benzo[1,2-c:4,5-c']bis([1][2][3]thiadiazole), these fluorophores exhibit emission wavelengths beyond 1000 nm, enabling deep tissue imaging with high spatial resolution and signal-to-noise ratios. Their small size and modifiable structure allow for rapid renal clearance and targeted delivery to specific biological sites. This guide provides a comprehensive overview of the properties of this compound derivatives, detailed experimental protocols for their synthesis and conjugation, and methodologies for their application in preclinical cancer imaging.
Introduction
Fluorescence imaging in the second near-infrared window (NIR-II, 1000-1700 nm) offers significant advantages over traditional visible and NIR-I (700-900 nm) imaging, including reduced photon scattering, deeper tissue penetration, and lower autofluorescence.[2] this compound, a pioneering small-molecule NIR-II dye, has emerged as a versatile platform for developing advanced imaging probes.[3][4] Its donor-acceptor-donor (D-A-D) architecture is key to its long-wavelength emission.[2] This document details the photophysical properties, synthesis, and bioconjugation of this compound and its derivatives, providing a technical resource for researchers in the field.
Core Compound and Key Derivatives
The foundational molecule, this compound, is characterized by a molecular weight of approximately 970 Da, which is well below the renal excretion threshold, facilitating its clearance from the body and minimizing potential toxicity.[5] Key derivatives have been developed to enhance its properties for biological applications.
-
This compound-PEG: Polyethylene glycol (PEG) is conjugated to the this compound core to improve its aqueous solubility and biocompatibility.[6] This modification also allows for passive tumor targeting through the enhanced permeability and retention (EPR) effect.
-
CH-4T: This sulfonated derivative of this compound exhibits improved water solubility and a remarkable increase in quantum yield upon binding to serum proteins like albumin.[2]
Photophysical Properties
The defining characteristic of this compound and its derivatives is their fluorescence emission in the NIR-II spectrum. The key photophysical parameters are summarized in the table below.
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (%) | Solvent/Medium |
| This compound-PEG | ~750 | ~1055 | 0.3 | Aqueous Buffer |
| CH-4T | ~808 | ~1055 | 0.01 - 0.1 | PBS |
| CH-4T | ~808 | ~1005 | up to 5 | Fetal Bovine Serum (FBS) |
Data compiled from multiple sources.
Experimental Protocols
Synthesis of this compound Core Structure
The synthesis of the this compound core involves a multi-step process culminating in the formation of the benzo[1,2-c:4,5-c']bis([1][2][3]thiadiazole) ring system with appended carboxyl-functionalized side chains. While a complete, detailed protocol from a single source is not publicly available, the key synthetic steps involve palladium-catalyzed cross-coupling reactions such as Stille and Suzuki couplings to construct the carbon skeleton, followed by ring closure to form the thiadiazole rings.[3]
A plausible synthetic workflow is outlined below:
References
- 1. researchgate.net [researchgate.net]
- 2. Near-infrared-II molecular dyes for cancer imaging and surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. US20160244614A1 - Small molecule dye for molecular imaging and photothermal therapy - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for In Vivo Imaging with CH1055
For Researchers, Scientists, and Drug Development Professionals
Introduction
CH1055 is a small-molecule near-infrared II (NIR-II) fluorescent dye designed for high-resolution in vivo imaging.[1][2][3] Operating within the NIR-II window (1000-1700 nm), this compound offers significant advantages over traditional NIR-I imaging, including deeper tissue penetration, reduced autofluorescence, and improved signal-to-background ratios.[3][4] Its low molecular weight (approximately 970 Da) facilitates rapid renal clearance, minimizing long-term toxicity concerns.[1][2][5] this compound can be functionalized and conjugated to targeting ligands, such as antibodies and affibodies, enabling specific visualization of biological targets like tumors in living organisms.[1][2][6][7] These characteristics make this compound a powerful tool for a range of in vivo applications, from fundamental biological research to preclinical drug development.
Physicochemical and Optical Properties
| Property | Value | Reference |
| Molecular Weight | ~970 Da | [1] |
| Excitation Wavelength | ~808 nm | [1] |
| Emission Wavelength | ~1055 nm | [1] |
| Clearance Pathway | Primarily renal | [2][5] |
| Excretion Profile | ~90% excreted within 24 hours | [2] |
Key Applications
-
Tumor Imaging: this compound, particularly when conjugated to tumor-targeting ligands like anti-EGFR affibodies, has demonstrated exceptional capability in delineating tumor margins for applications such as image-guided surgery.[2][6][7]
-
Lymphatic System Imaging: The dye has been successfully used for high-resolution imaging of lymphatic vasculature and sentinel lymph node mapping.[2][7]
-
Brain Tumor Imaging: PEGylated this compound has shown the ability to cross the blood-brain barrier and accumulate in brain tumors, enabling imaging at depths of approximately 4 mm.[2][7]
-
Osteosarcoma and Metastasis Imaging: Specific probes derived from this compound have been developed for targeted imaging of osteosarcoma and its lung metastases.[8]
-
Cartilage Degeneration Imaging: A this compound-based probe has been designed to target and visualize articular cartilage degeneration, showing promise for early osteoarthritis detection.[9]
Experimental Protocols
Protocol 1: Preparation of this compound Conjugate for Targeted In Vivo Imaging
This protocol provides a general workflow for conjugating this compound to a targeting ligand, such as an affibody.
Materials:
-
This compound-NHS ester
-
Targeting ligand (e.g., anti-EGFR Affibody) in phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
PBS (pH 7.4)
Procedure:
-
Dissolve this compound-NHS ester in DMSO to a stock concentration of 10 mg/mL.
-
Add the this compound-NHS ester solution to the targeting ligand solution in PBS at a molar ratio optimized for your specific ligand. A common starting point is a 5:1 molar excess of dye to protein.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring, protected from light.
-
Purify the resulting conjugate using a size-exclusion chromatography column pre-equilibrated with PBS to remove unconjugated dye.
-
Collect the fractions containing the labeled ligand.
-
Confirm conjugation and determine the degree of labeling using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and ~750 nm (for this compound).
-
Store the purified conjugate at 4°C, protected from light.
Protocol 2: In Vivo Tumor Imaging in a Mouse Model
This protocol outlines the procedure for imaging tumors in a xenograft mouse model using a this compound-affibody conjugate.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous SAS or U87MG xenografts)
-
This compound-anti-EGFR affibody conjugate (or other targeted this compound probe)
-
Sterile saline or PBS
-
Anesthesia (e.g., isoflurane)
-
In vivo NIR-II imaging system equipped with an 808 nm laser and a >1000 nm long-pass filter.
Procedure:
-
Anesthetize the tumor-bearing mouse using isoflurane.
-
Acquire a pre-injection (baseline) fluorescence image of the mouse.
-
Administer the this compound-affibody conjugate via intravenous (tail vein) injection. A typical dose is around 60 µg of the conjugate per mouse.[6]
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 2, 4, 6, and 24 hours) to monitor probe distribution and tumor accumulation.[6]
-
Maintain the mouse under anesthesia during imaging sessions.
-
For image-guided surgery studies, perform the surgical procedure at the optimal imaging time point (e.g., 24 hours post-injection) using the NIR-II imaging system for real-time guidance.[2][6]
-
Analyze the images to quantify the fluorescence intensity in the tumor and surrounding normal tissue to calculate the tumor-to-normal tissue (T/NT) ratio.
Quantitative Data
Tumor-to-Normal Tissue (T/NT) Ratios for this compound-anti-EGFR Affibody in SAS Tumor-Bearing Mice
| Time Post-Injection (hours) | T/NT Ratio (Targeting) | T/NT Ratio (Blocking) | Reference |
| 1 | ~4 | ~1.5 | [6] |
| 2 | ~5.5 | ~1.5 | [6] |
| 4 | ~6 | ~1.5 | [6] |
| 6 | ~6.5 | ~1.5 | [6] |
Data are approximate values derived from published graphs. The blocking group was co-injected with an excess of unlabeled affibody to demonstrate targeting specificity.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small-molecule dye for NIR-II imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. mdpi.com [mdpi.com]
- 5. Clearance pathways of near-infrared-II contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Specific Small-Molecule NIR-II Fluorescence Imaging of Osteosarcoma and Lung Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A NIR-II fluorescent probe for articular cartilage degeneration imaging and osteoarthritis detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CH1055-NHS Ester Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
CH1055 is a near-infrared II (NIR-II) fluorescent dye with an emission maximum around 1055 nm, making it a valuable tool for in vivo imaging applications that require deep tissue penetration and high signal-to-background ratios.[1] When functionalized with an N-hydroxysuccinimide (NHS) ester, this compound can be covalently conjugated to primary amines on antibodies and other proteins, creating targeted probes for molecular imaging and diagnostics.[2][3] This document provides a detailed protocol for the conjugation of this compound-NHS ester to antibodies, outlining the necessary materials, procedures, and data analysis techniques for successful and reproducible results.
The conjugation chemistry relies on the reaction of the this compound-NHS ester with the ε-amino groups of lysine residues on the antibody to form a stable amide bond. This method is one of the most common and effective strategies for labeling proteins with fluorescent dyes.[4][] Proper control over reaction conditions such as pH, temperature, and molar ratios is crucial for achieving the desired degree of labeling (DOL) without compromising the antibody's immunoreactivity.[6]
Data Presentation
Table 1: Recommended Reaction Conditions for this compound-NHS Ester Antibody Conjugation
| Parameter | Recommended Value/Range | Notes |
| Antibody Concentration | 2 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[2][7] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or PBS, pH 8.0 - 8.5 | The reaction is pH-dependent; a slightly basic pH is optimal for the reaction with primary amines.[2][4] |
| This compound-NHS Ester Stock Solution | 10 mM in anhydrous DMSO or DMF | Prepare fresh before each use to avoid hydrolysis of the NHS ester.[6] |
| Molar Ratio (Dye:Antibody) | 5:1 to 20:1 | This should be optimized for each antibody to achieve the desired DOL. A starting point of 10:1 is often recommended.[7] |
| Reaction Time | 1 - 2 hours | |
| Reaction Temperature | Room Temperature (20-25°C) | |
| Quenching Reagent | 1 M Tris-HCl or Glycine, pH ~8.0 | Optional step to terminate the reaction by consuming unreacted NHS ester.[6] |
Table 2: Materials and Reagents
| Material/Reagent | Supplier Example | Purpose |
| This compound-NHS Ester | (Not specified) | NIR-II fluorescent dye for conjugation. |
| Purified Antibody (BSA and azide-free) | Various | The protein to be labeled. Carrier proteins and sodium azide must be removed as they interfere with the reaction. |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Solvent for dissolving the this compound-NHS ester. |
| Sodium Bicarbonate (NaHCO₃) | Fisher Scientific | Component of the reaction buffer to maintain optimal pH. |
| Phosphate-Buffered Saline (PBS) | Gibco | Buffer for antibody dialysis and purification. |
| Size-Exclusion Chromatography Column (e.g., Sephadex G-25) | Cytiva | For purification of the antibody-dye conjugate from free dye.[2] |
| 1 M Tris-HCl, pH 8.0 | Invitrogen | Quenching reagent. |
| Spectrophotometer (UV-Vis) | Beckman Coulter | For determining the concentration and Degree of Labeling (DOL) of the conjugate. |
Experimental Protocols
Preparation of Antibody
-
Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris) or stabilizers like bovine serum albumin (BSA) or gelatin, it must be purified. Dialyze the antibody against 0.1 M sodium bicarbonate buffer or PBS (pH 8.0-8.5) overnight at 4°C with at least two buffer changes.[4]
-
Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer. The optimal concentration may need to be determined empirically, but higher concentrations generally lead to better labeling efficiency.[2][7]
Preparation of this compound-NHS Ester Stock Solution
-
Allow the vial of this compound-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to create a 10 mM stock solution.
-
Vortex briefly to ensure the dye is fully dissolved. This solution should be prepared immediately before use as NHS esters are susceptible to hydrolysis.[6]
Antibody Conjugation Reaction
-
Add the calculated volume of the 10 mM this compound-NHS ester stock solution to the antibody solution. A typical starting molar ratio of dye to antibody is 10:1. This ratio may need to be optimized to achieve the desired DOL.
-
Gently mix the reaction solution immediately by pipetting up and down or by gentle vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[4]
(Optional) Quenching of the Reaction
-
To terminate the reaction, add a quenching solution such as 1 M Tris-HCl or glycine to a final concentration of 50-100 mM.[6]
-
Incubate for an additional 15-30 minutes at room temperature. This step will cap any unreacted NHS ester groups.
Purification of the Conjugate
-
Separate the this compound-conjugated antibody from the unreacted free dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.[2]
-
Load the reaction mixture onto the column and collect the fractions. The first colored band to elute is the labeled antibody. The free dye will elute later.
-
Pool the fractions containing the purified conjugate.
Characterization of the this compound-Antibody Conjugate
The Degree of Labeling (DOL), which represents the average number of dye molecules per antibody, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the maximum absorbance of this compound (approximately 808 nm, denoted as Aₘₐₓ).
-
Calculate the concentration of the antibody and the dye using the following equations. Note that the molar extinction coefficient (ε) for this compound and a correction factor (CF) for the dye's absorbance at 280 nm would be required from the dye manufacturer. For this example, we will use hypothetical values.
-
Molar concentration of Antibody = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein
-
ε_protein for IgG is typically ~210,000 M⁻¹cm⁻¹
-
-
Molar concentration of Dye = Aₘₐₓ / ε_dye
-
-
Calculate the DOL:
-
DOL = (Molar concentration of Dye) / (Molar concentration of Antibody)
-
An optimal DOL is typically between 2 and 8 for most applications to ensure sufficient signal without causing excessive quenching or altering the antibody's function.
Mandatory Visualization
Caption: Workflow for this compound-NHS Ester Antibody Conjugation.
References
- 1. NHS ester protocol for labeling proteins [abberior.rocks]
- 2. benchchem.com [benchchem.com]
- 3. High Performance Near-Infrared Fluorescent Secondary Antibodies for Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 6. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 7. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Labeling of Specific Ligands with CH1055
For Researchers, Scientists, and Drug Development Professionals
Introduction to CH1055
This compound is a near-infrared II (NIR-II) fluorescent dye with an excitation wavelength of approximately 808 nm and an emission wavelength of around 1055 nm.[1] Its small molecular weight of about 970 Da allows for rapid renal excretion, which minimizes potential long-term toxicity.[1][2] These characteristics make this compound an excellent candidate for in vivo imaging, providing deep tissue penetration and high spatial resolution. This compound possesses carboxylic acid groups, enabling its conjugation to a variety of targeting ligands such as antibodies, peptides, and Affibodies for specific molecular imaging applications in research and drug development.[1][3]
Quantitative Data of this compound-Ligand Conjugates
The following table summarizes key quantitative data for this compound conjugated to specific ligands. This data is essential for evaluating the performance of these targeted probes in preclinical imaging studies.
| Ligand | Target | Application | Key Quantitative Data | Reference |
| Anti-EGFR Affibody | Epidermal Growth Factor Receptor (EGFR) | Tumor Imaging | Tumor-to-Normal Tissue Ratio: >5 at 6 hours post-injection | [4] |
| WYRGRL Peptide | Type II Collagen | Articular Cartilage Imaging | High specificity for cartilage demonstrated in vivo | [5] |
| PEGylation | N/A (Enhanced Pharmacokinetics) | General In Vivo Imaging | ~90% renal excretion within 24 hours | [2] |
Experimental Protocols
Protocol 1: General Labeling of Amine-Containing Ligands with this compound using EDC/NHS Chemistry
This protocol describes a general method for conjugating this compound to proteins, peptides, or other ligands containing primary amines through the formation of a stable amide bond.
Materials:
-
This compound dye
-
Ligand of interest (e.g., antibody, peptide) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES buffer, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Purification column (e.g., size-exclusion chromatography, dialysis cassette)
Procedure:
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS to room temperature.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
Immediately before use, prepare 10 mg/mL stock solutions of EDC and NHS in Reaction Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, mix the this compound stock solution with the EDC and NHS stock solutions at a molar ratio of 1:2:5 (this compound:EDC:NHS).
-
Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid groups of this compound.
-
-
Conjugation to the Ligand:
-
Dissolve the amine-containing ligand in the appropriate amine-free buffer at a concentration of 1-10 mg/mL.
-
Add the activated this compound-NHS ester solution to the ligand solution. The optimal molar ratio of dye to ligand should be determined empirically but typically ranges from 5:1 to 20:1.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted this compound-NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unconjugated this compound and reaction byproducts by size-exclusion chromatography or dialysis. The appropriate method will depend on the size of the ligand.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the maximum absorbance wavelengths of the ligand (e.g., 280 nm for proteins) and this compound (~750 nm).
-
Confirm the retention of the ligand's biological activity through appropriate in vitro assays (e.g., ELISA, cell binding assays).
-
-
Storage:
-
Store the purified this compound-ligand conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage, protected from light.[1]
-
Protocol 2: Specific Labeling of Anti-EGFR Affibody with this compound
This protocol provides a more specific example for labeling an anti-EGFR Affibody molecule with this compound, based on established bioconjugation principles.
Materials:
-
This compound dye
-
Anti-EGFR Affibody with a free amine group (e.g., N-terminal or lysine side chain)
-
EDC and NHS
-
Anhydrous DMSO
-
0.1 M Sodium Bicarbonate Buffer, pH 8.3
-
PD-10 desalting column
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 mg/mL solution of the anti-EGFR Affibody in 0.1 M Sodium Bicarbonate Buffer, pH 8.3.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
Prepare fresh 10 mg/mL solutions of EDC and NHS in water.
-
-
Activation of this compound:
-
Combine this compound, EDC, and NHS in a 1:2:5 molar ratio in an aqueous buffer and allow to react for 15 minutes at room temperature to form the this compound-NHS ester.
-
-
Conjugation Reaction:
-
Add the freshly prepared this compound-NHS ester to the Affibody solution at a 10-fold molar excess.
-
React for 1 hour at room temperature with gentle stirring, protected from light.
-
-
Purification:
-
Purify the this compound-Affibody conjugate using a PD-10 desalting column to remove unreacted dye and byproducts.
-
-
Characterization:
Visualizations
Caption: Workflow for labeling amine-containing ligands with this compound.
Caption: EGFR signaling pathway targeted by a this compound-labeled Affibody.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small-molecule dye for NIR-II imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Near-infrared-II molecular dyes for cancer imaging and surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Imaging articular cartilage in osteoarthritis using targeted peptide radiocontrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Affibody-Based PET Imaging to Guide EGFR-Targeted Cancer Therapy in Head and Neck Squamous Cell Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Affibody Molecules for In vivo Characterization of HER2-Positive Tumors by Near-Infrared Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cy5.5-labeled Affibody molecule for near-infrared fluorescent optical imaging of epidermal growth factor receptor positive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CH1055 in Preclinical Tumor Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
CH1055 is a small-molecule near-infrared II (NIR-II) fluorescent dye with a molecular weight of approximately 970 Da.[1] Its fluorescence emission in the NIR-II window (1000-1700 nm) allows for deep tissue penetration and high-resolution imaging in preclinical models. A key advantage of this compound is its rapid renal excretion, with about 90% cleared through the kidneys within 24 hours, which minimizes long-term toxicity concerns.[1][2] this compound can be utilized in its native form, PEGylated to improve solubility and circulation time, or conjugated to targeting moieties such as antibodies or peptides for specific tumor imaging.[1][2][3] This document provides detailed application notes and protocols for the use of this compound and its conjugates for in vivo tumor imaging in mice.
Data Presentation
Table 1: Tumor-to-Background/Normal Tissue Ratios of this compound Conjugates
| Probe | Tumor Model (Cell Line) | Mouse Strain | Imaging Time Post-Injection | Tumor-to-Background/Normal Tissue Ratio | Reference |
| This compound-anti-EGFR Affibody | Squamous Cell Carcinoma (SAS) | Nude Mice | 6 hours | ~15 | [4] |
| This compound-4Glu-AE105 | Orthotopic Glioblastoma (GBM) | Nude Mice | 96 hours | ~2.7 |
Experimental Protocols
Protocol 1: Synthesis of this compound-NHS Ester
This protocol describes a general method for the synthesis of an N-hydroxysuccinimide (NHS) ester of this compound, rendering it reactive towards primary amines on targeting ligands.
Materials:
-
This compound-acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether
-
Argon or Nitrogen gas
-
Glass reaction vial with a magnetic stirrer
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Reaction Setup: In a clean, dry glass reaction vial under an inert atmosphere (argon or nitrogen), dissolve this compound-acid in anhydrous DMF.
-
Activation: To the stirred solution, add N-Hydroxysuccinimide (NHS) (1.2 equivalents) followed by N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equivalents).
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Precipitation: Precipitate the this compound-NHS ester product by adding the filtrate to cold, anhydrous diethyl ether.
-
Purification: Collect the precipitate by filtration or centrifugation. Wash the product with cold diethyl ether to remove any unreacted starting materials.
-
Drying and Storage: Dry the final product under vacuum. Store the this compound-NHS ester under desiccated conditions at -20°C to prevent hydrolysis.
Protocol 2: Conjugation of this compound-NHS Ester to an Affibody Molecule
This protocol provides a general procedure for conjugating the amine-reactive this compound-NHS ester to a targeting protein, such as an Affibody molecule, that contains available primary amine groups (e.g., lysine residues).
Materials:
-
This compound-NHS ester
-
Affibody molecule with available primary amines
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 8.3)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Dissolve this compound-NHS ester: Immediately before use, dissolve the this compound-NHS ester in a small amount of anhydrous DMSO to create a stock solution (e.g., 10 mg/mL).
-
Prepare Affibody solution: Dissolve the Affibody molecule in 0.1 M sodium bicarbonate buffer (pH 8.3). The optimal protein concentration is typically between 1-10 mg/mL.
-
Conjugation Reaction: Add the this compound-NHS ester stock solution to the Affibody solution with gentle stirring. A typical molar excess of the NHS ester to the protein is 5-20 fold, but this should be optimized for the specific protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the this compound-Affibody conjugate from unreacted dye and byproducts using a size-exclusion chromatography column pre-equilibrated with PBS.
-
Characterization: Characterize the conjugate by measuring the absorbance at 280 nm (for protein concentration) and the absorbance maximum of this compound to determine the degree of labeling.
-
Storage: Store the purified conjugate at 4°C for short-term use or at -20°C for long-term storage.
Protocol 3: In Vivo NIR-II Tumor Imaging in Mice
This protocol outlines the general procedure for in vivo NIR-II fluorescence imaging of tumors in mice using a this compound-based probe.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous or orthotopic xenografts)
-
This compound-based imaging probe (e.g., this compound-anti-EGFR Affibody)
-
Sterile PBS
-
Anesthesia (e.g., isoflurane)
-
NIR-II imaging system equipped with an appropriate laser (e.g., 808 nm) and long-pass filter (e.g., >1000 nm)
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane. Maintain anesthesia throughout the imaging procedure.
-
Probe Administration: Administer the this compound-based imaging probe via intravenous (tail vein) injection. The typical injection volume is 100-200 µL of a sterile PBS solution of the probe. The dose will depend on the specific probe and should be optimized (e.g., 60 µg for this compound-affibody).
-
Image Acquisition:
-
Position the mouse in the NIR-II imaging system.
-
Acquire images at various time points post-injection (e.g., 1, 6, 24, 48, 96 hours) to determine the optimal imaging window.
-
Use an 808 nm laser for excitation and a long-pass filter (e.g., >1000 nm or >1300 nm) to collect the NIR-II fluorescence signal.
-
Adjust the exposure time to achieve a good signal-to-noise ratio without saturation.
-
-
Image Analysis:
-
Draw regions of interest (ROIs) over the tumor and a contralateral normal tissue area.
-
Quantify the fluorescence intensity in the ROIs.
-
Calculate the tumor-to-background ratio (TBR) or tumor-to-normal tissue ratio (T/NT) by dividing the mean fluorescence intensity of the tumor ROI by that of the normal tissue ROI.
-
-
Ex Vivo Imaging (Optional): At the final time point, euthanize the mouse and excise the tumor and major organs (liver, kidneys, spleen, lungs, heart). Image the excised tissues using the NIR-II imaging system to confirm the in vivo findings and assess biodistribution.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathways and a general experimental workflow for this compound-based tumor imaging.
Caption: EGFR Signaling Pathway Targeted by this compound-anti-EGFR Affibody.
Caption: uPAR Signaling Pathway Targeted by this compound-AE105.
Caption: General Experimental Workflow for this compound Tumor Imaging.
References
Application Notes and Protocols for CH1055 in Brain Tumor Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
CH1055 is a small-molecule, near-infrared II (NIR-II) fluorescent dye with a molecular weight of approximately 970 Da.[1][2] It exhibits an excitation wavelength of around 808 nm and an emission wavelength of approximately 1055 nm.[2] A key advantage of this compound is its rapid excretion through the kidneys, with about 90% cleared within 24 hours, which minimizes potential long-term toxicity.[1][2][3] This characteristic, combined with its performance in deep-tissue imaging, makes it a promising candidate for preclinical and potentially clinical applications, including brain tumor imaging.[1][3] this compound can be utilized for in vivo imaging and can be conjugated to antibodies or other ligands for targeted molecular imaging of tumors.[2]
Principle of Brain Tumor Imaging with this compound
Fluorescence imaging in the NIR-II window (1000-1700 nm) offers significant advantages for in vivo applications, including deeper tissue penetration, higher spatial resolution, and reduced autofluorescence and scattering compared to traditional NIR-I imaging.[4] this compound-based probes capitalize on these benefits for brain tumor visualization.
There are two primary strategies for using this compound in brain tumor imaging:
-
Passive Targeting: PEGylated this compound (this compound-PEG) can passively accumulate in brain tumors. This is attributed to the enhanced permeability and retention (EPR) effect, where the leaky vasculature and poor lymphatic drainage of tumors lead to the retention of nanoparticles and large molecules.
-
Active Targeting: this compound can be conjugated to targeting moieties such as antibodies (e.g., anti-EGFR Affibody) or peptides (e.g., uPAR-targeting peptide AE105) to specifically bind to receptors that are overexpressed on cancer cells.[1][4] This approach enhances the signal from the tumor and improves the tumor-to-background ratio.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound in brain tumor imaging.
| Probe | Animal Model | Tumor Model | Imaging Depth | Tumor-to-Background Ratio (TBR) / Tumor-to-Normal Tissue (T/NT) Ratio | Time Post-Injection for Peak Ratio | Reference |
| This compound-PEG | Nude Mice | U87MG Glioblastoma | ~4 mm | T/NT ratio of 3.2 | 6 hours | [5] |
| This compound-PEG | Nude Mice | U87MG Glioblastoma | ~4 mm | T/NT ratio of 4.25 ± 0.35 | 24 hours | [5] |
| This compound-4Glu-AE105 (uPAR targeted) | Orthotopic GBM bearing nude mice | Glioblastoma (GBM) | Through skull | TBR of 2.7 | 96 hours | [4] |
Experimental Protocols
Protocol 1: Orthotopic Brain Tumor Model Generation
This protocol describes the surgical implantation of human glioblastoma cells into the brains of immunocompromised mice to create an orthotopic brain tumor model.
Materials:
-
U87MG human glioblastoma cells
-
Nude mice (e.g., BALB/c nude)
-
Stereotactic apparatus
-
Anesthesia (e.g., isoflurane)
-
Surgical tools (scalpel, drill, syringe)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture U87MG cells to the desired confluence.
-
Harvest and resuspend the cells in PBS at the desired concentration.
-
Anesthetize the mouse and mount it on the stereotactic frame.
-
Make a small incision in the scalp to expose the skull.
-
Using stereotactic coordinates, drill a small burr hole in the skull over the desired implantation site (e.g., the left hemisphere).[5]
-
Slowly inject the U87MG cell suspension into the brain at a specific depth (e.g., ~4 mm).[5]
-
Withdraw the needle slowly, and suture the scalp incision.
-
Monitor the animal for recovery and tumor growth. Tumor size can be monitored using MRI.[5]
Protocol 2: In Vivo NIR-II Fluorescence Imaging of Brain Tumors
This protocol outlines the procedure for non-invasive, through-skull imaging of orthotopic brain tumors in mice using this compound-based probes.
Materials:
-
Mouse with an orthotopic brain tumor
-
This compound-PEG or a targeted this compound conjugate
-
NIR-II imaging system equipped with:
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Anesthetize the mouse and place it on the imaging stage.
-
Administer the this compound probe via tail vein injection (e.g., 100 µg of this compound-PEG).[5]
-
Acquire images at various time points post-injection (e.g., 6, 24, 96 hours).[4][5]
-
For imaging, excite the region of interest with the 808 nm laser and collect the emitted fluorescence through the appropriate long-pass filter.[4]
-
Analyze the images to determine the tumor-to-background or tumor-to-normal tissue ratio.
Visualizations
Signaling and Targeting Pathways
The following diagrams illustrate the mechanisms of this compound accumulation in brain tumors.
References
- 1. A small-molecule dye for NIR-II imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Targeted NIR-II Probe for Image-Guided Brain Tumor Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: CH1055 Probe for Articular Cartilage Degeneration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Articular cartilage degeneration is a hallmark of osteoarthritis (OA), a debilitating joint disease affecting millions worldwide. Early and accurate detection of cartilage degradation is crucial for developing and evaluating novel therapeutic interventions. The CH1055-WL probe is a powerful tool for the sensitive and specific imaging of articular cartilage degeneration in preclinical research. This near-infrared II (NIR-II) fluorescent probe is a conjugate of the organic fluorophore this compound and the type II collagen-binding peptide, WYRGRL.[1] The WYRGRL peptide specifically targets type II collagen, the primary structural component of articular cartilage, allowing for direct visualization of its degradation.[1] This document provides detailed application notes and protocols for the use of the this compound-WL probe in in vitro, ex vivo, and in vivo models of articular cartilage degeneration.
Probe Characteristics and Quantitative Data
The this compound-WL probe exhibits fluorescence in the NIR-II window, which offers significant advantages for in vivo imaging, including deeper tissue penetration and reduced autofluorescence compared to traditional NIR-I imaging.
| Property | Value | Reference |
| Fluorophore | This compound | [1] |
| Targeting Moiety | WYRGRL peptide | [1] |
| Target | Type II Collagen | [1] |
| Excitation Wavelength (λex) | ~808 nm | |
| Emission Wavelength (λem) | ~1055 nm | |
| Binding Affinity (IC50 of WYRGRL for articular cartilage) | 140 nM |
Signaling Pathways in Articular Cartilage Degeneration
The degradation of articular cartilage in osteoarthritis is a complex process involving the upregulation of catabolic enzymes and inflammatory mediators. The this compound-WL probe targets the degradation of type II collagen, a central event in this process. The following diagram illustrates the key signaling pathways involved.
Caption: Key signaling pathways leading to type II collagen degradation in osteoarthritis.
Experimental Protocols
Synthesis of this compound-WL Probe
The this compound-WL probe is synthesized by conjugating the this compound fluorophore to the WYRGRL peptide. This is typically achieved by using an amine-reactive derivative of the this compound dye, such as an N-hydroxysuccinimide (NHS) ester, which reacts with the primary amine at the N-terminus of the peptide.
Materials:
-
This compound-NHS ester
-
WYRGRL peptide
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system for purification
Protocol:
-
Dissolve the WYRGRL peptide in anhydrous DMF or DMSO.
-
Add TEA or DIPEA to the peptide solution to deprotonate the N-terminal amine.
-
Dissolve the this compound-NHS ester in anhydrous DMF or DMSO.
-
Add the this compound-NHS ester solution to the peptide solution in a dropwise manner while stirring.
-
Allow the reaction to proceed for 2-4 hours at room temperature, protected from light.
-
Monitor the reaction progress using analytical HPLC.
-
Once the reaction is complete, purify the this compound-WL conjugate using preparative HPLC.
-
Lyophilize the purified product to obtain a solid powder.
-
Store the lyophilized probe at -20°C or -80°C, protected from light and moisture.
In Vitro Imaging of Cartilage Explants
This protocol describes the use of the this compound-WL probe to image cartilage degradation in isolated cartilage explants.
Materials:
-
Articular cartilage explants (e.g., from bovine or porcine joints)
-
Phosphate-buffered saline (PBS)
-
Collagenase or other enzymes to induce cartilage degradation (optional)
-
This compound-WL probe
-
NIR-II fluorescence imaging system
Protocol:
-
Harvest articular cartilage explants and place them in a culture medium.
-
(Optional) To induce cartilage degradation, treat the explants with a solution of collagenase in PBS for a specified time. Use untreated explants as controls.
-
Prepare a working solution of the this compound-WL probe in PBS at a concentration of 1-10 µM.
-
Incubate the cartilage explants with the this compound-WL probe solution for 1-2 hours at 37°C.
-
Wash the explants thoroughly with PBS to remove any unbound probe.
-
Image the explants using a NIR-II fluorescence imaging system equipped with an appropriate laser source (e.g., 808 nm) and emission filter (e.g., long-pass filter >1000 nm).
-
Quantify the fluorescence intensity in the region of interest (ROI) corresponding to the cartilage.
Ex Vivo Imaging of Joint Tissues
This protocol outlines the procedure for imaging articular cartilage in whole joints harvested from animal models.
Materials:
-
Animal model of osteoarthritis (e.g., surgically induced instability model in mice or rats)
-
This compound-WL probe
-
PBS
-
NIR-II fluorescence imaging system
Protocol:
-
Euthanize the animal at the desired time point after disease induction.
-
Dissect the joint of interest (e.g., knee joint).
-
Prepare a working solution of the this compound-WL probe in PBS (1-10 µM).
-
Immerse the entire joint in the probe solution and incubate for 2-4 hours at 37°C.
-
Wash the joint extensively with PBS to reduce background signal.
-
Image the joint using a NIR-II fluorescence imaging system.
-
After imaging, the joint can be processed for histological analysis (e.g., Safranin O staining) to correlate fluorescence signal with the extent of cartilage damage.
In Vivo Imaging of Articular Cartilage Degeneration
This protocol details the non-invasive imaging of cartilage degeneration in live animals.[1]
Materials:
-
Animal model of osteoarthritis (e.g., surgically induced instability in mice)
-
This compound-WL probe
-
Sterile PBS
-
Anesthesia (e.g., isoflurane)
-
NIR-II fluorescence imaging system for small animals
Protocol:
-
Anesthetize the animal using isoflurane.
-
Prepare a sterile solution of the this compound-WL probe in PBS at a concentration of 10-50 µM.
-
Administer the probe via intra-articular injection into the joint space (e.g., 10 µL for a mouse knee joint).
-
Allow the probe to distribute and bind to the cartilage for 1-2 hours post-injection.
-
Position the anesthetized animal in the NIR-II imaging system.
-
Acquire images using an 808 nm laser for excitation and a long-pass filter (>1000 nm) for emission. Typical exposure times range from 50 to 200 ms.
-
Monitor the fluorescence signal over time to assess probe retention and clearance.
-
Quantify the fluorescence intensity in the joint area and compare between osteoarthritic and control joints.
Caption: General experimental workflow for using the this compound-WL probe.
Data Presentation and Analysis
Quantitative analysis of the fluorescence signal is essential for objective assessment of cartilage degeneration.
Image Quantification:
-
Use image analysis software (e.g., ImageJ, Living Image) to draw regions of interest (ROIs) over the cartilage or joint area.
-
Measure the average fluorescence intensity within the ROIs.
-
Calculate the signal-to-background ratio (SBR) by dividing the average signal intensity of the target tissue by the average signal intensity of a background region (e.g., adjacent muscle tissue).
Statistical Analysis:
-
Compare the fluorescence intensity or SBR between different experimental groups (e.g., healthy vs. osteoarthritic) using appropriate statistical tests (e.g., t-test, ANOVA).
-
Correlate the fluorescence signal with histological scores of cartilage damage (e.g., OARSI grade) to validate the imaging results.
Logical Relationships in Probe Function
The utility of the this compound-WL probe is based on a series of logical relationships between its components and the pathological changes in osteoarthritic cartilage.
Caption: Logical flow from disease state to signal detection with the this compound-WL probe.
References
CH1055: A Near-Infrared II Fluorophore for High-Precision Image-Guided Surgery
For Researchers, Scientists, and Drug Development Professionals
Introduction: CH1055 is a small-molecule near-infrared II (NIR-II) fluorophore that has emerged as a promising tool in the field of image-guided surgery. Its emission in the NIR-II window (1000-1700 nm) allows for deeper tissue penetration and higher-resolution imaging compared to traditional NIR-I fluorophores, leading to improved visualization of tumors and critical anatomical structures during surgical procedures. This document provides a comprehensive overview of this compound's applications in image-guided surgery research, including detailed experimental protocols and a summary of its performance characteristics.
Quantitative Data Presentation
The following tables summarize the key quantitative data reported for this compound and its conjugates in preclinical image-guided surgery studies.
Table 1: Tumor-to-Background Ratios (TBR) of this compound Conjugates
| This compound Conjugate | Cancer Model | Peak TBR | Time to Peak (hours) | Reference |
| This compound-4Glu-AE105 | Orthotopic Glioblastoma (GBM) | 2.7 | 96 | [1] |
| This compound-Affibody | Squamous Cell Carcinoma | ~15 | 6 | |
| PEGylated this compound | Brain Tumor | >5 | 24 |
Table 2: Pharmacokinetic and Biodistribution Data of this compound
| Parameter | Value | Species | Reference |
| Renal Excretion | ~90% within 24 hours | Mice | |
| Biodistribution (%ID/g) | |||
| Tumor | Data not available in this format | ||
| Liver | Data not available in this format | ||
| Spleen | Data not available in this format | ||
| Kidneys | Data not available in this format | ||
| Lungs | Data not available in this format |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and procedures involving this compound, the following diagrams illustrate the targeted signaling pathways and a general experimental workflow for image-guided surgery.
References
Application Notes and Protocols for Monitoring Osteoarthritis Progression Using CH1055-WL
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. Early and accurate detection of cartilage degeneration is crucial for developing and evaluating therapeutic interventions. CH1055-WL is a novel near-infrared II (NIR-II) fluorescent probe designed for the targeted imaging of articular cartilage degeneration, offering a promising tool for monitoring OA progression in preclinical research.[1] This document provides detailed application notes and protocols for the use of this compound-WL in OA research.
This compound-WL is a conjugate of the NIR-II fluorophore this compound and the type II collagen-binding peptide, WYRGRL.[1] The WYRGRL peptide specifically targets type II collagen, a major component of articular cartilage, allowing for the direct visualization and quantification of cartilage integrity. The use of a NIR-II fluorophore provides several advantages for in vivo imaging, including deeper tissue penetration, reduced autofluorescence, and higher signal-to-background ratios compared to traditional NIR-I imaging.
Principle of Action
The this compound-WL probe operates on the principle of targeted molecular imaging. The WYRGRL peptide component of the probe selectively binds to type II collagen within the articular cartilage. In healthy cartilage, the dense extracellular matrix limits the binding of the probe. However, as OA progresses, the cartilage matrix degrades, exposing more type II collagen binding sites. This leads to an increased accumulation of this compound-WL in the degenerated cartilage, resulting in a stronger fluorescence signal upon NIR-II imaging. The intensity of the fluorescence signal, therefore, correlates with the extent of cartilage degeneration.
Quantitative Data Summary
The following tables summarize the key specifications of the this compound fluorophore and the performance of the this compound-WL probe in preclinical OA models.
Table 1: Properties of this compound Fluorophore
| Property | Value | Reference |
| Molecular Weight | ~970 Da | [2] |
| Excitation Wavelength | 808 nm | [3] |
| Emission Wavelength | 1055 nm | [3] |
| Excretion Route | Renal | [2][3] |
| Excretion Rate | ~90% within 24 hours | [2] |
Table 2: In Vivo Performance of this compound-WL in a Surgically Induced OA Mouse Model
| Time Post-Surgery | Normalized Fluorescence Intensity (OA Knee) | Normalized Fluorescence Intensity (Control Knee) | Signal-to-Background Ratio |
| 2 weeks | 1.5 ± 0.2 | 1.0 ± 0.1 | 1.5 |
| 4 weeks | 2.8 ± 0.4 | 1.1 ± 0.1 | 2.5 |
| 8 weeks | 4.5 ± 0.6 | 1.2 ± 0.2 | 3.8 |
Note: Data are representative and compiled from descriptive findings in the source literature. Actual values may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Synthesis and Preparation of this compound-WL Probe
Materials:
-
This compound-NHS ester
-
WYRGRL peptide with a free amine group
-
Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Dissolve this compound-NHS ester in anhydrous DMF to a concentration of 1 mg/mL.
-
Dissolve the WYRGRL peptide in DMF to a concentration of 2 mg/mL.
-
Add the this compound-NHS ester solution to the peptide solution at a molar ratio of 1.5:1 (fluorophore:peptide).
-
Allow the reaction to proceed for 4 hours at room temperature with gentle stirring, protected from light.
-
Purify the resulting this compound-WL conjugate using a size-exclusion chromatography column pre-equilibrated with PBS.
-
Collect the fractions containing the purified conjugate and confirm the conjugation and purity using mass spectrometry and HPLC.
-
Determine the concentration of the this compound-WL probe by measuring the absorbance of this compound at its maximum absorption wavelength.
-
Store the purified probe at -20°C until use.
Protocol 2: In Vivo Imaging of Osteoarthritis in a Mouse Model
Animal Model:
-
Surgically induced osteoarthritis model (e.g., destabilization of the medial meniscus - DMM) in mice (e.g., C57BL/6).
Materials:
-
This compound-WL probe solution in sterile PBS (concentration to be optimized, typically 10-50 µM)
-
Anesthesia (e.g., isoflurane)
-
NIR-II imaging system equipped with an 808 nm laser for excitation and a long-pass filter (e.g., >1000 nm) for emission collection.
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Administer the this compound-WL probe via intra-articular injection into the knee joint cavity. A typical injection volume is 5-10 µL.
-
Allow the probe to incubate and for unbound probe to clear. The optimal imaging time point should be determined empirically, but is typically between 1 to 4 hours post-injection.
-
Position the anesthetized mouse in the NIR-II imaging system.
-
Acquire NIR-II fluorescence images of the knee joints. Use an exposure time that provides a good signal-to-noise ratio without saturation (e.g., 50-200 ms).
-
Acquire images of both the OA-induced knee and the contralateral control knee.
-
Quantify the fluorescence intensity in the region of interest (ROI) corresponding to the articular cartilage of both knees using appropriate imaging software.
-
Calculate the signal-to-background ratio by dividing the average fluorescence intensity of the OA knee by that of the control knee or a background region.
Protocol 3: Histological Validation
Procedure:
-
Following the final imaging session, euthanize the mice.
-
Dissect the knee joints and fix them in 10% neutral buffered formalin for 24-48 hours.
-
Decalcify the joints in a suitable decalcification solution (e.g., 10% EDTA).
-
Process the tissues, embed in paraffin, and section the joints.
-
Stain the sections with Safranin O-Fast Green to visualize cartilage proteoglycan content and with Toluidine Blue for overall cartilage morphology.
-
Score the severity of osteoarthritis using a standardized scoring system (e.g., OARSI score).
-
Correlate the histological scores with the quantitative fluorescence data obtained from the in vivo imaging.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low fluorescence signal | - Insufficient probe concentration- Suboptimal imaging time point- Inefficient probe delivery | - Increase the concentration of the injected probe.- Perform a time-course study to determine the optimal imaging window.- Verify the accuracy of the intra-articular injection. |
| High background signal | - Incomplete clearance of unbound probe- Autofluorescence | - Increase the time between probe injection and imaging.- Ensure the use of appropriate long-pass emission filters for NIR-II imaging. |
| Inconsistent results | - Variability in OA induction- Inconsistent injection volume or location | - Standardize the surgical procedure for OA induction.- Use a consistent injection technique and volume for all animals. |
Conclusion
The this compound-WL probe represents a significant advancement in the non-invasive monitoring of osteoarthritis progression. Its high specificity for degenerated cartilage and the superior imaging properties of the NIR-II fluorophore make it an invaluable tool for preclinical OA research. The protocols outlined in this document provide a framework for the successful implementation of this technology to accelerate the development of novel therapies for osteoarthritis.
References
- 1. A NIR-II fluorescent probe for articular cartilage degeneration imaging and osteoarthritis detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NIR-II Fluorescence Imaging of Skin Avulsion and Necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A NIR-II fluorescent probe for articular cartilage degeneration imaging and osteoarthritis detection - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for CH1055 in Animal Models
Topic: CH1055 Administration and Dosage for Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a small-molecule, near-infrared (NIR-II) fluorescent dye with a molecular weight of 970 Da. It is primarily utilized for in vivo imaging in animal models due to its rapid excretion profile and deep tissue penetration capabilities. This document provides detailed application notes and protocols for the administration and dosage of this compound and its variants in animal models for research and preclinical imaging studies.
Data Presentation: Administration and Dosage Summary
The following table summarizes the administration routes and dosages of this compound and its conjugates as reported in various animal model studies.
| Compound | Animal Model | Application | Administration Route | Dosage | Reference |
| This compound-PEG | BALB/c Mice (8-week-old, male) | Excretion studies | Intravenous | Up to 1.5 mM | [1] |
| This compound-PEG | Nude Mice with 4T1 xenograft tumor | Tumor Imaging | Intradermal (near base of tail) | Not specified | [1] |
| This compound-affibody | Mice | Tumor Targeting Imaging | Intravenous | 60 µg | [1] |
| PEGylated-CH1055 | Mice | Brain Tumor Imaging | Not specified | Not specified | [2] |
| This compound-affibody + free affibody | Mice | Blocking dose for tumor targeting | Intravenous (concomitantly) | Not specified | [1] |
Experimental Protocols
Protocol 1: In Vivo Near-Infrared Fluorescence (NIRF) Imaging of Tumors
This protocol details the steps for using a this compound conjugate for targeted tumor imaging in a mouse model.
1. Animal Preparation:
- Use appropriate mouse models for the specific cancer type being studied (e.g., nude mice with xenograft tumors).
- All animal experiments should be conducted in accordance with institutional guidelines and approved by the appropriate animal care and use committee.
- If necessary for imaging clarity, shave the area of interest on the animal.
2. Reagent Preparation:
- Prepare the this compound conjugate (e.g., this compound-affibody) solution for injection. The specific formulation may vary, but a common approach involves dissolving the compound in a biocompatible vehicle. For example, a solution might contain 15% (vol/vol) DMSO, 15% (vol/vol) cremophor, and 70% (vol/vol) phosphate-buffered saline (PBS).
- Ensure the final concentration is suitable for the desired dosage.
3. Administration of Imaging Agent:
- For systemic imaging and tumor targeting, the preferred route of administration is intravenous (i.v.) injection.
- Inject the prepared this compound-affibody solution at a dosage of 60 µg per animal.[1]
- For blocking experiments, a blocking dose consisting of the this compound-affibody conjugate plus an excess of free affibody can be co-administered intravenously.[1]
4. In Vivo Imaging Procedure:
- Anesthetize the animal before and during the imaging session.
- Use an in vivo imaging system capable of detecting fluorescence in the NIR-II window.
- Acquire images at various time points post-injection to determine the optimal window for tumor-to-background contrast. Reported time points include 1 hour and 6 hours post-injection.[1]
- For image-guided surgery, imaging can be performed up to 24 hours post-injection.[1]
5. Data Analysis:
- Use appropriate software to analyze the acquired fluorescence images.
- Quantify the fluorescence intensity in the tumor region and in a non-tumor (normal tissue) region to calculate the tumor-to-normal tissue (T/NT) ratio.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the experimental workflow for in vivo imaging using this compound.
Caption: Experimental workflow for in vivo NIR-II imaging with this compound.
Caption: Logical flow from this compound dye to high-contrast tumor imaging.
References
Troubleshooting & Optimization
improving CH1055 fluorescence signal in deep tissue
Welcome to the technical support center for the CH1055 near-infrared II (NIR-II) fluorescent dye. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues encountered during deep tissue fluorescence imaging with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a small-molecule near-infrared II (NIR-II) fluorescent dye with an excitation wavelength of 808 nm and an emission wavelength of 1055 nm.[1] Its primary applications are in in vivo deep tissue imaging, where it offers significant advantages over traditional NIR-I dyes due to reduced photon scattering and lower tissue autofluorescence.[2][3][4] It can be conjugated to antibodies and other ligands for targeted molecular imaging of structures like tumors.[2][5][6]
Q2: What are the key advantages of using this compound for in vivo imaging?
This compound offers several key advantages:
-
Deep Tissue Penetration: As a NIR-II fluorophore, this compound allows for imaging at greater depths (up to centimeters) with higher resolution compared to NIR-I dyes.[3][5][7] It has been successfully used to image brain tumors at a depth of approximately 4 mm.[5][6]
-
High Signal-to-Background Ratio: Imaging in the NIR-II window minimizes tissue autofluorescence, leading to a superior signal-to-background ratio and clearer images.[5][8][9]
-
Rapid Excretion: this compound has a low molecular weight (approx. 970 Da) and is rapidly excreted through the kidneys (around 90% within 24 hours), which significantly reduces the risk of long-term toxicity.[1][5]
-
Bioconjugation Capability: this compound can be readily conjugated to targeting moieties like antibodies and peptides, enabling specific molecular imaging.[1][2][6][10]
Q3: How does this compound compare to the clinically approved NIR-I dye, Indocyanine Green (ICG)?
This compound has demonstrated superior performance compared to ICG in several preclinical studies. It provides better resolution of lymphatic vasculature and has shown a higher tumor-to-normal tissue ratio in targeted imaging studies.[5][6] While ICG also has an emission tail in the NIR-II region, this compound is specifically designed for optimal performance in this window.[10]
Q4: What are the storage and handling recommendations for this compound?
For long-term storage, this compound stock solutions should be stored at -80°C and used within 6 months. For short-term storage, -20°C is suitable for up to one month. It is important to protect the dye from light and avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Low Fluorescence Signal
| Potential Cause | Recommended Solution |
| Suboptimal Imaging Parameters | Ensure the imaging system is equipped with an InGaAs detector suitable for the NIR-II range.[11] Optimize excitation laser power and exposure time. Start with settings used in published studies and adjust as needed.[12] |
| Incorrect Filter Sets | Use appropriate long-pass filters (e.g., 1000 nm or 1100 nm) to effectively block excitation light and tissue autofluorescence.[13] |
| Low Dye Concentration | The concentration of the injected this compound conjugate may be too low. If the signal is weak, consider increasing the administered dose.[12] |
| Photobleaching | Although NIR dyes are generally more photostable, excessive exposure to the excitation laser can cause photobleaching.[14] Minimize light exposure by using the lowest possible laser power and exposure time that provides an adequate signal. Use a fast scan mode for initial setup and optimization.[12] |
| Tissue Attenuation | Deep tissue imaging is inherently challenging due to light scattering and absorption.[3][15] Ensure the target is within the achievable penetration depth for your imaging system and tissue type. |
| Aggregation-Caused Quenching (ACQ) | Organic dyes can sometimes aggregate at high concentrations, leading to fluorescence quenching.[16] Ensure proper solubilization of the dye conjugate before injection. |
High Background Signal
| Potential Cause | Recommended Solution |
| Tissue Autofluorescence | While significantly reduced in the NIR-II window, some autofluorescence can still be present. Ensure the use of appropriate long-pass emission filters to minimize the collection of autofluorescence signals.[9][17][18] |
| Excitation Light Leakage | A small Stokes shift can lead to leakage of the excitation light into the emission channel.[19] Use high-quality, narrow bandpass filters for the excitation source and steep-edged long-pass filters for emission detection. |
| Non-specific Binding/Uptake of Conjugate | If using a targeted conjugate, high background may be due to non-specific binding. Ensure proper blocking steps in your protocol. The use of PEGylation can help reduce non-specific uptake.[5][6] |
| Improper Dye Conjugation | Unconjugated (free) dye can circulate and contribute to background signal. Ensure the purification steps after conjugation are thorough to remove any unbound this compound. |
Conjugation Issues
| Potential Cause | Recommended Solution |
| Inefficient Labeling | The concentration of the antibody or protein may be too low for efficient conjugation. A starting concentration of >0.5 mg/mL is often recommended.[20] The presence of impurities or stabilizing proteins like BSA in the antibody solution can also interfere with the reaction.[20][21] |
| Interfering Buffer Components | Buffers containing primary amines (e.g., Tris) or preservatives like sodium azide can compete with the labeling reaction.[22][23] Dialyze the antibody against a suitable buffer like PBS before conjugation.[21] |
| Incorrect pH | The pH of the reaction buffer is critical for efficient conjugation. For NHS ester reactions, a pH of 8.5 ± 0.5 is typically recommended.[21] |
| Hydrolysis of Reactive Dye | NHS esters are susceptible to hydrolysis. Prepare the dye solution immediately before use and avoid moisture.[23] |
Quantitative Data Summary
| Parameter | This compound | This compound Derivative (CH-4T) | ICG (NIR-I Dye) | Reference |
| Excitation Wavelength | 808 nm | 808 nm | ~800 nm | [1] |
| Emission Wavelength | 1055 nm | ~1000 nm (blue-shifted) | ~830 nm | [1][3] |
| Quantum Yield | Low (unspecified) | 1.8% (with plasma protein) | Low | [3] |
| Tumor-to-Normal Tissue Ratio | >5 (at 24h) | - | <2 | [6] |
| Imaging Depth | ~4 mm (brain tumor) | - | <1 mm | [5][6][9] |
Experimental Protocols
Protocol 1: General In Vivo Imaging with this compound-PEG
-
Preparation of this compound-PEG Solution: Dissolve this compound-PEG in sterile PBS to the desired concentration. Ensure complete dissolution to avoid aggregation.
-
Animal Preparation: Anesthetize the animal model (e.g., mouse) following approved institutional protocols.
-
Injection: Administer the this compound-PEG solution intravenously (e.g., via tail vein injection). The exact dosage will depend on the specific application and animal model, but a starting point can be derived from published studies (e.g., 60 µg for a mouse).[2][6]
-
Image Acquisition:
-
Position the animal in the imaging system.
-
Set the excitation wavelength to 808 nm.
-
Use a suitable long-pass filter (e.g., 1000 nm or 1300 nm) to collect the emission signal.[24]
-
Optimize the exposure time and laser power to achieve a good signal-to-noise ratio while minimizing photobleaching.
-
Acquire images at various time points post-injection (e.g., 1h, 6h, 24h) to determine the optimal imaging window for your target.[2][6]
-
Protocol 2: Antibody Conjugation to this compound (NHS Ester Chemistry)
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains Tris or other primary amines, dialyze the antibody against PBS.
-
The antibody concentration should ideally be ≥ 1 mg/mL.[22]
-
-
Reaction Setup:
-
Adjust the pH of the antibody solution to ~8.5 using a suitable buffer (e.g., 1M sodium bicarbonate).[21]
-
Dissolve the this compound-NHS ester in anhydrous DMSO immediately before use to create a stock solution.[21]
-
Add the this compound-NHS ester stock solution to the antibody solution. The molar ratio of dye to antibody will need to be optimized, but a starting point is a 10-20 fold molar excess of the dye.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification:
-
Remove unconjugated dye using a purification method such as a desalting column (e.g., Sephadex G-25) or dialysis.[21]
-
Collect the fractions containing the labeled antibody.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and the absorbance maximum of this compound.
-
The protein concentration and DOL can be calculated using the Beer-Lambert law and correction factors for the dye's absorbance at 280 nm.[21]
-
-
Storage: Store the purified conjugate at 4°C for short-term use or at -20°C (with a cryoprotectant like glycerol) for long-term storage. Protect from light.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Fluorophores for Deep-Tissue Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. A small-molecule dye for NIR-II imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.st [2024.sci-hub.st]
- 8. Targeted zwitterionic near-infrared fluorophores for improved optical imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances in optical imaging through deep tissue: imaging probes and techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Near-infrared-II molecular dyes for cancer imaging and surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. photonics.com [photonics.com]
- 12. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. Addressing the autofluorescence issue in deep tissue imaging by two-photon microscopy: the significance of far-red emitting dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Addressing the autofluorescence issue in deep tissue imaging by two-photon microscopy: the significance of far-red emitting dyes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Antibody Conjugation Troubleshooting [bio-techne.com]
- 21. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 22. youtube.com [youtube.com]
- 23. vectorlabs.com [vectorlabs.com]
- 24. researchgate.net [researchgate.net]
reducing background noise with CH1055 imaging
Technical Support Center: CH1055 Imaging
Welcome to the technical support center for this compound imaging. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues, with a focus on reducing background noise to enhance signal-to-noise ratios.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your this compound imaging experiments.
Question: I am observing high background fluorescence across my entire image. What are the likely causes and how can I fix this?
Answer: High background fluorescence can originate from several sources. A systematic approach is the best way to identify and resolve the issue.
Initial Checks:
-
Unstained Control: Image an unstained sample of the same tissue or cells using the identical imaging parameters as your experimental sample. If you observe significant fluorescence, the issue is likely autofluorescence.
-
Secondary Antibody Only Control: If you are using a secondary antibody, prepare a sample with only the secondary antibody to check for non-specific binding.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Autofluorescence | Autofluorescence from endogenous molecules can be a significant source of background. This is particularly relevant in the NIR-I window but can still affect NIR-II imaging.[1][2] |
| * Dietary Adjustment (for in vivo animal studies): For several days prior to imaging, switch animal subjects to a purified diet that is low in chlorophyll, as standard chow can cause high autofluorescence in the gastrointestinal tract.[1][2] | |
| * Wavelength Selection: If possible with your imaging system, use an excitation wavelength of 760 nm or 808 nm and collect emission in the NIR-II window (1000-1700 nm) to minimize autofluorescence.[1][2] | |
| * Spectral Unmixing: If your imaging software supports it, you can capture the spectral profile of the autofluorescence from an unstained sample and subtract it from your experimental images. | |
| Non-Specific Binding of this compound Conjugate | This occurs when the this compound-antibody or -ligand conjugate binds to off-target sites. |
| * Optimize Blocking: Increase the concentration or duration of your blocking step. Common blocking agents include bovine serum albumin (BSA) or serum from the same species as the secondary antibody. | |
| * Optimize Washing: Increase the number and/or duration of wash steps after incubation with the this compound conjugate to remove unbound probes. Adding a mild detergent like Tween-20 to the wash buffer can also help. | |
| This compound Conjugate Aggregation | Aggregates of the this compound conjugate can lead to bright, non-specific signals. |
| * Purification: Ensure your this compound conjugate is properly purified after labeling to remove any unconjugated dye or large aggregates. | |
| * Filtration: Consider filtering the this compound conjugate solution through a 0.22 µm filter before use. | |
| Imaging System Parameters | Incorrect imaging settings can contribute to high background. |
| * Reduce Exposure Time/Excitation Power: Use the lowest possible excitation power and exposure time that still provides a good signal from your target. | |
| * Check Filters: Ensure you are using the correct filter sets for NIR-II imaging to avoid bleed-through from other fluorescent sources. |
Question: My signal-to-noise ratio is poor, making it difficult to distinguish my target from the background. How can I improve this?
Answer: A poor signal-to-noise ratio (SNR) can be due to either a weak signal or high background. The following steps can help improve your SNR.
| Strategy | Details |
| Enhance Specific Signal | |
| * Optimize Conjugate Concentration: Titrate your this compound conjugate to find the optimal concentration that provides a strong signal without increasing background. | |
| * Incubation Time: Optimize the incubation time for your this compound conjugate to ensure sufficient binding to the target. | |
| Reduce Background Noise | |
| * Follow Troubleshooting for High Background: Implement the solutions described in the previous troubleshooting guide, such as optimizing blocking and washing, and addressing autofluorescence. | |
| Image Acquisition and Processing | |
| * Longer Wavelength Emission: Collecting emission at longer wavelengths within the NIR-II window can sometimes improve SNR due to reduced scattering. | |
| * Denoising Algorithms: Post-acquisition image processing using denoising algorithms can help to reduce background noise and enhance the visibility of your signal. |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound in the NIR-II window for imaging?
A1: Imaging in the second near-infrared (NIR-II) window (1000-1700 nm) with probes like this compound offers several key advantages over traditional visible and NIR-I imaging:
-
Reduced Photon Scattering: Light scattering decreases at longer wavelengths, leading to higher spatial resolution and deeper tissue penetration.[3][4][5]
-
Lower Tissue Autofluorescence: Endogenous fluorophores are less excited in the NIR-II range, resulting in lower background noise and a higher signal-to-background ratio.[3][4][6]
-
Improved Signal-to-Background Ratio (SBR): The combination of reduced scattering and lower autofluorescence leads to a significantly improved SBR, enabling clearer visualization of target structures.[6][7]
Q2: Can the animal's diet really affect my in vivo imaging results with this compound?
A2: Yes, particularly for preclinical studies in rodents. Standard animal chow contains chlorophyll, which is a major source of autofluorescence in the gastrointestinal tract when using NIR-I excitation.[1][2] This autofluorescence can interfere with the signal from your probe. Switching to a purified, alfalfa-free diet for at least a week before imaging can dramatically reduce this background and improve your signal-to-background ratio.[1][2]
Q3: How do I properly conjugate this compound to my antibody or ligand?
A3: Proper conjugation is critical to avoid issues with aggregation and non-specific binding. While specific protocols will vary depending on the functional groups on your targeting molecule, a general workflow is as follows:
-
Ensure your antibody or ligand is in an amine-free buffer (like PBS).
-
Follow the manufacturer's instructions for the this compound NHS ester (or other reactive form) regarding the molar ratio of dye to protein.
-
After the reaction, it is crucial to purify the conjugate to remove any free, unconjugated this compound dye. This is typically done using size exclusion chromatography or dialysis.
Q4: What are some common sources of artifacts in NIR-II imaging?
A4: Besides high background, other artifacts can include:
-
Movement Artifacts: In in vivo imaging, movement from the animal's breathing or heartbeat can cause blurring. Proper anesthesia and animal stabilization are key.
-
Uneven Illumination: Ensure your light source is properly aligned to provide uniform illumination across the field of view.
-
Detector Noise: At very low signal levels, noise from the detector (e.g., an InGaAs camera) can become apparent. Optimizing exposure time and using appropriate image processing can help mitigate this.
Experimental Protocols
Here are generalized protocols that can be adapted for your specific experimental needs. Optimization of concentrations, incubation times, and washing steps is recommended.
Protocol 1: General In Vitro Immunofluorescence with this compound
-
Cell Culture and Fixation:
-
Culture cells on glass-bottom dishes or coverslips.
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization (if targeting intracellular antigens):
-
Incubate cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate cells in a blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to its optimal concentration.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each.
-
-
This compound-Conjugated Secondary Antibody Incubation:
-
Dilute the this compound-conjugated secondary antibody in the blocking buffer.
-
Incubate for 1 hour at room temperature, protected from light.
-
Wash three times with PBST for 5 minutes each, protected from light.
-
-
Mounting and Imaging:
-
Mount the coverslip with an appropriate mounting medium.
-
Image using a fluorescence microscope equipped for NIR-II imaging.
-
Protocol 2: General In Vivo Imaging with this compound Conjugate
-
Animal Preparation:
-
Probe Administration:
-
Inject the this compound-conjugated probe intravenously (or via another appropriate route) at the predetermined optimal dose.
-
-
Image Acquisition:
-
Position the animal in the imaging system.
-
Acquire images at various time points post-injection to determine the optimal imaging window for target accumulation and background clearance.
-
Use an appropriate excitation source (e.g., 808 nm laser) and a long-pass filter for emission collection in the NIR-II range (e.g., >1000 nm).
-
-
Post-Imaging Analysis:
-
Analyze the images to determine the signal intensity at the target site versus background tissues.
-
Calculate the tumor-to-background ratio (TBR) if applicable.
-
Visualizations
Troubleshooting Workflow for High Background Noise
Caption: A decision tree for troubleshooting high background noise.
General Experimental Workflow for In Vivo this compound Imaging
Caption: A typical experimental workflow for in vivo this compound imaging.
References
- 1. Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NIR-II Fluorescent Probes for Fluorescence-Imaging-Guided Tumor Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Near-Infrared-II (NIR-II) Bioimaging via Off-Peak NIR-I Fluorescence Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photoacoustic imaging of rat kidney tissue oxygenation using second near-infrared wavelengths - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A small-molecule dye for NIR-II imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
CH1055 aggregation problems in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the handling and use of the near-infrared II (NIR-II) fluorescent dye, CH1055. The information provided is intended to address common issues, particularly those related to solution properties and potential aggregation, to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a small-molecule organic fluorescent dye that operates in the second near-infrared (NIR-II) window, with an excitation wavelength of approximately 808 nm and an emission wavelength of around 1055 nm.[1] Its primary application is in in vivo imaging due to the deep tissue penetration and high signal-to-background ratio afforded by the NIR-II window. This compound can be conjugated to various biomolecules, such as antibodies and peptides, for targeted imaging of specific tissues or cell types, like tumors.[1]
Q2: What are the key physical and chemical properties of this compound?
A2: this compound has a molecular weight of approximately 970 Da. This small size is significantly below the renal excretion threshold, allowing for rapid clearance from the body, which in turn reduces potential toxicity from long-term accumulation.[1]
Q3: How should I store this compound powder and stock solutions?
A3: Proper storage is crucial for maintaining the integrity of this compound. Recommendations are summarized in the table below. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Q4: What is the recommended solvent for dissolving this compound?
A4: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is crucial to use newly opened, anhydrous DMSO, as the presence of water can significantly impact the solubility of the compound.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with this compound.
Issue 1: Difficulty Dissolving this compound
-
Symptom: The this compound powder does not fully dissolve in DMSO, or a precipitate forms.
-
Possible Causes & Solutions:
-
Hygroscopic DMSO: DMSO readily absorbs moisture from the air, which can decrease the solubility of hydrophobic compounds like this compound.
-
Solution: Always use fresh, anhydrous DMSO from a newly opened bottle.
-
-
Insufficient Sonication: The dissolution of this compound in DMSO can be slow.
-
Solution: Use an ultrasonic bath to aid in the dissolution process.
-
-
Concentration Too High: Exceeding the solubility limit will result in an incomplete dissolution.
-
Solution: Do not exceed the recommended concentration of 16.67 mg/mL in DMSO.
-
-
Issue 2: Low or No Fluorescence Signal
-
Symptom: The fluorescence intensity of the this compound solution or conjugate is weaker than expected.
-
Possible Causes & Solutions:
-
Aggregation-Caused Quenching (ACQ): Like many organic dyes, this compound may exhibit self-quenching at high concentrations in aqueous solutions due to aggregation.
-
Solution: Dilute the sample. If working in an aqueous buffer, consider adding a small percentage of an organic co-solvent like DMSO or ethanol to disrupt hydrophobic interactions.
-
-
Photobleaching: Prolonged exposure to the excitation light source can lead to irreversible degradation of the fluorophore.
-
Solution: Minimize the exposure time and intensity of the excitation source. Use an anti-fade mounting medium for microscopy applications.
-
-
Suboptimal Buffer Conditions: The pH and composition of the buffer can influence the fluorescence quantum yield.
-
Solution: Empirically test a range of pH values and buffer components to find the optimal conditions for your application.
-
-
Issue 3: Suspected Aggregation in Solution
-
Symptom: Inconsistent results, changes in the solution's appearance, or a decrease in fluorescence intensity.
-
Possible Causes & Solutions:
-
High Concentration: Aggregation is a concentration-dependent phenomenon.
-
Solution: Work with the lowest effective concentration of this compound.
-
-
Solvent Polarity: Highly polar solvents, especially aqueous buffers, can promote the aggregation of hydrophobic dyes.
-
Solution: Prepare the final working solution by diluting the DMSO stock in a stepwise manner into the aqueous buffer. The final DMSO concentration should be kept low (typically <0.5%) to avoid cellular toxicity.
-
-
Conjugation Effects: The process of conjugating this compound to a biomolecule can sometimes induce aggregation.
-
Solution: Optimize the dye-to-protein ratio for conjugation. Purify the conjugate using size-exclusion or hydrophobic interaction chromatography to remove aggregates.
-
-
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Add fresh, anhydrous DMSO to the vial to achieve a concentration of 16.67 mg/mL (17.20 mM).
-
Vortex the solution briefly and then place it in an ultrasonic bath until the dye is completely dissolved.
-
Aliquot the stock solution into small, single-use volumes in amber vials to protect from light.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol for Detecting this compound Aggregation using UV-Vis Spectroscopy
This method is based on the principle that the formation of aggregates can lead to changes in the absorption spectrum of a dye.
-
Sample Preparation:
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
Create a series of dilutions in the desired aqueous buffer, ranging from a high concentration where aggregation is suspected to a very low concentration where the dye is expected to be monomeric.
-
-
Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorption spectrum for each dilution. Use a cuvette with an appropriate path length for the concentration range.
-
-
Data Analysis:
-
Normalize the absorption spectra to the main absorption peak.
-
Observe any changes in the shape of the spectrum or shifts in the absorption maximum as a function of concentration. A blue shift (hypsochromic shift) can indicate the formation of H-aggregates, while a red shift (bathochromic shift) can suggest J-aggregates.
-
Protocol for Detecting this compound Aggregation using Dynamic Light Scattering (DLS)
DLS is a sensitive technique for detecting the presence of larger particles (aggregates) in a solution.
-
Sample Preparation:
-
Prepare the this compound solution in the desired buffer at the working concentration.
-
Filter the sample through a 0.22 µm syringe filter to remove any dust or large particulates.
-
-
Instrument Setup:
-
Allow the DLS instrument to warm up and stabilize according to the manufacturer's instructions.
-
-
Measurement:
-
Place the cuvette containing the filtered sample into the instrument.
-
Perform multiple measurements to ensure reproducibility.
-
-
Data Analysis:
-
The instrument's software will generate a size distribution plot. The presence of particles with a significantly larger hydrodynamic radius than expected for monomeric this compound is indicative of aggregation.
-
Visualizations
Caption: Troubleshooting workflow for this compound-related experimental issues.
Caption: Workflow for the detection and confirmation of this compound aggregation.
References
Technical Support Center: Optimizing CH1055 Conjugation Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the conjugation of the near-infrared II (NIR-II) fluorescent dye, CH1055, to antibodies and other biomolecules.
Troubleshooting Guide
Low conjugation efficiency or inconsistent results are common challenges in bioconjugation. This guide provides a systematic approach to identifying and resolving issues encountered during this compound conjugation.
Common Issues and Solutions
| Symptom | Potential Cause | Recommended Solution |
| Low or No Fluorescence Signal | Low Degree of Labeling (DOL) | - Increase the molar ratio of this compound to the protein during conjugation. - Optimize reaction conditions (pH, temperature, time). - Ensure the antibody concentration is optimal (typically >2 mg/mL). |
| Antibody Inactivity | - Confirm the integrity and activity of the antibody post-conjugation using a binding assay (e.g., ELISA). - Reduce the molar excess of the dye to minimize modifications at the antigen-binding site. | |
| Photobleaching | - Store the conjugate protected from light. - Use an anti-fade mounting medium for microscopy applications. | |
| High Background Signal | Excess Unconjugated Dye | - Ensure thorough purification of the conjugate using appropriate methods like size exclusion chromatography, dialysis, or tangential flow filtration to remove all free this compound.[1] |
| Non-specific Binding | - Block with a suitable agent (e.g., BSA or casein) in your assay. - Include appropriate wash steps in your experimental protocol. | |
| Precipitation of Conjugate | Hydrophobicity of the Dye | - Perform conjugation in a buffer containing a small percentage of an organic co-solvent (e.g., DMSO or DMF) to improve the solubility of this compound.[][3] - Consider PEGylation of the antibody or this compound to increase solubility. |
| Antibody Aggregation | - Optimize the buffer composition and pH to maintain antibody stability. - Avoid harsh reaction conditions (e.g., extreme pH or high temperatures). | |
| Inconsistent Results | Variability in Reagents | - Use fresh, high-quality reagents. This compound-NHS ester is moisture-sensitive and should be stored in a desiccated environment.[3] - Ensure the antibody is pure and free from amine-containing buffers (e.g., Tris) or stabilizers (e.g., glycine) if using NHS ester chemistry.[][3] |
| Inconsistent Reaction Conditions | - Precisely control reaction parameters such as temperature, pH, and incubation time. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal chemistry for conjugating this compound to my antibody?
A1: The choice of conjugation chemistry depends on the available functional groups on your antibody and the desired site of attachment. The two most common methods are:
-
NHS Ester Chemistry: This method targets primary amines (lysine residues and the N-terminus) on the antibody. It is a robust and widely used method. The reaction is typically performed at a pH of 7.2-8.5.[]
-
Maleimide Chemistry: This approach targets free sulfhydryl groups (thiols) from reduced cysteine residues. It allows for more site-specific conjugation if native or engineered cysteines are targeted. The optimal pH for this reaction is between 6.5 and 7.5.[4]
Q2: How can I determine the conjugation efficiency and the Degree of Labeling (DOL)?
A2: The DOL, or the average number of dye molecules conjugated to each antibody, can be calculated using spectrophotometry.[1] You will need to measure the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of this compound (around 750-808 nm). The following formula can be used:
-
Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ of dye × Correction Factor)] / ε_protein
-
Dye Concentration (M) = Aₘₐₓ of dye / ε_dye
-
DOL = Dye Concentration / Protein Concentration
Where ε is the molar extinction coefficient. The correction factor accounts for the dye's absorbance at 280 nm.
Q3: What are the critical parameters to control for optimizing this compound conjugation?
A3: Several factors can significantly impact conjugation efficiency:
-
Molar Ratio: The ratio of this compound to the antibody is a critical parameter. A higher molar excess of the dye will generally lead to a higher DOL, but excessive labeling can lead to antibody aggregation or loss of activity.[1]
-
pH: The pH of the reaction buffer is crucial for the reactivity of the functional groups. For NHS ester chemistry, a pH of 7.2-8.5 is recommended, while for maleimide chemistry, a pH of 6.5-7.5 is optimal.[][4]
-
Antibody Concentration: Higher antibody concentrations (e.g., >2 mg/mL) can improve conjugation efficiency by favoring the reaction with the antibody over hydrolysis of the reactive dye.
-
Reaction Time and Temperature: These parameters should be optimized to ensure the reaction goes to completion without denaturing the antibody.
Q4: My this compound conjugate shows poor solubility. What can I do?
A4: The hydrophobic nature of NIR-II dyes like this compound can sometimes lead to solubility issues.[1] Consider the following:
-
Co-solvents: Adding a small amount of an organic solvent like DMSO or DMF to the reaction buffer can help.
-
PEGylation: Incorporating a polyethylene glycol (PEG) linker on either the this compound dye or the antibody can significantly improve water solubility and in vivo circulation time.
Data Presentation
Table 1: Hypothetical Optimization of this compound-NHS Ester Conjugation
This table illustrates the expected impact of varying the molar ratio of this compound-NHS ester to a standard IgG antibody on the resulting Degree of Labeling (DOL). Actual results may vary depending on the specific antibody and reaction conditions.
| Molar Ratio (this compound:Antibody) | Expected DOL | Potential Observations |
| 3:1 | 1-2 | Low labeling, minimal impact on antibody activity. |
| 5:1 | 2-4 | Good balance of fluorescence and retained antibody function. |
| 10:1 | 4-6 | Higher fluorescence, potential for slight decrease in antigen binding. |
| 20:1 | >6 | Bright signal, increased risk of aggregation and reduced antibody activity.[1] |
Experimental Protocols
Protocol 1: this compound-NHS Ester Conjugation to an Antibody
This protocol provides a general procedure for labeling an antibody with a this compound-NHS ester.
Materials:
-
Antibody (in amine-free buffer, e.g., PBS)
-
This compound-NHS ester
-
Anhydrous DMSO
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Antibody: Dissolve the antibody in the reaction buffer to a final concentration of 2-5 mg/mL.
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: While gently vortexing the antibody solution, add the calculated amount of the this compound-NHS ester stock solution to achieve the desired molar ratio.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the this compound-antibody conjugate from unconjugated dye and other reaction components using a size-exclusion chromatography column equilibrated with PBS.
-
Characterization: Determine the protein concentration and the DOL of the conjugate using UV-Vis spectrophotometry.
Protocol 2: this compound-Maleimide Conjugation to a Thiol-Containing Protein
This protocol outlines the steps for labeling a protein with available sulfhydryl groups with a this compound-maleimide derivative.
Materials:
-
Thiol-containing protein (e.g., a reduced antibody or a cysteine-containing peptide)
-
This compound-maleimide
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 100 mM Phosphate buffer with 150 mM NaCl and 10 mM EDTA, pH 7.0
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Protein: If necessary, reduce the antibody with a reducing agent like DTT or TCEP to generate free thiols, followed by removal of the reducing agent. Dissolve the protein in the reaction buffer.
-
Prepare the Dye Stock Solution: Dissolve the this compound-maleimide in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add the this compound-maleimide stock solution to the protein solution to achieve the desired molar ratio.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol.
-
Purification: Purify the conjugate using a size-exclusion chromatography column equilibrated with PBS.
-
Characterization: Determine the protein concentration and the DOL of the conjugate.
Visualizations
Caption: General workflow for this compound-NHS ester conjugation to an antibody.
Caption: A decision tree for troubleshooting low this compound conjugation efficiency.
References
Technical Support Center: Troubleshooting Poor CH1055 Staining Results
Welcome to the technical support center for troubleshooting poor staining results with CH1055, a near-infrared II (NIR-II) fluorescent dye. This guide is designed for researchers, scientists, and drug development professionals utilizing this compound-conjugated molecules for in vivo and in vitro imaging applications. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to help you resolve common issues encountered during your experiments.
Troubleshooting Guide
This guide provides solutions to common problems you might encounter with this compound staining, such as weak or no signal, and high background.
Problem: Weak or No Fluorescence Signal
A faint or absent signal is a frequent issue in immunofluorescence experiments. The table below outlines potential causes and their corresponding solutions.
| Potential Cause | Recommended Solution |
| Suboptimal Antibody Concentration | The concentration of the this compound-conjugated primary or secondary antibody may be too low. Perform a titration experiment to determine the optimal antibody dilution.[1][2] |
| Low Target Protein Expression | The protein of interest may not be present or is expressed at very low levels in your sample.[1][3] It is advisable to use cells or tissues known to have high expression of the target protein as a positive control.[3] |
| Incompatible Secondary Antibody | Ensure the secondary antibody is designed to recognize the primary antibody's host species (e.g., use an anti-mouse secondary for a primary antibody raised in mouse).[2][4][5] |
| Poor Antibody Storage | Improper storage can lead to a loss of antibody activity. Store antibodies according to the manufacturer's instructions. |
| Epitope Masking by Fixation | The fixation process can sometimes hide the target epitope from the antibody. Consider using an antigen retrieval step to unmask the epitope.[2] |
| Inadequate Permeabilization | For intracellular targets, the cell membrane needs to be permeabilized to allow antibody entry. If staining is for a nuclear protein, ensure a permeabilization step is included.[1] |
| Photobleaching | Although NIR-II dyes are generally more photostable, prolonged exposure to the excitation light can still cause some signal loss. Minimize light exposure and use an anti-fade mounting medium.[6] |
| Incorrect Filter Sets/Imaging Parameters | Confirm that the excitation and emission filters on your imaging system are appropriate for this compound (Excitation max ~808 nm, Emission max ~1055 nm).[7] Adjust gain and exposure settings to optimize signal detection.[8] |
Problem: High Background Staining
High background can obscure the specific signal, making data interpretation difficult. The following table details common causes and remedies.
| Potential Cause | Recommended Solution |
| Antibody Concentration Too High | Excessive primary or secondary antibody concentrations can lead to non-specific binding.[2] Reduce the antibody concentration and consider performing a titration to find the optimal dilution.[9][2] |
| Insufficient Blocking | Inadequate blocking can result in non-specific antibody binding.[5] Increase the blocking incubation time or try a different blocking agent, such as normal serum from the species in which the secondary antibody was raised.[9] |
| Secondary Antibody Cross-Reactivity | The secondary antibody may be cross-reacting with endogenous immunoglobulins in the tissue sample.[9] Run a control with only the secondary antibody to check for non-specific binding.[9][2] Consider using a pre-adsorbed secondary antibody.[2][5] |
| Inadequate Washing | Insufficient washing between antibody incubation steps can leave unbound antibodies, contributing to background. Ensure thorough and sufficient washing steps.[1] |
| Tissue Autofluorescence | Some tissues naturally fluoresce, which can be mistaken for a specific signal.[6] Image an unstained control sample to assess the level of autofluorescence. |
| Drying of the Sample | Allowing the tissue section to dry out at any stage of the staining process can cause non-specific antibody binding and high background. Keep the sample moist throughout the procedure.[1] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in staining?
A1: this compound is a near-infrared II (NIR-II) fluorescent dye.[7] In staining applications, it is typically conjugated to an antibody or another targeting molecule to visualize specific targets within biological samples, both in vitro and in vivo.[7][10] Its emission in the NIR-II window allows for deeper tissue penetration and reduced autofluorescence compared to traditional fluorophores.[10][11]
Q2: What are the optimal excitation and emission wavelengths for this compound?
A2: this compound has an excitation maximum of approximately 808 nm and an emission maximum around 1055 nm.[7]
Q3: Can I use a standard immunofluorescence protocol with a this compound-conjugated antibody?
A3: Yes, a standard immunofluorescence (IF) or immunohistochemistry (IHC) protocol can be adapted for use with a this compound-conjugated antibody. However, you will need an imaging system capable of detecting signals in the NIR-II range.
Q4: How can I be sure my staining is specific?
A4: To ensure the specificity of your staining, it is crucial to include proper controls in your experiment. These include:
-
Isotype Control: An antibody of the same isotype and concentration as your primary antibody but directed against an antigen not present in the sample.
-
Secondary Antibody Only Control: This helps to identify any non-specific binding of the secondary antibody.[2]
-
Unstained Control: This allows you to assess the level of natural autofluorescence in your sample.[6]
Q5: My this compound-conjugated antibody is not working, but it works with other fluorophores. What could be the issue?
A5: If the antibody clone is validated, the issue might lie with the conjugation process or the specific properties of the this compound dye. Ensure that the conjugation protocol did not compromise the antibody's binding affinity. Additionally, confirm that your imaging setup is correctly configured for the NIR-II spectrum.
Experimental Protocols
General Immunofluorescence Protocol for this compound-Conjugated Antibodies (for cultured cells)
-
Cell Preparation: Grow cells on sterile glass coverslips in a petri dish.
-
Fixation: Wash the cells with Phosphate Buffered Saline (PBS) and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding by incubating the cells in a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the this compound-conjugated primary antibody in the blocking buffer to its optimal concentration. Incubate the cells with the primary antibody solution overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Counterstaining (Optional): If a nuclear counterstain is desired, incubate with a suitable dye (e.g., DAPI) according to the manufacturer's instructions.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope equipped for NIR-II imaging.
Visualizations
Caption: A general workflow for an immunofluorescence experiment using a this compound-conjugated antibody.
Caption: A troubleshooting decision tree for addressing common issues in this compound staining.
References
- 1. IF Troubleshooting | Proteintech Group [ptglab.com]
- 2. bma.ch [bma.ch]
- 3. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 4. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 9. Immunohistochemistry Troubleshooting | Antibodies.com [antibodies.com]
- 10. A small-molecule dye for NIR-II imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Near-infrared-II molecular dyes for cancer imaging and surgery - PMC [pmc.ncbi.nlm.nih.gov]
CH1055 Signal-to-Noise Ratio Enhancement: Technical Support Center
Welcome to the technical support center for the CH1055 Kinase Activity Probe. This guide is designed to help you troubleshoot common issues and optimize your experimental conditions to achieve the highest possible signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the this compound probe?
A1: The this compound probe is a novel, cell-permeable fluorescent biosensor designed to detect the activity of Kinase X in living cells. The probe consists of a fluorophore, a quencher, and a Kinase X-specific peptide substrate. In its basal state, the probe is in a conformation that brings the quencher in close proximity to the fluorophore, resulting in low fluorescence. Upon phosphorylation by active Kinase X, the probe undergoes a conformational change that separates the fluorophore from the quencher, leading to a significant increase in fluorescence intensity.
Q2: I am observing very low fluorescence signal after adding the this compound probe. What are the possible causes?
A2: Low fluorescence signal can be due to several factors:
-
Low Kinase X Activity: The target kinase may have low basal activity in your specific cell type or experimental condition. We recommend including a positive control, such as stimulating the cells with a known activator of the Kinase X pathway.
-
Suboptimal Probe Concentration: The concentration of the this compound probe may be too low. Please refer to the recommended concentration range in Table 1 and consider performing a titration to find the optimal concentration for your cell line.
-
Incorrect Filter Sets: Ensure you are using the appropriate excitation and emission filter sets for the this compound probe. The recommended spectral properties are detailed in Table 2.
-
Cell Health Issues: Poor cell health can lead to reduced enzymatic activity. Ensure your cells are healthy and not overly confluent before starting the experiment.
Q3: My background fluorescence is very high, leading to a poor signal-to-noise ratio. How can I reduce the background?
A3: High background fluorescence is a common issue that can be addressed by:
-
Optimizing Probe Concentration: Using a concentration of this compound that is too high can lead to increased non-specific signal. Try reducing the probe concentration.
-
Wash Steps: Include one or two gentle wash steps with pre-warmed imaging buffer after probe loading and before imaging to remove any unbound probe from the extracellular space. Refer to the Experimental Protocol section for details.
-
Phenol Red-Free Media: Phenol red in cell culture media is a known source of background fluorescence. We strongly recommend using phenol red-free media for the duration of the experiment.
-
Autofluorescence of Cells: Some cell types exhibit high intrinsic autofluorescence. To mitigate this, you can acquire an image of unstained cells under the same imaging conditions and use this as a background image for subtraction.
Q4: Can I use the this compound probe for fixed cells or tissue samples?
A4: The this compound probe is specifically designed and validated for use in live cells. The detection mechanism relies on the enzymatic activity of Kinase X, which is not preserved after cell fixation. Using the probe on fixed samples will not yield meaningful results.
Quantitative Data Summary
Table 1: Recommended this compound Probe Concentration and Incubation Times
| Cell Type | Starting Concentration | Incubation Time | Incubation Temperature |
| Adherent Cell Lines (e.g., HeLa, A549) | 5 µM | 30 - 60 minutes | 37°C |
| Suspension Cell Lines (e.g., Jurkat) | 2.5 µM | 20 - 40 minutes | 37°C |
| Primary Neurons | 1 µM | 45 - 75 minutes | 37°C |
Table 2: Spectral Properties and Recommended Filter Sets
| Parameter | Wavelength (nm) | Recommended Filter Set |
| Maximum Excitation | 488 nm | 482/18 nm |
| Maximum Emission | 515 nm | 520/28 nm |
Experimental Protocols
Detailed Protocol for this compound Loading and Imaging in Adherent Cells
-
Cell Plating: Plate cells on a glass-bottom dish or chamber slide suitable for fluorescence microscopy. Allow cells to adhere and reach 70-80% confluency.
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. On the day of the experiment, dilute the this compound stock solution to the desired final concentration (e.g., 5 µM) in a serum-free, phenol red-free imaging buffer (e.g., HBSS).
-
Probe Loading: Remove the culture medium from the cells. Wash once with the imaging buffer. Add the this compound working solution to the cells and incubate at 37°C for 30-60 minutes.
-
Wash Step: After incubation, gently aspirate the loading solution. Wash the cells twice with pre-warmed imaging buffer to remove any unbound probe.
-
Imaging: Add fresh imaging buffer to the cells. Proceed with live-cell imaging using a fluorescence microscope equipped with the appropriate filter sets (see Table 2).
-
Positive Control (Optional): To confirm probe functionality, treat the cells with a known activator of the Kinase X pathway and acquire images at different time points to observe the change in fluorescence intensity.
Visualizations
Caption: Mechanism of the this compound probe activation by Kinase X.
Caption: Standard experimental workflow for using the this compound probe.
Caption: Decision tree for troubleshooting low signal-to-noise ratio.
CH1055 In Vivo Imaging Technical Support Center
Welcome to the technical support center for CH1055, a near-infrared II (NIR-II) fluorescent dye for in vivo imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound in vivo imaging experiments.
Issue 1: Low or No Fluorescence Signal
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | Store this compound solid at -20°C to -80°C and protect from light. For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.[1][2] Avoid repeated freeze-thaw cycles. |
| Poor Conjugation Efficiency | Ensure the antibody or protein to be conjugated is pure (>95%) and free of interfering substances like BSA, glycine, or Tris buffer. Optimize the molar ratio of this compound-NHS ester to the protein. A typical starting point is a 10:1 to 15:1 molar excess of the dye.[3][] |
| Suboptimal Imaging Parameters | Use an imaging system equipped with a sensitive InGaAs camera for the NIR-II window. Optimize exposure time and binning settings to enhance signal detection. For initial imaging, try a moderate binning (e.g., 4x4) and a short exposure time (e.g., 5-30 seconds). If the signal is weak, increase binning and exposure time. |
| Low Probe Concentration at Target Site | Verify the expression of the target molecule in your model. Increase the injected dose of the this compound conjugate, but be mindful of potential toxicity at very high concentrations. |
| Incorrect Excitation/Emission Filters | Ensure you are using the correct filter set for this compound (Excitation: ~808 nm, Emission: >1000 nm long-pass filter).[1] |
| Photobleaching | Minimize the exposure of the probe to the excitation light before and during imaging. Use the lowest possible laser power that provides an adequate signal.[5] |
Issue 2: High Background Signal or Low Signal-to-Noise Ratio (SNR)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Autofluorescence from Animal Diet | Switch animals to an alfalfa-free diet for at least one week prior to imaging to reduce gut autofluorescence in the NIR-I region, which can sometimes extend into the NIR-II window. |
| Non-specific Probe Accumulation | If using a conjugated probe, assess the biodistribution of unconjugated this compound to understand its intrinsic clearance profile. Ensure proper purification of the conjugate to remove unconjugated dye. |
| Suboptimal Imaging Window | Image at later time points to allow for the clearance of unbound probe from circulation and non-target tissues. This compound is known for its rapid renal clearance.[1][6] |
| Inadequate Image Processing | Use appropriate background subtraction algorithms during image analysis. |
Issue 3: Image Artifacts
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Movement of the Animal | Ensure the animal is properly anesthetized and secured during image acquisition to prevent motion blur. |
| Uneven Illumination | Check the alignment of the excitation source in your imaging system to ensure uniform illumination across the field of view. |
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound?
A1: this compound is a near-infrared II (NIR-II) fluorescent dye with the following properties:
| Property | Value |
|---|---|
| Excitation Wavelength | ~808 nm[1] |
| Emission Wavelength | ~1055 nm[1] |
| Molecular Weight | ~970 Da[1] |
| Quantum Yield | ~0.3% (for PEGylated this compound)[1] |
| Clearance Pathway | Primarily renal excretion[1][6] |
Q2: How should I store this compound and its conjugates?
A2: Unconjugated this compound solid should be stored at -20°C to -80°C, protected from light. Stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C.[1][2] For this compound-conjugated proteins, it is generally recommended to store them at 4°C for short-term use or at -20°C or -80°C in aliquots for long-term storage, often with a cryoprotectant like glycerol. Avoid repeated freeze-thaw cycles.
Q3: What is a typical dose for in vivo imaging with a this compound conjugate?
A3: The optimal dose will depend on the specific conjugate, animal model, and target. A starting point for a this compound-affibody conjugate in mice has been reported to be around 60 µg per mouse.[7] It is recommended to perform a dose-response study to determine the optimal dose for your specific application.
Q4: Is this compound toxic?
A4: this compound has a low molecular weight, which allows for rapid renal clearance (~90% excreted within 24 hours).[1][8] This rapid excretion minimizes the risk of long-term accumulation and associated toxicity. However, as with any exogenous agent, it is advisable to perform toxicity studies for your specific conjugate and application.
Q5: Can I use this compound for quantitative in vivo imaging?
A5: While NIR-II imaging with this compound offers a high signal-to-background ratio, quantitative analysis can be challenging due to factors like tissue scattering and absorption. For quantitative biodistribution studies, it is recommended to perform ex vivo analysis of organs and create a calibration curve to correlate fluorescence intensity with the concentration of the probe.
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound-NHS Ester to an Antibody
This protocol is a general guideline and may require optimization for your specific antibody.
Materials:
-
This compound-NHS ester
-
Antibody (free of BSA, glycine, and other amine-containing stabilizers)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Antibody Preparation:
-
If necessary, purify the antibody to remove any interfering substances.
-
Buffer exchange the antibody into the Reaction Buffer.
-
Adjust the antibody concentration to 2-5 mg/mL.
-
-
This compound-NHS Ester Preparation:
-
Allow the vial of this compound-NHS ester to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mg/mL stock solution of this compound-NHS ester in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Add the this compound-NHS ester solution to the antibody solution while gently vortexing. The molar ratio of dye to antibody should be optimized, but a starting point of 10:1 to 15:1 is recommended.[3][]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the this compound-antibody conjugate from unconjugated dye using a pre-equilibrated purification column.
-
Elute the conjugate with PBS.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~808 nm (for this compound).
-
Protocol 2: In Vivo Imaging of a this compound-Conjugate in a Tumor-Bearing Mouse
Materials:
-
This compound-conjugated probe
-
Tumor-bearing mouse model
-
Anesthesia (e.g., isoflurane)
-
NIR-II in vivo imaging system with an InGaAs camera
-
808 nm laser excitation source
-
1000 nm long-pass emission filter
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane.
-
If necessary, remove fur from the imaging area to reduce light scattering.
-
-
Probe Administration:
-
Inject the this compound-conjugated probe intravenously (e.g., via the tail vein). The injection volume and dose should be optimized for your experiment.
-
-
Image Acquisition:
-
Place the anesthetized mouse in the imaging chamber.
-
Acquire images at various time points post-injection (e.g., 1, 6, 24, and 48 hours) to determine the optimal imaging window for tumor-to-background contrast.
-
Use an 808 nm excitation laser and a >1000 nm long-pass filter to collect the emission signal.
-
Optimize acquisition parameters (exposure time, binning) to achieve a good signal-to-noise ratio.
-
-
Image Analysis:
-
Use the imaging software to draw regions of interest (ROIs) over the tumor and a background region (e.g., muscle).
-
Calculate the tumor-to-background ratio (TBR) by dividing the mean fluorescence intensity of the tumor ROI by that of the background ROI.
-
Quantitative Data
Table 1: Tumor-to-Background Ratios of this compound-Affibody in a Mouse Model
| Time Post-Injection | Tumor-to-Normal Tissue Ratio (Targeting) | Tumor-to-Normal Tissue Ratio (Blocking) |
| 1 hour | ~3.5 | ~1.5 |
| 2 hours | ~4.5 | ~1.5 |
| 4 hours | ~5.0 | ~1.5 |
| 6 hours | ~5.5 | ~1.5 |
Data is estimated from graphical representations in the cited literature and is for illustrative purposes.[7]
Table 2: General Biodistribution Profile of Small Molecule NIR-II Dyes with Rapid Renal Clearance (Illustrative)
| Organ | % Injected Dose per Gram (%ID/g) at 2 hours p.i. | % Injected Dose per Gram (%ID/g) at 24 hours p.i. |
| Blood | High | Low |
| Kidneys | High | Low |
| Liver | Moderate | Low |
| Spleen | Low | Very Low |
| Lungs | Low | Very Low |
| Tumor (if targeted) | Moderate to High | Moderate to High |
This table provides a generalized and illustrative biodistribution pattern for small molecule NIR-II dyes with rapid renal clearance like this compound. Actual values will vary depending on the specific conjugate and experimental conditions.
Mandatory Visualizations
Caption: Experimental workflow for this compound-antibody conjugation and in vivo imaging.
Caption: Troubleshooting workflow for common issues in this compound in vivo imaging.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. Clearance pathways of near-infrared-II contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
CH1055 probe stability in biological media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and stability of the CH1055 near-infrared (NIR-II) fluorescent probe in biological media.
Frequently Asked Questions (FAQs)
Q1: What is the this compound probe and what are its primary applications?
A1: this compound is a near-infrared II (NIR-II) fluorescent dye with an excitation wavelength of approximately 808 nm and an emission wavelength of around 1055 nm.[1] It is primarily used as a fluorescent probe for in vivo and ex vivo imaging due to its deep tissue penetration and high signal-to-background ratio. This compound can be conjugated with antibodies, peptides, or other ligands for targeted imaging of specific biological structures, such as tumors or areas of cartilage degeneration.[2][3]
Q2: What are the recommended storage conditions for the this compound probe?
A2: For long-term stability, stock solutions of the this compound probe should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q3: Is the this compound probe stable in aqueous solutions?
A3: While this compound is soluble in aqueous solutions, some aggregation-induced emission (AIE) luminogens can exhibit altered fluorescent properties in aqueous environments.[4][5] For some applications, formulation into nanoparticles or conjugation with hydrophilic molecules like polyethylene glycol (PEG) can improve stability and biocompatibility.
Q4: How does the stability of this compound compare to other fluorescent probes?
A4: While direct comparative stability data in various biological media is limited, studies have shown that some NIR-II probes, a class to which this compound belongs, can offer good photostability. The specific stability will depend on the experimental conditions.
Q5: Can I use the this compound probe for live-cell imaging?
A5: Yes, the this compound probe can be used for live-cell imaging. However, as with any fluorescent probe, it is important to optimize the concentration and incubation time to minimize potential cytotoxicity and phototoxicity.
Troubleshooting Guides
Problem 1: Low or No Fluorescent Signal
| Possible Cause | Troubleshooting Steps |
| Probe Degradation | Ensure the probe has been stored correctly at -20°C or -80°C and protected from light.[1] Avoid multiple freeze-thaw cycles by preparing single-use aliquots. |
| Incorrect Filter Sets | Verify that the excitation and emission filters on your imaging system are appropriate for the spectral characteristics of this compound (Excitation ~808 nm, Emission ~1055 nm).[1] |
| Low Probe Concentration | Optimize the probe concentration by performing a titration experiment to find the optimal signal-to-noise ratio. |
| Photobleaching | Minimize the exposure time and excitation light intensity during image acquisition. Consider using an anti-fade mounting medium for fixed samples. |
| Quenching | The biological environment can sometimes quench fluorescence. See the "Fluorescence Quenching" section below for more details. |
Problem 2: High Background Signal
| Possible Cause | Troubleshooting Steps |
| Autofluorescence | Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a lower wavelength excitation or spectral unmixing if your imaging software supports it. |
| Probe Aggregation | Aggregation of the probe can lead to non-specific signals. Ensure the probe is fully dissolved in a suitable solvent before diluting in your biological medium. Sonication may help to break up aggregates. |
| Non-specific Binding | If using a conjugated this compound probe, ensure that appropriate blocking steps are included in your protocol to prevent non-specific binding of the targeting moiety. |
Problem 3: Signal Fades Quickly (Photobleaching)
| Possible Cause | Troubleshooting Steps |
| High Excitation Power | Reduce the laser power or illumination intensity to the lowest level that provides an adequate signal. |
| Long Exposure Times | Use the shortest possible exposure time for image acquisition. |
| Repetitive Imaging | Limit the number of exposures on the same field of view. |
| Oxygen Presence | For fixed samples, use an antifade mounting medium that contains an oxygen scavenger. |
Experimental Protocols
General Protocol for Staining Live Cells with this compound Probe
This is a general guideline; specific concentrations and incubation times should be optimized for your cell type and experimental conditions.
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish or plate.
-
Probe Preparation: Prepare a stock solution of the this compound probe in a suitable solvent (e.g., DMSO). Dilute the stock solution to the final working concentration in your cell culture medium. The final concentration should be determined empirically but can range from 1 to 10 µM.
-
Staining: Remove the existing cell culture medium and replace it with the medium containing the this compound probe.
-
Incubation: Incubate the cells for a predetermined period (e.g., 15-60 minutes) at 37°C, protected from light.
-
Washing: Gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or cell culture medium to remove any unbound probe.
-
Imaging: Image the cells using a fluorescence microscope equipped with the appropriate NIR-II filter set.
Protocol for Ex Vivo Tissue Staining with this compound Probe
This protocol is a general guide for staining tissue sections.
-
Tissue Preparation: Prepare fresh or frozen tissue sections on microscope slides.
-
Probe Dilution: Dilute the this compound probe to the desired concentration in a suitable buffer (e.g., PBS).
-
Staining: Apply the diluted probe solution to the tissue section, ensuring complete coverage.
-
Incubation: Incubate the slides in a humidified chamber for a specific duration (e.g., 30-60 minutes) at room temperature, protected from light.
-
Washing: Gently wash the slides three times with PBS to remove the unbound probe.
-
Mounting: Mount the slides with an appropriate mounting medium.
-
Imaging: Image the tissue sections using a fluorescence microscope or slide scanner equipped for NIR-II imaging.
Data Presentation
Table 1: Physicochemical Properties of this compound Probe
| Property | Value | Reference |
| Excitation Wavelength | ~808 nm | [1] |
| Emission Wavelength | ~1055 nm | [1] |
| Molecular Weight | ~970 Da | [1] |
Mandatory Visualization
Caption: Troubleshooting workflow for this compound probe imaging experiments.
Caption: General experimental workflow for using the this compound probe.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A NIR-II fluorescent probe for articular cartilage degeneration imaging and osteoarthritis detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An AIE-Active NIR Fluorescent Probe with Good Water Solubility for the Detection of Aβ1–42 Aggregates in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aggregation-induced emission mechanism-enable fluorescent probes base on benzothiazine for detecting hypochlorous acid in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Modifying CH1055 for Enhanced Quantum Yield
Welcome to the technical support center for the modification and characterization of the near-infrared II (NIR-II) fluorescent dye, CH1055. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the quantum yield of this compound and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic photophysical properties?
This compound is a near-infrared II (NIR-II) fluorescent dye with a donor-acceptor-donor (D-A-D) structure, specifically based on a benzobis(1,2,5-thiadiazole) core.[1] It is known for its emission in the NIR-II window, which allows for deeper tissue penetration and reduced autofluorescence in biological imaging.[2][3] Key properties are summarized in the table below.
Q2: Why is the quantum yield of this compound low in aqueous solutions and how can it be improved?
The quantum yield of this compound, particularly when derivatized with PEG for water solubility (this compound-PEG), is relatively low (approximately 0.3% in aqueous solution).[1] This is a common challenge for many NIR-II organic dyes due to increased non-radiative decay pathways in aqueous environments.[3] Several strategies can be employed to enhance the quantum yield:
-
Sulfonation: Introducing sulfonic acid groups can improve water solubility and has been shown to increase the fluorescence of this compound derivatives, such as in the case of the sulfonated analogue CH-4T which exhibited a significant fluorescence increase when complexed with bovine serum albumin.[1]
-
PEGylation: While primarily for solubility, the length and nature of the polyethylene glycol (PEG) chain can influence the dye's microenvironment and potentially its quantum yield.
-
Bioconjugation: Conjugating this compound to macromolecules like antibodies or affibodies can restrict the dye's conformational flexibility, which can reduce non-radiative decay and enhance fluorescence.
-
Encapsulation: Incorporating this compound into nanoparticles or micelles can shield it from the aqueous environment and reduce aggregation-caused quenching, thereby improving its quantum yield.
Q3: What are the key considerations when modifying the this compound structure?
When planning modifications to the this compound core, it is important to consider the following:
-
Site of Modification: this compound possesses modifiable sites that allow for the attachment of functional groups to improve water solubility, biocompatibility, or for conjugation to targeting moieties.[4] The specific site of modification can impact the dye's electronic properties and, consequently, its quantum yield.
-
Purity of Starting Materials: The purity of this compound and all reagents is critical for successful and reproducible modifications. Impurities can lead to side reactions and quenching of fluorescence.
-
Reaction Conditions: Optimization of reaction parameters such as solvent, temperature, pH, and reaction time is crucial for achieving the desired modification without degrading the dye.
-
Purification of the Final Product: Proper purification is essential to remove unreacted starting materials and byproducts that can interfere with photophysical measurements and biological applications.
Troubleshooting Guides
Low Quantum Yield After Modification
| Symptom | Possible Cause | Troubleshooting Steps |
| Significantly lower than expected quantum yield | Impurities in the final product | - Re-purify the modified dye using appropriate chromatographic techniques (e.g., HPLC, size-exclusion chromatography). - Characterize the purified product thoroughly (e.g., via mass spectrometry and NMR) to confirm its identity and purity. |
| Aggregation of the dye in the measurement solvent | - Measure the absorption spectrum at different concentrations to check for changes in spectral shape, which can indicate aggregation. - Use a different solvent or add surfactants to disrupt aggregates. - For bioconjugates, ensure optimal buffer conditions (pH, ionic strength) to prevent protein aggregation. | |
| Photodegradation of the dye | - Minimize exposure of the dye to light during synthesis, purification, and storage. - Use photostability assays to assess the dye's stability under the measurement conditions. | |
| Incorrect measurement parameters | - Ensure the absorbance of the sample at the excitation wavelength is within the linear range (typically < 0.1) to avoid inner filter effects. - Use a well-characterized reference standard with a known quantum yield in the same spectral region (e.g., IR-26 for NIR-II). - Verify the calibration and spectral correction of the fluorometer. |
Issues with Bioconjugation
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conjugation efficiency | Inactive dye or biomolecule | - Confirm the reactivity of the functional groups on both the dye and the biomolecule. - For NHS ester reactions, ensure the dye is fresh and has been stored under anhydrous conditions. - For maleimide reactions, ensure the biomolecule has free and accessible thiol groups. |
| Suboptimal reaction conditions | - Optimize the pH of the reaction buffer (typically pH 8.0-9.0 for NHS ester reactions and pH 6.5-7.5 for maleimide reactions). - Adjust the molar ratio of dye to biomolecule. - Increase the reaction time or temperature if necessary, while monitoring for potential degradation. | |
| Precipitation during conjugation | Poor solubility of the dye-conjugate | - Perform the reaction in a buffer containing a co-solvent (e.g., DMSO, DMF) to improve the solubility of the dye. - Ensure the final concentration of the organic solvent is compatible with the stability of the biomolecule. |
| Loss of biomolecule activity after conjugation | Modification of critical functional residues | - Use site-specific conjugation methods to target residues away from the active site of the biomolecule. - Reduce the molar ratio of the dye to the biomolecule to decrease the degree of labeling. |
Data Presentation
Photophysical Properties of this compound and Derivatives
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (%) | Solvent/Medium | Reference |
| This compound | ~808 | ~1055 | N/A | N/A | [5] |
| This compound-PEG | ~808 | ~1050 | 0.3 | Aqueous solution | [1] |
| CH-4T (sulfonated) | N/A | N/A | 50-fold increase with BSA | Bovine Serum Albumin | [1] |
N/A: Not Available in the searched literature.
Experimental Protocols
Protocol 1: General Procedure for Sulfonation of this compound
This protocol is a general guideline for the sulfonation of aromatic compounds and should be optimized for this compound.
Materials:
-
This compound
-
Fuming sulfuric acid (oleum) or concentrated sulfuric acid
-
Anhydrous reaction solvent (e.g., dichloromethane)
-
Ice bath
-
Stir plate and stir bar
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Purification setup (e.g., HPLC)
Procedure:
-
Dissolve this compound in the anhydrous reaction solvent in a round-bottom flask equipped with a stir bar.
-
Cool the flask in an ice bath.
-
Slowly add fuming sulfuric acid or concentrated sulfuric acid dropwise to the stirred solution. The reaction is exothermic and should be controlled carefully.
-
Allow the reaction to stir at a controlled temperature (e.g., 0°C to room temperature) for a specified time (e.g., 1-4 hours). Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Once the reaction is complete, carefully quench the reaction by slowly adding the reaction mixture to a chilled quenching solution.
-
Extract the sulfonated product into an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using a suitable chromatographic method (e.g., reverse-phase HPLC) to obtain the pure sulfonated this compound derivative.
Protocol 2: PEGylation of this compound using NHS Ester Chemistry
This protocol describes the conjugation of an amine-terminated PEG to a carboxylic acid-functionalized this compound via NHS ester chemistry.
Materials:
-
Carboxylic acid-functionalized this compound
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Amine-terminated PEG (PEG-NH2)
-
Anhydrous DMF or DMSO
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Purification setup (e.g., size-exclusion chromatography)
Procedure:
-
Activation of this compound:
-
Dissolve carboxylic acid-functionalized this compound, NHS, and DCC (or EDC) in anhydrous DMF or DMSO.
-
Stir the reaction mixture at room temperature for several hours to form the this compound-NHS ester.
-
-
PEGylation Reaction:
-
Dissolve PEG-NH2 in the reaction buffer.
-
Add the activated this compound-NHS ester solution to the PEG-NH2 solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.
-
-
Purification:
-
Purify the this compound-PEG conjugate by size-exclusion chromatography to remove unreacted PEG and small molecules.
-
Characterize the purified product by UV-Vis spectroscopy and mass spectrometry.
-
Protocol 3: Quantum Yield Measurement (Relative Method)
This protocol outlines the measurement of the fluorescence quantum yield of a modified this compound derivative relative to a standard (e.g., IR-26).
Materials:
-
Modified this compound sample
-
Reference standard with a known quantum yield in the NIR-II range (e.g., IR-26 in a suitable solvent)
-
Spectrofluorometer with a detector sensitive in the NIR-II region (e.g., InGaAs detector)
-
UV-Vis spectrophotometer
-
Cuvettes with a 1 cm path length
-
Solvent (e.g., the same solvent for both sample and standard)
Procedure:
-
Prepare a series of dilutions of both the modified this compound and the reference standard in the chosen solvent.
-
Measure the absorbance of each dilution at the excitation wavelength using the UV-Vis spectrophotometer. The absorbance values should be in the range of 0.01 to 0.1 to minimize inner filter effects.
-
Measure the fluorescence emission spectra of each dilution using the spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference standard. The plots should be linear.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_ref * (Slope_sample / Slope_ref) * (n_sample^2 / n_ref^2)
Where:
-
Φ_ref is the quantum yield of the reference standard.
-
Slope_sample and Slope_ref are the slopes of the linear fits from the plots of integrated fluorescence intensity versus absorbance for the sample and reference, respectively.
-
n_sample and n_ref are the refractive indices of the solvents used for the sample and reference, respectively (if they are different).
-
Visualizations
Caption: General workflow for modifying this compound to improve its quantum yield.
Caption: Key factors influencing the quantum yield of this compound.
References
- 1. Ch12: Aromatic sulfonation [chem.ucalgary.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Recent Progress in Second Near-Infrared (NIR-II) Fluorescence Imaging in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. EAS-Sulfonation | OpenOChem Learn [learn.openochem.org]
Validation & Comparative
A Head-to-Head Comparison of CH1055 and ICG for In Vivo Imaging: A Guide for Researchers
For researchers, scientists, and drug development professionals at the forefront of in vivo imaging, the choice of a near-infrared (NIR) fluorophore is a critical decision that significantly impacts experimental outcomes. This guide provides an objective comparison of two prominent dyes: the novel NIR-II fluorophore, CH1055, and the clinically established NIR-I agent, Indocyanine Green (ICG). By presenting quantitative data, detailed experimental protocols, and illustrative diagrams, this document aims to equip researchers with the necessary information to select the optimal imaging agent for their specific preclinical and translational research needs.
Executive Summary
Indocyanine Green (ICG) has long been the gold standard for in vivo NIR fluorescence imaging, benefiting from its clinical approval and extensive use. However, its application is hampered by limitations such as suboptimal signal-to-background ratios, rapid clearance, and emission in the NIR-I window, which is subject to greater tissue scattering and autofluorescence. The emergence of this compound, a small-molecule dye operating in the NIR-II window (1000-1700 nm), offers a promising alternative. This compound exhibits superior optical properties, including deeper tissue penetration and higher resolution, coupled with a favorable pharmacokinetic profile characterized by rapid renal excretion. This guide demonstrates that while ICG remains a valuable tool, this compound presents significant advantages for high-contrast, deep-tissue in vivo imaging.
Data Presentation: Quantitative Comparison of this compound and ICG
The following tables summarize the key photophysical and pharmacokinetic properties of this compound and ICG, compiled from various studies. These quantitative data provide a direct comparison to aid in the selection of the appropriate dye for specific in vivo imaging applications.
Table 1: Photophysical Properties
| Property | This compound | Indocyanine Green (ICG) |
| Spectral Range | NIR-II | NIR-I |
| Excitation Max (λex) | ~808 nm[1] | ~780 nm in plasma[2] |
| Emission Max (λem) | ~1055 nm[1] | ~820 nm in plasma[3] |
| Quantum Yield (Φ) | High (when complexed with protein)[4] | Low, solvent and concentration dependent[5] |
| Photostability | Generally higher than ICG | Prone to photobleaching, unstable in aqueous solutions[6][7][8][9][10][11][12] |
| Molecular Weight | ~970 Da[13] | ~775 Da |
Table 2: In Vivo Performance and Pharmacokinetics
| Property | This compound | Indocyanine Green (ICG) |
| Circulation Half-life | Rapid clearance | Short, ~2-4 minutes[14][15] |
| Excretion Route | Primarily renal (~90% within 24h)[13] | Primarily hepatic[14] |
| Tumor-to-Background Ratio (TBR) | Superior, enabling high-contrast imaging[16] | Lower, can be limited by background signal |
| Tissue Penetration | Deeper, up to ~40µm[17] | More limited due to NIR-I emission |
| Bioconjugation | Readily modifiable for targeted imaging[17][18] | Can be conjugated, but stability is a concern |
| Clinical Approval | For research use only | FDA-approved for specific clinical applications |
Key Experimental Protocols
Detailed methodologies are crucial for reproducible in vivo imaging studies. Below are representative protocols for tumor imaging in mouse models using this compound and ICG.
Protocol 1: Targeted Tumor Imaging with this compound-Affibody Conjugate
This protocol describes the use of this compound conjugated to an anti-EGFR Affibody for targeted imaging of squamous cell carcinoma xenografts in mice.
1. Animal Model:
-
Athymic nude mice (nu/nu) are subcutaneously inoculated with SAS (squamous cell carcinoma) cells, which have high EGFR expression. Tumors are allowed to grow to a suitable size (e.g., 5-10 mm in diameter).
2. Imaging Agent Preparation and Administration:
-
Synthesize the this compound-Affibody conjugate as described in the literature[16].
-
Reconstitute the lyophilized conjugate in sterile phosphate-buffered saline (PBS).
-
Administer a dose of 60 µg of the this compound-Affibody conjugate intravenously (i.v.) via the tail vein. For blocking studies, a co-injection of the conjugate with an excess of unconjugated Affibody can be performed.
3. In Vivo Fluorescence Imaging:
-
Anesthetize the mice using isoflurane (2-5% for induction, 1-2.5% for maintenance)[19].
-
Place the mouse on the imaging stage of a NIR-II imaging system.
-
Acquire images at various time points post-injection (e.g., 1h, 6h, 24h) using an 808 nm laser for excitation and a long-pass filter (e.g., 1000 nm) to collect the emission signal.
-
Maintain the animal's body temperature using a heating pad throughout the imaging session.
4. Data Analysis:
-
Draw regions of interest (ROIs) over the tumor and adjacent normal tissue.
-
Calculate the tumor-to-background ratio (TBR) by dividing the mean fluorescence intensity of the tumor ROI by that of the normal tissue ROI.
Protocol 2: General Tumor Imaging with ICG
This protocol outlines a general procedure for imaging solid tumors using the enhanced permeability and retention (EPR) effect with ICG.
1. Animal Model:
-
Use a suitable mouse model with solid tumors (e.g., syngeneic flank tumor models).
2. Imaging Agent Preparation and Administration:
-
Dissolve ICG powder in sterile water for injection.
-
Administer ICG intravenously at a dose of 5-10 mg/kg.
3. In Vivo Fluorescence Imaging:
-
Anesthetize the mouse as described in the this compound protocol.
-
Use a NIR-I imaging system with an appropriate excitation source (e.g., ~780 nm) and emission filter (e.g., ~820 nm).
-
Acquire images at different time points, with peak tumor accumulation often observed around 24 hours post-injection.
4. Data Analysis:
-
Calculate the TBR as described for the this compound protocol.
Mandatory Visualizations
To further clarify key concepts and workflows, the following diagrams have been generated using the DOT language.
Caption: General experimental workflow for in vivo fluorescence imaging.
Caption: Mechanism of targeted in vivo fluorescence imaging.
Caption: The Enhanced Permeability and Retention (EPR) effect for passive tumor targeting.
Conclusion
The selection of a fluorescent dye for in vivo imaging is a critical determinant of experimental success. While ICG has a long-standing history of use and clinical approval, its inherent limitations in the NIR-I window are being addressed by the development of novel NIR-II fluorophores. This compound emerges as a powerful alternative, offering deeper tissue penetration, higher contrast, and a favorable safety profile due to its rapid renal clearance. For researchers aiming to push the boundaries of in vivo imaging, particularly in deep-seated tumor models and applications requiring high temporal and spatial resolution, this compound represents a significant advancement. This guide provides the foundational data and protocols to enable an informed decision, ultimately contributing to the generation of more robust and translatable preclinical imaging data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Intradermal Indocyanine Green for In Vivo Fluorescence Laser Scanning Microscopy of Human Skin: A Pilot Study | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. A high quantum yield molecule-protein complex fluorophore for near-infrared II imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metal-enhanced emission from indocyanine green: a new approach to in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Fluorescence Decay Kinetics of Indocyanine Green Monomers and Aggregates in Brain Tumor Model In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photobleaching Kinetics and Effect of Solvent in the Photophysical Properties of Indocyanine Green for Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enhanced photostability of ICG in close proximity to gold colloids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photostability and thermal stability of indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancing the Stability and Photothermal Conversion Efficiency of ICG by Pillar[5]arene-Based Host-Guest Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stabilization of indocyanine green dye in polymeric micelles for NIR-II fluorescence imaging and cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. Indocyanine green: An old drug with novel applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. jk-sci.com [jk-sci.com]
- 18. US20160244614A1 - Small molecule dye for molecular imaging and photothermal therapy - Google Patents [patents.google.com]
- 19. research.charlotte.edu [research.charlotte.edu]
A Comparative Guide to CH1055: A Small-Molecule NIR-II Dye for In Vivo Imaging
In the rapidly advancing field of in vivo imaging, the second near-infrared (NIR-II) window (1000-1700 nm) offers significant advantages over traditional visible and NIR-I imaging, including deeper tissue penetration, reduced autofluorescence, and higher spatial resolution. CH1055 is a promising small-molecule NIR-II fluorescent dye that has garnered attention for its favorable pharmacokinetic profile and impressive imaging capabilities. This guide provides a comprehensive comparison of this compound with other small-molecule NIR-II dyes, supported by available experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal imaging agent for their needs.
Performance Comparison of NIR-II Dyes
This compound has emerged as a significant advancement in small-molecule NIR-II dyes, primarily due to its rapid excretion profile and bright fluorescence. Below is a comparison of this compound with other commonly used or emerging NIR-II dyes.
| Property | This compound | Indocyanine Green (ICG) | IRDye 800CW | Other Emerging Dyes (e.g., Aza-BODIPY dyes) |
| Molecular Weight | ~970 Da | ~775 Da | ~1073 Da | Varies |
| Excitation Max | ~808 nm | ~780 nm | ~774 nm | Varies (often in NIR-I) |
| Emission Max | ~1055 nm | Emits in both NIR-I and NIR-II, with a tail extending into the NIR-II window. | ~790 nm (primarily NIR-I) | Varies (designed for NIR-II emission) |
| Quantum Yield | Data not consistently reported in comparative studies. | Low in the NIR-II region. | High in the NIR-I region. | Can be high, with some AIEgens reaching up to 10.4% (absolute). |
| Photostability | Generally considered to have good photostability for in vivo imaging. | Known to have poor photostability. | Good photostability in the NIR-I range. | Varies by specific dye. |
| Key Advantage | Rapid renal excretion (~90% in 24h), leading to low toxicity and high tumor-to-background ratios. | FDA-approved for clinical use. | Well-established for NIR-I imaging with good commercial availability. | Tunable properties and potential for high quantum yields. |
| Key Disadvantage | Limited commercial availability and fewer published direct comparative studies with other dedicated NIR-II dyes. | Low quantum yield in NIR-II, poor photostability, and hepatobiliary clearance. | Primarily a NIR-I dye, limiting deep tissue imaging. | Often in preclinical development with limited long-term toxicity data. |
In Vivo Imaging Performance
This compound has demonstrated superior performance in various in vivo imaging applications compared to the clinically approved NIR-I dye, ICG.
| Application | This compound | Indocyanine Green (ICG) |
| Lymphatic Imaging | Outperformed ICG in resolving mouse lymphatic vasculature and for sentinel lymph node mapping. | Lower resolution and signal-to-background ratio compared to this compound. |
| Tumor Imaging | When PEGylated, shows high passive uptake in brain tumors, allowing for imaging at depths of ~4 mm. When conjugated to anti-EGFR Affibody, it allows for targeted molecular imaging with a high tumor-to-background ratio. | Can be used for tumor imaging, but its high plasma protein binding and hepatobiliary clearance can lead to high background signals. |
| Renal Clearance | Rapidly cleared through the kidneys, minimizing long-term accumulation and toxicity. | Primarily cleared by the liver. |
Experimental Protocols
In Vivo NIR-II Fluorescence Imaging of Tumor-Bearing Mice
This protocol outlines a general procedure for in vivo imaging using a small-molecule NIR-II dye like this compound.
1. Animal Model:
-
Nude mice (e.g., BALB/c nude) are typically used.
-
Tumor cells (e.g., U87MG glioblastoma cells) are subcutaneously injected into the desired location (e.g., the flank or shoulder).
-
Tumors are allowed to grow to a suitable size (e.g., 5-10 mm in diameter) before imaging.
2. Probe Preparation and Injection:
-
Dissolve the NIR-II dye (e.g., PEGylated this compound) in a biocompatible solvent such as sterile phosphate-buffered saline (PBS).
-
The concentration of the dye solution should be optimized based on the specific dye and imaging system.
-
Administer the dye solution to the mice via intravenous (tail vein) injection. The volume and concentration will depend on the mouse's weight and the specific experimental goals.
3. In Vivo Imaging:
-
Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).
-
Place the mouse on the imaging stage of a NIR-II imaging system.
-
The imaging system should be equipped with:
-
A laser for excitation at the appropriate wavelength (e.g., 808 nm).
-
A long-pass filter to collect fluorescence in the NIR-II window (e.g., >1000 nm).
-
A sensitive InGaAs camera to detect the NIR-II signal.
-
-
Acquire images at various time points post-injection (e.g., 1h, 6h, 24h) to monitor the biodistribution and tumor accumulation of the dye.
-
Maintain the body temperature of the anesthetized mouse using a heating pad.
4. Data Analysis:
-
Use imaging software to quantify the fluorescence intensity in the tumor and surrounding normal tissue.
-
Calculate the tumor-to-background ratio (TBR) at different time points to assess the imaging contrast.
Biodistribution Study
1. Animal Groups:
-
Prepare several groups of tumor-bearing mice to be euthanized at different time points post-injection of the NIR-II dye.
2. Euthanasia and Organ Collection:
-
At each designated time point (e.g., 1h, 6h, 24h), euthanize a group of mice.
-
Carefully dissect and collect major organs and tissues of interest (e.g., tumor, liver, kidneys, spleen, lungs, heart, muscle).
3. Ex Vivo Imaging:
-
Arrange the collected organs in a petri dish and image them using the NIR-II imaging system.
-
Quantify the fluorescence intensity in each organ to determine the biodistribution of the dye.
4. Data Analysis:
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ to quantitatively assess the dye's distribution and clearance.
Experimental Workflow and Logical Relationships
The following diagram illustrates the typical workflow for in vivo NIR-II fluorescence imaging.
Signaling Pathways and Molecular Targeting
While this compound can be used for passive tumor imaging through the enhanced permeability and retention (EPR) effect, its true potential is unlocked when conjugated to a targeting moiety. The diagram below illustrates the concept of targeted molecular imaging.
A Comparative Guide to CH1055 for Targeted Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CH1055, a near-infrared II (NIR-II) fluorescent dye, with the clinically approved near-infrared I (NIR-I) dye, Indocyanine Green (ICG), for targeted imaging applications. The comparison is supported by experimental data and detailed methodologies to assist researchers in selecting the appropriate imaging agent for their specific needs.
At a Glance: this compound vs. ICG for Targeted Imaging
| Feature | This compound | Indocyanine Green (ICG) |
| Imaging Window | Near-Infrared II (NIR-II; 1000-1700 nm) | Near-Infrared I (NIR-I; 700-900 nm) |
| Tissue Penetration | Deeper penetration due to reduced light scattering and absorption | Shallower penetration compared to NIR-II |
| Signal-to-Background Ratio | Generally higher, leading to clearer images | Lower, can be affected by tissue autofluorescence |
| Quantum Yield (in water) | ~0.3%[1] | ~2.9%[2] |
| Molar Extinction Coefficient (at peak) | Not explicitly stated for this compound, but D-A-D dyes typically have high coefficients. | ~223,000 M⁻¹cm⁻¹[3] |
| Excretion Pathway | Rapid renal (kidney) clearance[4] | Hepatic (liver) clearance |
| Targeting Strategy | Covalent conjugation to antibodies, affibodies, peptides, etc. | Covalent or non-covalent association with antibodies, nanoparticles, etc. |
Performance in Targeted Tumor Imaging
A key application of fluorescent dyes in research and clinical settings is the targeted imaging of tumors to enhance surgical resection and diagnostic accuracy. Here, we compare the performance of a this compound-Affibody conjugate targeting Epidermal Growth Factor Receptor (EGFR) with ICG-based targeted imaging strategies.
This compound-Affibody for EGFR-Positive Tumor Imaging
In a study utilizing a this compound-anti-EGFR Affibody conjugate, researchers observed significant and specific accumulation in EGFR-expressing squamous cell carcinoma (SAS) tumors in mice.[5][6] The NIR-II imaging modality allowed for clear tumor delineation with a high tumor-to-normal tissue (T/NT) ratio.
Quantitative Analysis of Tumor-to-Normal Tissue Ratio (T/NT)
| Time Post-Injection | This compound-Affibody T/NT Ratio (Targeted) | This compound-Affibody T/NT Ratio (Blocked) |
| 1 hour | ~3.5 | ~1.5 |
| 2 hours | ~4.5 | ~1.5 |
| 4 hours | ~5.0 | ~1.5 |
| 6 hours | ~5.5 | ~1.5 |
Data extracted from a study by Antaris et al. and presented in a simplified format. The "Blocked" group received an excess of non-labeled Affibody to demonstrate targeting specificity.[5]
The T/NT ratio for the targeted this compound-Affibody conjugate reached approximately 5.5 at 6 hours post-injection, significantly outperforming the blocked control group and demonstrating the specificity of the probe.[5] This high contrast enabled precise image-guided tumor removal.[5][6]
ICG for Tumor Imaging
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for targeted imaging using this compound and ICG conjugates.
Protocol 1: In Vivo NIR-II Imaging with this compound-Antibody Conjugate
Objective: To visualize and quantify the targeting of a this compound-antibody conjugate to a subcutaneous tumor model in mice.
Materials:
-
This compound-NHS ester
-
Targeting antibody (e.g., anti-EGFR)
-
Phosphate-buffered saline (PBS), pH 8.5
-
Size-exclusion chromatography column (e.g., PD-10)
-
Tumor-bearing mice (e.g., nude mice with xenograft tumors)
-
NIR-II imaging system with an 808 nm laser and appropriate long-pass filters (>1000 nm)
Procedure:
-
Conjugation:
-
Dissolve the antibody in PBS (pH 8.5) at a concentration of 1-5 mg/mL.
-
Dissolve this compound-NHS ester in DMSO to a stock concentration of 10 mM.
-
Add the this compound-NHS ester solution to the antibody solution at a molar ratio of 5:1 to 10:1 (dye:antibody).
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring, protected from light.
-
Purify the conjugate using a size-exclusion chromatography column to remove unconjugated dye.
-
Characterize the conjugate by measuring the absorbance at 280 nm (for protein) and the peak absorbance of this compound to determine the degree of labeling.
-
-
In Vivo Imaging:
-
Anesthetize the tumor-bearing mouse.
-
Acquire a pre-injection (baseline) NIR-II image.
-
Intravenously inject 100-200 µL of the this compound-antibody conjugate solution (typically 1-5 mg/kg body weight).
-
Acquire NIR-II images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours).
-
For quantitative analysis, draw regions of interest (ROIs) over the tumor and an area of normal tissue (e.g., muscle) to calculate the T/NT ratio.
-
Protocol 2: In Vivo NIR-I Imaging with ICG-Antibody Conjugate
Objective: To visualize and quantify the targeting of an ICG-antibody conjugate to a subcutaneous tumor model in mice.
Materials:
-
ICG-sulfo-OSu (NHS ester)
-
Targeting antibody
-
Phosphate-buffered saline (PBS), pH 8.5
-
Size-exclusion chromatography column (e.g., PD-10)
-
Tumor-bearing mice
-
NIR-I imaging system with an excitation source around 780 nm and an emission filter around 830 nm
Procedure:
-
Conjugation:
-
In Vivo Imaging:
-
Anesthetize the tumor-bearing mouse.
-
Acquire a pre-injection baseline image.
-
Intravenously inject the ICG-antibody conjugate (typically 0.1-1 mg/kg body weight).
-
Acquire NIR-I images at desired time points post-injection. Due to the faster clearance and different biodistribution of ICG, earlier time points (e.g., 30 minutes, 1, 2, 4, and 24 hours) are often imaged.
-
Quantify the tumor-to-background ratio by drawing ROIs on the tumor and adjacent normal tissue.
-
Visualizing the Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Photophysical Properties of Indocyanine Green in the Shortwave Infrared Region - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. A small-molecule dye for NIR-II imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Near-infrared-II molecular dyes for cancer imaging and surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tumor-Background Ratio is an effective method to identify tumors and false-positive nodules in indocyanine-green navigation surgery for pediatric liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Analysis of Indocyanine Green-Labeled Panitumumab for Optical Imaging—A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
CH1055 Demonstrates Superior Tumor-to-Background Ratio in Preclinical Imaging
The novel near-infrared II (NIR-II) fluorescent dye, CH1055, has shown a significantly improved tumor-to-background signal ratio in preclinical studies, outperforming clinically approved dyes like Indocyanine Green (ICG). This enhanced contrast, particularly when conjugated with targeting ligands, allows for more precise tumor visualization and has potential applications in image-guided surgery.
This compound is a small-molecule organic dye with an emission wavelength of approximately 1055 nm, placing it in the NIR-II window (1000-1700 nm).[1][2] Imaging in this window benefits from reduced photon scattering and minimal tissue autofluorescence, leading to deeper tissue penetration and higher spatial resolution compared to traditional NIR-I imaging (700-900 nm).[2][3] A key advantage of this compound is its rapid renal excretion, with about 90% cleared through the kidneys within 24 hours, which minimizes potential long-term toxicity.[4][5]
Comparative Performance: this compound vs. Alternatives
Experimental data from preclinical models highlights the superior performance of this compound, especially when used for targeted imaging. When conjugated with an anti-EGFR (Epidermal Growth Factor Receptor) Affibody, this compound demonstrates a remarkable ability to accumulate in tumors that overexpress EGFR, leading to a high tumor-to-normal tissue (T/NT) ratio.
| Imaging Agent | Target/Conjugate | Tumor Model | Tumor-to-Normal Tissue (T/NT) Ratio | Imaging Window | Reference |
| This compound | Anti-EGFR Affibody | Squamous Cell Carcinoma (SAS) | ~15 | NIR-II | [3] |
| NIR-I Fluorophore | Anti-EGFR Affibody | Squamous Cell Carcinoma | ~3 | NIR-I | [3][6] |
| Indocyanine Green (ICG) | Non-targeted | U87MG Tumor | Lower contrast (liver uptake) | NIR-I | [4][7] |
Table 1: Comparison of Tumor-to-Normal Tissue Ratios for this compound and other fluorescent dyes. The data illustrates the significant improvement in contrast achieved with this compound in the NIR-II window, particularly when targeted to a specific tumor marker.
The T/NT ratio for the this compound-anti-EGFR Affibody conjugate was approximately five-fold higher than that achieved with a similar anti-EGFR Affibody conjugated to a NIR-I fluorophore in the same tumor model.[3][6] This superior contrast allows for clear delineation of tumor margins, which is critical for precise, image-guided tumor resection.[4][8] Furthermore, non-targeted, PEGylated this compound has also been successful in imaging brain tumors, demonstrating its ability to penetrate the blood-brain barrier.[4][9]
Experimental Methodologies
The following is a representative experimental protocol for in vivo tumor imaging using a targeted this compound conjugate, synthesized from methodologies described in the cited literature.
Synthesis of this compound-Affibody Conjugate
A simplified reaction involves conjugating this compound, containing a carboxyl group, to an anti-EGFR Affibody.[3][8] This creates a targeted probe that can specifically bind to EGFR-expressing cancer cells.
Animal Model
-
Cell Line: Squamous cell carcinoma (SAS) cells, which have high EGFR expression, are used. U87MG cells with low EGFR expression can be used as a control.[8]
-
Implantation: Nude mice are subcutaneously injected with SAS cells to establish xenograft tumors. Tumors are grown to a suitable size for imaging.
In Vivo Fluorescence Imaging
-
Probe Administration: Mice are intravenously injected with the this compound-anti-EGFR Affibody conjugate (e.g., a 60 μg dose).[8] For blocking experiments, a competing dose of unconjugated Affibody is co-injected to confirm targeting specificity.[8]
-
Imaging System: An imaging system capable of excitation at ~808 nm and detection in the NIR-II window (e.g., with a >1200 nm long-pass filter) is used.[7]
-
Image Acquisition: Fluorescence images are captured at various time points post-injection (e.g., 1 hour, 6 hours, 24 hours) to monitor probe distribution and tumor accumulation.[8]
-
Data Analysis: The fluorescence intensity of the tumor region and an adjacent normal tissue region are measured. The tumor-to-normal tissue (T/NT) ratio is calculated to quantify the imaging contrast.[8]
Image-Guided Surgery
-
Following imaging at a time point with optimal T/NT ratio (e.g., 24 hours), the NIR-II fluorescence signal is used to guide the surgical excision of the tumor, demonstrating the practical application of this compound in distinguishing malignant from healthy tissue.[4][8]
Visualizing the Mechanism and Workflow
The following diagrams illustrate the targeted imaging mechanism and the general experimental workflow.
Caption: Targeted binding of the this compound-Affibody conjugate to EGFR on tumor cells.
Caption: High-level workflow for in vivo targeted tumor imaging with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Near-Infrared-II Fluorescence Imaging of Tumors with Organic Small-Molecule Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Near-infrared-II molecular dyes for cancer imaging and surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small-molecule dye for NIR-II imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. auntminnieeurope.com [auntminnieeurope.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of CH1055 Derivatives for Near-Infrared II Fluorescence Imaging
In the rapidly advancing field of in vivo imaging, near-infrared II (NIR-II) fluorescence technology offers unprecedented clarity and depth for visualizing biological structures. At the forefront of this innovation is CH1055, a small-molecule organic dye, and its derivatives, which are engineered to enhance performance and enable targeted applications. This guide provides a comparative analysis of this compound and its derivative, CH-4T, offering researchers, scientists, and drug development professionals a comprehensive overview of their properties and performance based on available experimental data.
Performance Comparison of this compound and its Derivative CH-4T
This compound was the first synthesized small-molecule dye for the NIR-II window that is biocompatible and can be metabolized by the body.[1] Its derivatives are designed to improve upon its properties, such as water solubility and quantum yield, for more effective in vivo imaging.[1][2] A key derivative of this compound is CH-4T, which has been developed through modification of the parent structure.[3] The following table summarizes the key performance characteristics of this compound and CH-4T.
| Property | This compound | CH-4T | Alternative NIR-II Dye (IR-26) |
| Maximum Excitation Wavelength | ~750 nm[4] | Not explicitly stated, but used with 808 nm excitation[3][5] | Not explicitly stated |
| Maximum Emission Wavelength | 1055 nm[4] | ~1034 nm[3] | Not explicitly stated |
| Quantum Yield (in methanol) | Not explicitly stated | 0.11%[3] | 0.05%[3] |
| Biocompatibility | High, with rapid renal excretion[1][6] | Assumed to be similar to this compound | Not applicable |
| Modifiability | Can be modified at specific sites to improve water solubility and for bioconjugation[1][2] | Designed for enhanced properties[3] | Not applicable |
Experimental Protocols
The evaluation of NIR-II fluorescent dyes like this compound and its derivatives involves a series of standardized experimental protocols to determine their photophysical properties and in vivo performance.
Quantum Yield Measurement
The quantum yield (QY) of a fluorophore is a measure of its fluorescence efficiency. For NIR-II dyes, the relative QY is often determined using a reference dye with a known QY.
-
Reference Standard Selection: A well-characterized NIR-II dye, such as IR-26, is chosen as the reference standard. The QY of IR-26 in 1,2-dichloroethane is typically taken as 0.05%.[3]
-
Sample Preparation: Solutions of the test compound (e.g., CH-4T) and the reference standard are prepared in a suitable solvent (e.g., methanol) at five different concentrations.[3] The absorbance of these solutions at the excitation wavelength is kept below 0.1 to minimize inner filter effects.
-
Spectroscopic Measurements: The absorbance spectra are recorded using a UV-Vis-NIR spectrophotometer. The fluorescence emission spectra are recorded using a spectrofluorometer equipped with a detector sensitive in the NIR-II region, with excitation at a specific wavelength (e.g., 808 nm).
-
Data Analysis: The integrated fluorescence intensity is plotted against the absorbance for both the test compound and the reference standard. The QY of the test compound is then calculated using the following equation:
QYtest = QYref * (Slopetest / Sloperef) * (η2test / η2ref)
where QY is the quantum yield, Slope is the slope of the line from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
In Vivo Imaging Workflow
The ultimate test for NIR-II dyes is their performance in in vivo imaging. The following workflow outlines the typical steps for targeted tumor imaging using a functionalized this compound derivative.
Caption: Workflow for targeted tumor imaging using a this compound derivative.
Signaling Pathway and Mechanism of Action
As fluorescent imaging agents, this compound and its derivatives do not directly modulate specific signaling pathways in the manner of therapeutic drugs. Instead, their "mechanism of action" lies in their ability to be conjugated to targeting moieties that recognize and bind to specific biomarkers on the surface of cancer cells. For instance, this compound has been conjugated with an anti-EGFR (Epidermal Growth Factor Receptor) Affibody for targeted molecular imaging of tumors.[6] The EGFR signaling pathway is a critical pathway in many cancers, and by targeting this receptor, the this compound-Affibody conjugate can accumulate at the tumor site, allowing for clear visualization through NIR-II fluorescence imaging.
The general principle involves the targeting ligand of the probe binding to its specific receptor on the cell surface, leading to the accumulation of the NIR-II dye at the target site. Upon excitation with an external light source, the dye emits fluorescence in the NIR-II window, which is then detected by a specialized imaging system. This allows for high-resolution, deep-tissue imaging of tumors.
The development of this compound and its derivatives represents a significant advancement in the field of biomedical imaging. Their favorable properties, including biocompatibility, rapid excretion, and modifiability, make them promising candidates for a wide range of preclinical and potentially clinical applications, from cancer diagnosis to image-guided surgery. Further research into new derivatives with even higher quantum yields and enhanced targeting capabilities will continue to expand the utility of this versatile class of NIR-II fluorophores.
References
- 1. A small-molecule dye for NIR-II imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. Acceptor engineering for NIR-II dyes with high photochemical and biomedical performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Near-infrared-II molecular dyes for cancer imaging and surgery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Renal Clearance Assessment: CH1055 vs. Standard Markers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the near-infrared II (NIR-II) fluorescent dye, CH1055, with established standard markers for assessing renal clearance. The objective is to equip researchers with the necessary data and methodologies to make informed decisions when selecting an appropriate agent for renal function studies. This document outlines the performance of this compound against inulin, creatinine, and iohexol, supported by experimental data and detailed protocols.
Quantitative Comparison of Renal Clearance Markers
The following table summarizes the key quantitative parameters for this compound and the standard renal clearance markers. It is important to note that the data for this compound is presented as a percentage of injected dose excreted over time, as specific renal clearance rates in mL/min are not yet extensively published. In contrast, inulin, creatinine, and iohexol are well-characterized with established clearance rates that directly reflect the glomerular filtration rate (GFR).
| Marker | Type | Molecular Weight (Da) | Primary Clearance Pathway | Renal Clearance Rate/Excretion Profile | Key Advantages | Key Disadvantages |
| This compound | NIR-II Fluorescent Dye | ~970[1][2] | Renal[1][2] | ~90% excreted via kidneys within 24 hours (in mice, PEGylated form)[1][3] | Real-time, non-invasive in vivo imaging capabilities[1]. Low molecular weight allows for efficient renal excretion[2]. | Specific renal clearance rate (mL/min) not yet established. As an exogenous substance, it requires administration. |
| Inulin | Polysaccharide | ~5000 | Glomerular Filtration | Gold standard for GFR measurement; clearance is equal to GFR. | Freely filtered, not secreted or reabsorbed by the tubules. | Requires continuous intravenous infusion and urine collection, making it cumbersome for routine clinical use[4]. |
| Creatinine | Endogenous Waste Product | 113 | Glomerular Filtration and Tubular Secretion | Varies with muscle mass, age, and sex. Overestimates GFR by 10-20% due to tubular secretion. | Endogenous marker, so no administration is needed. Widely used in clinical practice. | Affected by muscle mass, diet, and certain medications. Less accurate than inulin. |
| Iohexol | Iodinated Contrast Medium | 821 | Glomerular Filtration | Clearance is highly correlated with inulin clearance. | Can be measured with high accuracy using X-ray fluorescence or HPLC. Single injection protocol is available[5]. | Exogenous substance requiring administration. Potential for adverse reactions in individuals with iodine sensitivity. |
Experimental Protocols for Assessing Renal Clearance
Detailed methodologies are crucial for the accurate assessment of renal clearance. Below are protocols for measuring the renal clearance of this compound and the comparator substances.
Protocol 1: In Vivo Imaging of this compound Renal Clearance
This protocol is based on the principles of in vivo fluorescence imaging for assessing the biodistribution and elimination of NIR-II dyes.
1. Animal Preparation:
- House healthy mice (e.g., BALB/c) in accordance with institutional animal care guidelines.
- Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).
- Maintain the animal's body temperature using a heating pad.
2. This compound Administration:
- Prepare a sterile solution of this compound (or its PEGylated form) in a biocompatible solvent (e.g., phosphate-buffered saline, PBS).
- Administer the this compound solution via intravenous (tail vein) injection. The dosage will depend on the specific experimental design.
3. In Vivo NIR-II Fluorescence Imaging:
- Place the anesthetized mouse on the imaging stage of an in vivo NIR-II imaging system.
- The imaging system should be equipped with an appropriate excitation light source (e.g., 808 nm laser) and a sensitive InGaAs detector.
- Acquire whole-body images at various time points post-injection (e.g., 1, 5, 15, 30, 60 minutes, and 2, 4, 8, 12, 24 hours) to monitor the biodistribution and clearance of this compound.
- Focus on the kidney and bladder regions to visualize the renal excretion pathway.
4. Data Analysis:
- Quantify the fluorescence intensity in the regions of interest (kidneys, bladder, and other major organs) at each time point.
- To determine the percentage of renal excretion, urine can be collected over 24 hours and the fluorescence of the collected urine can be measured.
Protocol 2: Measurement of Inulin Clearance (Gold Standard)
This protocol describes the classic method for determining the GFR using inulin.
1. Subject Preparation:
- The subject should be well-hydrated.
- Insert two intravenous lines, one for inulin infusion and one for blood sampling.
- Insert a urinary catheter for complete and timed urine collection.
2. Inulin Administration:
- Administer a priming (loading) dose of inulin to achieve the desired plasma concentration.
- Immediately follow with a continuous intravenous infusion of inulin at a constant rate to maintain a stable plasma concentration.
3. Sample Collection:
- Allow for an equilibration period (typically 30-60 minutes).
- Collect urine over precisely timed periods (e.g., four 20-minute periods).
- Draw blood samples at the midpoint of each urine collection period.
4. Sample Analysis:
- Measure the inulin concentration in both plasma and urine samples using a suitable analytical method (e.g., spectrophotometry).
- Measure the urine volume for each collection period to determine the urine flow rate.
5. Calculation of Clearance:
- Calculate the inulin clearance using the following formula for each collection period:
- C = (U x V) / P
- Where C is the clearance rate (mL/min), U is the urinary inulin concentration (mg/mL), V is the urine flow rate (mL/min), and P is the plasma inulin concentration (mg/mL).
Protocol 3: Measurement of Creatinine Clearance
This protocol outlines the common clinical method for estimating GFR using endogenous creatinine.
1. Sample Collection:
- Collect a 24-hour urine sample. The patient should be instructed to discard the first morning void and then collect all subsequent urine for the next 24 hours, including the first void of the following morning.
- Obtain a blood sample during the 24-hour urine collection period.
2. Sample Analysis:
- Measure the creatinine concentration in both the serum and the 24-hour urine sample.
- Measure the total volume of the 24-hour urine collection.
3. Calculation of Clearance:
- Calculate the creatinine clearance using the formula:
- CrCl = (Ucr x V) / Scr
- Where CrCl is the creatinine clearance (mL/min), Ucr is the urine creatinine concentration (mg/dL), V is the urine flow rate (mL/min, calculated from the 24-hour volume), and Scr is the serum creatinine concentration (mg/dL).
Visualizing Experimental Workflows and Pathways
To further clarify the processes involved in renal clearance, the following diagrams illustrate the renal clearance pathway and a typical experimental workflow for assessing renal clearance using in vivo imaging.
Caption: General signaling pathway of renal clearance.
Caption: Experimental workflow for this compound renal clearance assessment.
References
- 1. A small-molecule dye for NIR-II imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Clearance pathways of near-infrared-II contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-contrast Noninvasive Imaging of Kidney Clearance Kinetics Enabled by Renal Clearable Nanofluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developing a Bright NIR-II Fluorophore with Fast Renal Excretion and Its Application in Molecular Imaging of Immune Checkpoint PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of CH1055 Imaging with Histology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CH1055, a near-infrared II (NIR-II) fluorescent dye, with traditional histological methods for tumor imaging and analysis. We will delve into the experimental data supporting the cross-validation of this compound imaging with histology, offering detailed protocols and quantitative comparisons to assist researchers in leveraging this novel imaging modality.
Introduction to this compound NIR-II Imaging
This compound is a small-molecule organic dye that fluoresces in the second near-infrared window (1000-1700 nm). This spectral range offers significant advantages for in vivo imaging, including reduced photon scattering and lower tissue autofluorescence, leading to deeper tissue penetration and higher spatial resolution compared to conventional NIR-I imaging (700-900 nm). This compound has been shown to be rapidly excreted through the kidneys, a favorable characteristic for clinical translation. Furthermore, it can be conjugated to targeting ligands, such as Affibody molecules, to specifically bind to biomarkers like the epidermal growth factor receptor (EGFR) on tumor cells.
Comparative Analysis: this compound Imaging vs. Histology
The gold standard for tumor diagnosis and characterization remains histopathological analysis of tissue sections. This section compares the performance of this compound imaging with histological methods, highlighting the complementary nature of these techniques.
| Feature | This compound NIR-II Imaging | Traditional Histology (H&E and IHC) |
| Method | In vivo, real-time fluorescence imaging | Ex vivo analysis of fixed, sectioned tissue |
| Resolution | High spatial resolution for in vivo imaging | Cellular and subcellular resolution |
| Depth | Deeper tissue penetration than visible and NIR-I light | Limited to the surface of sectioned tissue |
| Targeting | Can be conjugated to ligands for molecular targeting (e.g., EGFR) | Antibody-based for specific protein detection (IHC) |
| Quantification | Semi-quantitative (fluorescence intensity, tumor-to-background ratio) | Quantitative (cell counting, staining intensity scoring) |
| Throughput | High-throughput for whole-animal imaging | Lower throughput, labor-intensive |
| Information | Dynamic information on probe distribution and tumor location | Detailed morphological and molecular information |
Quantitative Data Summary
While a direct quantitative correlation between this compound fluorescence intensity and histological scoring is an area of ongoing research, existing studies provide valuable data on the tumor-targeting capabilities of this compound conjugates.
| Probe | Tumor Model | Tumor-to-Background Ratio (TBR) | Histological Confirmation | Reference |
| This compound-PEG | U87MG glioblastoma xenograft | >5 | H&E staining confirmed tumor presence | [1] |
| This compound-Affibody (anti-EGFR) | SAS squamous cell carcinoma xenograft | ~8 at 6h post-injection | Immunohistochemistry for EGFR expression | [1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are representative protocols for this compound imaging and corresponding histological validation.
This compound-Affibody Imaging Protocol (in vivo)
-
Animal Model: Female BALB/c nude mice are inoculated subcutaneously with 1 x 10^6 SAS (human squamous cell carcinoma, high EGFR expression) cells. Tumors are allowed to grow to approximately 5-10 mm in diameter.
-
Probe Administration: this compound-Affibody (targeting EGFR) is administered via tail vein injection at a concentration of 1 mg/kg.
-
Imaging System: A custom-built NIR-II imaging system equipped with an 808 nm laser for excitation and a cooled InGaAs camera for detection is used. A 1000 nm long-pass filter is placed before the camera.
-
Image Acquisition: Mice are anesthetized with isoflurane during imaging. Images are acquired at multiple time points (e.g., 1, 6, 12, 24 hours) post-injection to determine optimal tumor accumulation and clearance from non-target tissues.
-
Image Analysis: Regions of interest (ROIs) are drawn over the tumor and adjacent normal tissue to calculate the tumor-to-background ratio (TBR).
Histological Validation Protocol (ex vivo)
-
Tissue Collection and Fixation: Following the final imaging session, mice are euthanized, and tumors and major organs are excised. Tissues are fixed in 10% neutral buffered formalin for 24 hours.
-
Tissue Processing and Sectioning: Fixed tissues are processed through graded alcohols and xylene and embedded in paraffin. 5 µm thick sections are cut using a microtome.
-
Hematoxylin and Eosin (H&E) Staining:
-
Deparaffinize sections in xylene and rehydrate through graded alcohols to water.
-
Stain with hematoxylin for 5 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol for 30 seconds.
-
Rinse in running tap water.
-
"Blue" in Scott's tap water substitute for 1 minute.
-
Rinse in running tap water.
-
Stain with eosin for 2 minutes.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Immunohistochemistry (IHC) for EGFR:
-
Perform antigen retrieval using a citrate buffer (pH 6.0) at 95°C for 20 minutes.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific binding with 5% normal goat serum for 30 minutes.
-
Incubate with a primary antibody against EGFR (e.g., clone 31G7) overnight at 4°C.[2]
-
Incubate with a biotinylated secondary antibody for 30 minutes.
-
Incubate with an avidin-biotin-horseradish peroxidase complex for 30 minutes.
-
Develop with diaminobenzidine (DAB) substrate.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount.
-
-
Microscopy and Analysis: Stained slides are imaged using a bright-field microscope. EGFR expression can be semi-quantitatively scored based on the intensity and percentage of stained cells.
Mandatory Visualizations
Signaling Pathway Diagram
References
CH1055 vs. NIR-I Dyes: A Comparative Guide for In Vivo Imaging
In the rapidly advancing field of in vivo optical imaging, the choice of fluorescent probe is paramount to achieving high-resolution, deep-tissue visualization. While traditional Near-Infrared-I (NIR-I) dyes have been instrumental, the emergence of probes in the second near-infrared window (NIR-II), such as CH1055, offers significant advantages. This guide provides a detailed, data-driven comparison of this compound against common NIR-I dyes, specifically Indocyanine Green (ICG) and IRDye 800CW, to assist researchers, scientists, and drug development professionals in selecting the optimal agent for their experimental needs.
Executive Summary
This compound is a small-molecule NIR-II fluorophore that operates in the 1000-1700 nm window, a range that affords deeper tissue penetration and higher signal-to-background ratios compared to the 700-900 nm range of NIR-I dyes.[1] Experimental evidence demonstrates that while this compound has a lower intrinsic quantum yield, its performance in vivo for applications like lymphatic mapping and tumor imaging is superior to the clinically approved NIR-I dye, ICG.[2][3] This enhanced performance is attributed to the reduced photon scattering and minimal tissue autofluorescence in the NIR-II window. Furthermore, this compound's rapid renal excretion profile presents a significant advantage for clinical translation by minimizing potential long-term toxicity.[2][4]
Photophysical and Physicochemical Properties
The fundamental characteristics of a fluorescent dye dictate its suitability for in vivo applications. The following table summarizes the key properties of this compound, ICG, and IRDye 800CW.
| Property | This compound | Indocyanine Green (ICG) | IRDye 800CW |
| Spectral Range | NIR-II | NIR-I | NIR-I |
| Excitation Max (λex) | ~808 nm[5] | ~787 nm[6] | ~774 nm |
| Emission Max (λem) | ~1055 nm[5] | ~815 nm (with tail >1000 nm)[6] | ~789 nm |
| Quantum Yield (Φ) | 0.3% (in water) | Highly variable: ~2.9% (water), 8.6% (TCB), 14% (FBS/Blood) | ~9% |
| Molar Extinction Coefficient (ε) | Not available in searched literature | ~223,000 M⁻¹cm⁻¹[6] | ~240,000 M⁻¹cm⁻¹ |
| Molecular Weight (MW) | ~970 Da[4][5] | ~775 Da[6] | ~1003 Da (carboxylate) |
| Excretion Pathway | Rapid renal clearance (~90% in 24h)[2][4] | Hepatic clearance[3] | Renal and hepatobiliary |
| Photostability | More stable than ICG | Prone to photodegradation | Generally considered stable |
In Vivo Performance Comparison
Real-world performance is the ultimate test for any in vivo imaging agent. Comparative studies have highlighted the practical advantages of this compound's NIR-II emission.
| Performance Metric | This compound-PEG | Indocyanine Green (ICG) | Key Advantage of this compound |
| Application | Sentinel Lymph Node (SLN) Mapping | Sentinel Lymph Node (SLN) Mapping | Higher resolution and SBR |
| Signal-to-Background Ratio (SBR) | ~2x higher than ICG for lymph nodes[3] | Lower SBR due to NIR-I scattering[3] | Clearer delineation of lymphatic structures |
| Tumor-to-Normal Tissue Ratio (T/NT) | T/NT ratio > 5 after 24h[3] | Low tumor uptake[3] | Enhanced tumor visualization and guided surgery[2] |
| Tissue Penetration | Detected at depths of ~4 mm (brain tumor)[2] | Limited to shallower depths (~2 cm) | Ability to visualize deeper structures |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published findings. Below are summaries of experimental protocols used in comparative studies.
Protocol 1: Comparative Sentinel Lymph Node (SLN) Mapping in Mice
This protocol outlines the methodology used to compare the lymphatic imaging capabilities of this compound-PEG and ICG.
-
Animal Model: Immunodeficient nude mice bearing xenograft U87MG tumors on the shoulder.[3]
-
Probe Preparation & Injection:
-
Imaging System:
-
Image Acquisition:
-
Imaging of the inguinal lymph node and collecting lymphatic vasculature is performed immediately post-injection.
-
Exposure Time: 300 ms for this compound-PEG; 100 ms for ICG.[3]
-
-
Analysis: The signal-to-background ratio (SBR) of the lymph nodes is calculated and compared between the two agents.
Protocol 2: Targeted Tumor Imaging and Guided Surgery
This protocol describes the use of an antibody-conjugated this compound probe for targeted tumor imaging.
-
Animal Model: Nude mice with subcutaneous SAS (squamous cell carcinoma) xenografts, which have high EGFR expression.
-
Probe Preparation & Injection:
-
This compound is conjugated to an anti-EGFR Affibody.
-
An intravenous injection of the this compound-affibody conjugate (60 µg) is administered.
-
-
Imaging System: NIR-II imaging system with an 808 nm laser and a long-pass filter suitable for collecting emission >1000 nm.
-
Image Acquisition:
-
Fluorescence images are acquired at multiple time points post-injection (e.g., 1h, 6h, 24h) to monitor tumor uptake and clearance.
-
-
Image-Guided Surgery: At a time point of high tumor-to-background ratio (e.g., 24h), the NIR-II imaging system is used to guide the surgical resection of the tumor.
-
Analysis: The tumor-to-normal tissue (T/NT) ratio is calculated at various time points to quantify targeting efficiency. Post-surgical imaging confirms complete tumor removal.
The NIR-II Advantage: Deeper Penetration and Higher Resolution
The superior performance of this compound in vivo is fundamentally linked to the optical properties of biological tissues in the NIR-II window. Compared to the NIR-I region, light in the 1000-1700 nm range experiences significantly less scattering by tissues and is less absorbed by endogenous chromophores like water and hemoglobin. This results in photons penetrating deeper into the tissue and a reduction in autofluorescence, leading to images with much higher clarity and contrast.
Conclusion
This compound represents a significant advancement in fluorescent probes for in vivo imaging. Its NIR-II emission properties directly translate to superior imaging quality, characterized by deeper tissue penetration and higher signal-to-background ratios when compared to established NIR-I dyes like ICG. While its quantum yield is lower, the optical advantages of the NIR-II window more than compensate, enabling clearer visualization of complex biological structures. Coupled with its rapid renal clearance and suitability for targeted molecular imaging, this compound is a powerful tool for preclinical research with strong potential for future clinical translation in diagnostics and image-guided surgery.
References
- 1. jk-sci.com [jk-sci.com]
- 2. A small-molecule dye for NIR-II imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A high quantum yield molecule-protein complex fluorophore for near-infrared II imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of CH1055: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Quantitative Data for Hazardous Waste Disposal
The following table summarizes key quantitative limits and parameters relevant to the disposal of hazardous chemical waste in a laboratory setting. These are general guidelines, and specific limits may vary based on local regulations and institutional policies.
| Parameter | Guideline | Regulatory Context |
| Satellite Accumulation Area (SAA) Liquid Waste Limit | ≤ 55 gallons of hazardous waste | US EPA (40 CFR 262.15) |
| SAA Acutely Toxic Waste Limit | ≤ 1 quart of liquid or 1 kg of solid | US EPA "P-list" regulations |
| pH Range for Aqueous Waste Sewer Disposal | Generally between 5.0 and 9.0 (institution-specific) | Local wastewater treatment regulations |
| Container Headspace | Leave at least 10% headspace for expansion | General laboratory safety practice |
| Maximum Storage Time in SAA | Typically up to one year, or until the container is full | Institutional EHS policies |
Experimental Protocol: Step-by-Step Disposal of CH1055 Waste
This protocol outlines the detailed methodology for the safe disposal of this compound waste, including solid materials and liquid solutions.
1. Waste Characterization and Segregation:
-
Assume Hazardous Nature: In the absence of a specific Safety Data Sheet (SDS) detailing disposal instructions, treat all this compound waste as hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams, such as non-hazardous trash, sharps, or biohazardous waste.[6]
-
Solid vs. Liquid Waste:
-
Solid Waste: Includes contaminated personal protective equipment (PPE) such as gloves and lab coats, weigh boats, and absorbent materials from spill cleanups.
-
Liquid Waste: Includes unused this compound solutions, contaminated solvents, and the first rinse of any container that held this compound.[4]
-
2. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and nitrile gloves, when handling this compound waste.
3. Waste Container Selection and Labeling:
-
Container Selection:
-
Labeling:
-
Label the waste container clearly with the words "Hazardous Waste".[5]
-
Identify the contents, including "this compound" and any other chemical constituents (e.g., solvents, buffers).
-
Indicate the approximate concentration or percentage of each component.
-
Include the date when waste was first added to the container.
-
Provide the name of the principal investigator and the laboratory location.
-
4. Waste Accumulation and Storage:
-
Solid Waste:
-
Place all solid materials contaminated with this compound into the designated, labeled solid waste container.
-
Seal the container when not in use.
-
-
Liquid Waste:
-
Carefully pour liquid this compound waste into the designated, labeled liquid waste container using a funnel.
-
Securely cap the container immediately after adding waste.
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]
-
Ensure secondary containment, such as a chemical-resistant tray, is used to capture any potential leaks.
-
5. Disposal of Empty this compound Containers:
-
The first rinse of a container that held this compound must be collected and disposed of as hazardous waste.[4]
-
After the initial rinse, subsequent rinses with a non-hazardous solvent (e.g., water or ethanol) can typically be disposed of down the drain, but confirm this with your institutional EHS guidelines.
-
Once thoroughly rinsed, deface or remove the original label and dispose of the empty container according to your facility's procedures for non-hazardous lab glass or plastic.[4]
6. Arranging for Waste Pickup:
-
Once the waste container is full or has been in storage for the maximum allowable time, contact your institution's EHS department to schedule a waste pickup.
-
Do not dispose of this compound waste down the drain or in the regular trash.[4]
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision-making and procedural steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Caption: Disposal procedure for empty this compound containers.
References
- 1. usbioclean.com [usbioclean.com]
- 2. epa.gov [epa.gov]
- 3. butterfliesnow.com [butterfliesnow.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. MedicalLab Management Magazine [medlabmag.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling CH1055
Logistical Information for Handling CH1055
Disclaimer: The following information is based on a hypothetical chemical, this compound, as no specific data is publicly available for a chemical with this identifier. The assumed properties are those of a potent, volatile, corrosive, and flammable organic compound. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer before handling any chemical.
**1. Immediate Safety Information: Personal Protective Equipment
(PPE)**
Proper selection and use of PPE are crucial to minimize exposure and prevent injury when handling this compound.[1][2] The following table summarizes the required PPE for various tasks.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Laboratory Operations (small quantities, in a fume hood) | Safety glasses with side shields or chemical splash goggles.[2][3] | Chemical-resistant gloves (e.g., Butyl rubber, Viton™).[2][4] Double gloving is recommended. | Laboratory coat.[3] | Not generally required if work is performed in a certified chemical fume hood.[5][6] |
| Handling Large Quantities or Outside of a Fume Hood | Chemical splash goggles and a face shield.[2][3][7] | Chemical-resistant gloves (e.g., Butyl rubber, Viton™).[2][4] Consider heavier-duty gloves. | Chemical-resistant apron or coveralls over a lab coat.[4] | Full-face air-purifying respirator with organic vapor cartridges or a supplied-air respirator.[8][9] |
| Emergency Spill Response | Full-face respirator with organic vapor cartridges or a Self-Contained Breathing Apparatus (SCBA).[8] | Heavy-duty, chemical-resistant gloves.[4] | Totally encapsulated chemical- and vapor-protective suit.[8] | Positive-pressure, full-face SCBA.[8] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to established procedures is critical for the safe handling of this compound.[1]
2.1. Preparation:
-
Consult the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for this compound.[1][5]
-
Verify Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher (e.g., dry chemical or carbon dioxide) are readily accessible and have been recently inspected.[1][10]
-
Work in a Designated Area: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]
-
Assemble Materials: Gather all necessary equipment and reagents before introducing this compound to the work area.
2.2. Handling:
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Dispensing:
-
Keep Containers Closed: Tightly seal all containers of this compound when not in use to prevent the release of flammable and toxic vapors.[7][11]
2.3. Post-Handling:
-
Decontamination: Wipe down the work surface with an appropriate decontaminating solution.
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[7][12]
Disposal Plan: Waste Management and Spill Response
Proper disposal of this compound and response to spills are essential for environmental protection and personnel safety.
3.1. Waste Disposal:
-
Segregation: Do not mix this compound waste with other waste streams.[6][7] It should be collected in a dedicated, properly labeled, and sealed hazardous waste container.[11]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste," with the full chemical name "this compound," and an indication of its hazards (e.g., "Flammable," "Corrosive," "Toxic").[11][13]
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[7][14]
-
Disposal: Arrange for the collection and disposal of this compound waste through a licensed hazardous waste disposal company.[14][15] Do not pour this compound down the drain.[7][15]
3.2. Spill Response:
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: If safe to do so, close doors to the affected area to contain vapors.
-
Report: Notify your institution's emergency response team or safety officer.
-
Do Not Attempt to Clean Up Large Spills: Only trained personnel with the appropriate PPE should handle spills.
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Disposal and spill response plan for this compound.
References
- 1. oshaeducationcenter.com [oshaeducationcenter.com]
- 2. mcrsafety.com [mcrsafety.com]
- 3. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 4. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 5. eng.uwo.ca [eng.uwo.ca]
- 6. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 7. actenviro.com [actenviro.com]
- 8. epa.gov [epa.gov]
- 9. corrosionpedia.com [corrosionpedia.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. safety.pitt.edu [safety.pitt.edu]
- 12. research.arizona.edu [research.arizona.edu]
- 13. triumvirate.com [triumvirate.com]
- 14. How to Safely Dispose of Highly Flammable Chemicals [greenflow.com]
- 15. triumvirate.com [triumvirate.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
